molecular formula C10H8N2O4 B2924876 4-Methoxy-6-nitroquinolin-2(1H)-one CAS No. 934687-51-1

4-Methoxy-6-nitroquinolin-2(1H)-one

Cat. No.: B2924876
CAS No.: 934687-51-1
M. Wt: 220.184
InChI Key: SKAKTZMQMZMWKS-UHFFFAOYSA-N
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Description

4-Methoxy-6-nitroquinolin-2(1H)-one (CAS 934687-51-1) is a nitrated quinoline derivative of significant interest in medicinal chemistry and parasitology research. This compound belongs to the quinolin-2-one scaffold, a structure recognized for its diverse biological activities and presence in various pharmacologically active molecules . The core quinoline framework is a privileged structure in drug discovery, known for its applications in developing agents against infectious diseases and cancer . Quinoline derivatives, particularly nitro-substituted ones like 8-nitroquinolin-2(1H)-ones, have emerged as a promising pharmacophore in the study of anti-kinetoplastid agents . These compounds are investigated for their potential activity against neglected tropical diseases such as visceral leishmaniasis (caused by Leishmania infantum and L. donovani ) and Human African Trypanosomiasis (caused by Trypanosoma brucei brucei ) . The nitro group on the quinoline ring is a key functional moiety, as it allows for selective bioactivation by parasitic type 1 nitroreductases (NTRs), leading to the generation of cytotoxic metabolites that can eliminate the parasite . The specific substitution pattern on the quinoline core, including methoxy and nitro groups, is a critical area of research for optimizing redox potential, biological activity, and selectivity . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-6-nitro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-9-5-10(13)11-8-3-2-6(12(14)15)4-7(8)9/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAKTZMQMZMWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of 4-Methoxy-6-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract: The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific derivative, 4-Methoxy-6-nitroquinolin-2(1H)-one. We will explore a logical and efficient synthetic pathway, from readily available starting materials to the final product. Each step is rationalized, drawing upon established chemical principles to explain experimental choices. Furthermore, a detailed protocol for the structural and purity confirmation of the target molecule using modern analytical techniques is presented. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a practical and scientifically rigorous guide to this compound.

Introduction and Strategic Rationale

The quinolin-2(1H)-one core, also known as carbostyril, is a heterocyclic motif of significant interest due to its prevalence in natural products and its wide range of biological activities.[1][2] Derivatives have been investigated for applications including anticancer, antimicrobial, and cardiotonic agents.[3][4] The specific compound, this compound (Molecular Formula: C₁₀H₈N₂O₄, Molecular Weight: 220.18 g/mol ), serves as a valuable intermediate for further functionalization.[5][6][7] The presence of the nitro group offers a handle for reduction to an amine, enabling subsequent amide or sulfonamide coupling, while the methoxy group modulates the electronic properties of the scaffold.

The synthetic strategy outlined herein is designed for efficiency and reliability, proceeding through a well-established quinolone synthesis followed by functional group modification. The core logic is to first construct the foundational 4-hydroxy-6-nitroquinolin-2(1H)-one ring system and then perform a targeted O-methylation to achieve the final product. This approach leverages common and predictable reaction mechanisms, ensuring a high degree of success and reproducibility in a laboratory setting.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is most logically achieved via a two-step process. This involves an initial cyclocondensation reaction to form the quinolinone core, followed by an etherification to install the methoxy group.

Synthesis_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: O-Methylation start_mats 4-Nitroaniline + Diethyl Malonate step1_reagents Polyphosphoric Acid (PPA) Heat (~140-150 °C) start_mats->step1_reagents Conrad-Limpach Reaction intermediate 4-Hydroxy-6-nitroquinolin-2(1H)-one step1_reagents->intermediate step2_reagents Methyl Iodide (CH₃I) Base (e.g., K₂CO₃) Solvent (e.g., DMF) intermediate->step2_reagents Williamson Ether Synthesis final_product This compound step2_reagents->final_product

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 4-Hydroxy-6-nitroquinolin-2(1H)-one

This step employs a thermal cyclization reaction, a variant of the Conrad-Limpach or Gould-Jacobs synthesis, which are classical methods for forming the quinolinone ring system.[8]

  • Principle: The reaction begins with the condensation of 4-nitroaniline with diethyl malonate. One of the ester groups of diethyl malonate undergoes transamidation with the aniline. The resulting intermediate is then subjected to high temperature in the presence of a dehydrating/condensing agent like Polyphosphoric Acid (PPA). PPA serves as both a solvent and a catalyst, promoting the intramolecular cyclization via electrophilic attack of the aryl ring onto the second carbonyl group, followed by tautomerization to yield the more stable 4-hydroxyquinolinone product.

Experimental Protocol:

  • To a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 4-nitroaniline (1.0 eq) and diethyl malonate (1.2 eq).

  • Slowly add Polyphosphoric Acid (PPA) (10x weight of aniline) to the mixture with stirring. The mixture will become a thick, stirrable slurry.

  • Heat the reaction mixture to 140-150 °C and maintain this temperature for 4-5 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane).

  • After completion, allow the mixture to cool to approximately 80-90 °C.

  • Carefully and slowly pour the warm reaction mixture into a beaker containing ice-water (approx. 500 mL for a 10g scale reaction) with vigorous stirring. This will quench the reaction and precipitate the product.

  • Stir the resulting suspension for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7), followed by a wash with cold ethanol to remove residual impurities.

  • Dry the crude product, 4-hydroxy-6-nitroquinolin-2(1H)-one, in a vacuum oven. The product can be used in the next step without further purification or can be recrystallized from acetic acid or DMF/water if necessary.

Step 2: Synthesis of this compound

This step is a standard Williamson ether synthesis, where the hydroxyl group of the quinolinone is deprotonated to form a nucleophilic alkoxide, which then attacks an alkyl halide.

  • Principle: The 4-hydroxy group of the quinolinone is weakly acidic. A suitable base, such as potassium carbonate (K₂CO₃), is used to deprotonate it, forming a phenoxide-like anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide (CH₃I) in an Sₙ2 reaction to form the desired ether linkage.[9] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it effectively solvates the potassium cation without interfering with the nucleophile.

Experimental Protocol:

  • In a dry round-bottom flask under a nitrogen atmosphere, suspend the crude 4-hydroxy-6-nitroquinolin-2(1H)-one (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (K₂CO₃) (2.0-2.5 eq) to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (CH₃I) (1.5 eq) dropwise via a syringe. Caution: Methyl iodide is toxic and a suspected carcinogen; handle it in a fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to 50-60 °C and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into cold water.

  • A solid precipitate of the product will form. Stir for 30 minutes.

  • Collect the solid by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether.

  • Dry the solid product, this compound, under vacuum. The product can be further purified by recrystallization from ethanol or ethyl acetate if required.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Characterization_Workflow cluster_purity Purity Assessment cluster_structure Structural Elucidation product Purified Solid Product tlc TLC Analysis (Single Spot) product->tlc Purity hplc RP-HPLC (>95% Purity) product->hplc Purity ms Mass Spectrometry (Confirm MW) product->ms Structure ftir FT-IR Spectroscopy (Functional Groups) product->ftir Structure nmr NMR Spectroscopy (¹H & ¹³C Connectivity) product->nmr Structure confirmation Structure Confirmed hplc->confirmation nmr->confirmation

Caption: Workflow for the characterization of the final product.

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₁₀H₈N₂O₄
Molecular Weight 220.18 g/mol [5]
Appearance Yellow or off-white solid
Purity >95% (as determined by HPLC)[10]
Spectroscopic Data

The following tables summarize the expected data from key spectroscopic analyses.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5 - 12.0br s1HNH -1Exchangeable proton of the lactam amide.
~8.2 - 8.4d1HArH -5Downfield shift due to deshielding from the adjacent C4-substituent and the peri-nitro group.
~8.0 - 8.2dd1HArH -7Deshielded by the electron-withdrawing nitro group at C6.
~7.8 - 8.0d1HArH -8Typical aromatic proton region.
~6.2 - 6.4s1HCH -3Olefinic proton on the quinolinone ring.
~3.9 - 4.1s3HOCH₃ -4Characteristic singlet for methoxy group protons.[5]

Table 2: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200 - 3100MediumN-H Stretch (Lactam)
1650 - 1670StrongC=O Stretch (Lactam carbonyl)[5]
1590 - 1610MediumC=C Aromatic Stretch
1510 - 1530StrongAsymmetric N-O Stretch (Ar-NO₂)[5]
1340 - 1360StrongSymmetric N-O Stretch (Ar-NO₂)
1250 - 1280StrongAsymmetric C-O-C Stretch (Aryl Ether)
1020 - 1050MediumSymmetric C-O-C Stretch (Aryl Ether)

Table 3: Mass Spectrometry Data

TechniqueExpected m/z ValueIon Assignment
ESI-MS (+)221.05[M+H]⁺
ESI-MS (+)243.03[M+Na]⁺
HRMS (ESI+)221.0557[M+H]⁺

Safety and Handling

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Acids: Polyphosphoric acid, nitric acid, and sulfuric acid are highly corrosive. Handle with extreme care.

  • Methyl Iodide: A toxic, volatile, and suspected carcinogenic substance. All transfers should be performed using a syringe in a fume hood.

  • Solvents: DMF is a skin irritant and can be absorbed through the skin. Avoid direct contact.

Conclusion

This guide details a robust and logical two-step synthesis for this compound, starting from 4-nitroaniline. The chosen methods—a thermal cyclocondensation followed by a Williamson ether synthesis—are reliable and scalable for laboratory purposes. The comprehensive characterization workflow, employing NMR, FT-IR, and Mass Spectrometry, provides a validated protocol for confirming the structural integrity and purity of the final product. This molecule represents a versatile platform for the development of novel quinolinone-based compounds for further investigation in drug discovery and materials science.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-6-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 4-Methoxy-6-nitroquinolin-2(1H)-one. As a member of the quinolinone family, a scaffold of significant interest in medicinal chemistry, this molecule presents a unique combination of functional groups that dictate its reactivity, solubility, and potential biological activity.[1][2] This document is structured to provide not only a summary of available data but also practical, in-depth experimental protocols for its synthesis and characterization, empowering researchers to further investigate this and related compounds.

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinoline and quinolinone core structures are privileged scaffolds in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] Their rigid, planar nature allows for predictable interactions with biological targets, while the numerous positions for substitution offer a rich landscape for chemical modification to fine-tune pharmacological properties. The introduction of a nitro group, as seen in the title compound, is a common strategy in medicinal chemistry to modulate electronic properties and can be a precursor to other functional groups.[2] Furthermore, nitroaromatic compounds themselves have been investigated for a range of biological activities, including cytotoxic effects against cancer cell lines.[2][3]

This guide will delve into the specific characteristics of this compound, providing a foundational understanding for its potential application in drug discovery and development.

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, beginning with the construction of the core quinolinone ring system followed by nitration. The following protocol is a robust and adaptable method based on established syntheses of similar quinolinone derivatives.[4][5]

Synthetic Pathway Overview

The synthesis initiates with the cyclization of an appropriately substituted aniline with a malonic acid derivative to form the quinolinone core. This is followed by a regioselective nitration to introduce the nitro group at the C6 position.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Methoxylation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Nitration 4-Methoxyaniline 4-Methoxyaniline POCl3 POCl3 4-Methoxyaniline->POCl3 Malonic_Acid Malonic Acid Malonic_Acid->POCl3 Intermediate_A 2,4-Dichloro-6-methoxyquinoline POCl3->Intermediate_A Reflux Sodium_Methoxide Sodium Methoxide Intermediate_A->Sodium_Methoxide Intermediate_B 2,4-Dimethoxy-6-methoxyquinoline Sodium_Methoxide->Intermediate_B Reflux Acid Glacial Acetic Acid / HCl Intermediate_B->Acid Intermediate_C 4-Methoxy-1H-quinolin-2-one Acid->Intermediate_C Reflux Nitrating_Agent HNO3 / H2SO4 Intermediate_C->Nitrating_Agent Final_Product This compound Nitrating_Agent->Final_Product 0-5 °C Reactivity cluster_reactions Potential Reactions Molecule This compound Reduction Reduction of Nitro Group Molecule->Reduction e.g., SnCl2/HCl N-Alkylation N-Alkylation/Acylation of Lactam Molecule->N-Alkylation e.g., Alkyl halide/Base Aromatic_Substitution Nucleophilic Aromatic Substitution (less favorable) Molecule->Aromatic_Substitution Strong Nucleophile

References

An In-depth Technical Guide to 4-Methoxy-6-nitroquinolin-2(1H)-one: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methoxy-6-nitroquinolin-2(1H)-one, a heterocyclic compound belonging to the quinolinone family. Quinolinone derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities, including anticancer and antibacterial properties.[1][2][3][4][5] This document details the compound's structure, proposes a logical synthetic pathway based on established chemical principles, outlines its expected analytical characteristics, and discusses its potential significance in drug discovery and development.

Compound Identification and Physicochemical Properties

This compound is a substituted quinolinone with a distinct electronic profile arising from the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group. These features are critical to its chemical reactivity and potential biological interactions.

PropertyValueSource(s)
CAS Number 934687-51-1[6]
Molecular Formula C₁₀H₈N₂O₄[7][8]
Molecular Weight 220.18 g/mol
IUPAC Name 4-methoxy-6-nitro-1H-quinolin-2-one[8]
Synonyms 4-methoxy-6-nitroquinolin-2-ol
Physical Form Solid
Solubility Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO)[8]
Storage Sealed in dry, room temperature conditions

Proposed Synthetic Pathway and Experimental Rationale

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product p_anisidine p-Anisidine intermediate 4-Hydroxy-6-methoxyquinolin-2(1H)-one p_anisidine->intermediate Step 1: Cyclocondensation Reagents: Polyphosphoric Acid (PPA) Conditions: ~150-160 °C malonic_acid Malonic Acid Derivative (e.g., Diethyl Malonate) final_product This compound intermediate->final_product Step 2: Nitration Reagents: HNO₃ / H₂SO₄ Conditions: 0-5 °C Signaling_Pathway cluster_ras RAS-RAF-MAPK Pathway cluster_pi3k PI3K-AKT Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinolinone Quinolinone Derivative Quinolinone->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Gene Transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibition of Apoptosis

References

A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-6-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for the synthetic heterocyclic compound, 4-Methoxy-6-nitroquinolin-2(1H)-one. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its quinolinone core, a scaffold found in numerous biologically active compounds. Understanding its structural features through spectroscopic analysis is paramount for its identification, purity assessment, and the rational design of novel derivatives.

Introduction to this compound

This compound belongs to the quinolinone family, characterized by a bicyclic aromatic structure. The presence of a methoxy group at position 4, a nitro group at position 6, and a lactam functionality within the quinoline ring system bestows upon it a unique electronic and structural profile. These features are expected to manifest in its spectroscopic signatures. The molecular formula is C₁₀H₈N₂O₄, with a molecular weight of 220.18 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standard and effective protocol for acquiring NMR data for this class of compounds involves dissolving the sample in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), due to its excellent solubilizing power for polar organic molecules. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Spectra are typically recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the methoxy group protons, the vinyl proton, and the N-H proton of the lactam. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group will significantly influence the chemical shifts of the aromatic protons.[3]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Assignment
~11.6Singlet (broad)1HN1-HThe acidic proton of the lactam is expected to be significantly deshielded and will appear as a broad singlet.
~8.1Doublet1HH5This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will be split by the adjacent H7 proton.
~7.8Doublet of doublets1HH7This proton is coupled to both H5 and H8, resulting in a doublet of doublets. Its chemical shift is influenced by the meta-nitro group.
~7.3Doublet1HH8Coupled to H7, this proton will appear as a doublet.
~6.3Singlet1HH3As a vinyl proton adjacent to a carbonyl group and a methoxy-substituted carbon, it is expected to resonate in this region as a sharp singlet.
~3.9Singlet3H-OCH₃The protons of the methoxy group are shielded and will appear as a sharp singlet.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Predicted Chemical Shift (δ, ppm) Assignment Rationale for Assignment
~161.0C2The carbonyl carbon of the lactam is highly deshielded.
~150.0C4The carbon bearing the methoxy group will be shifted downfield due to the oxygen atom.
~145.0C6The carbon attached to the nitro group will be significantly deshielded.
~140.0C8aA quaternary aromatic carbon in the quinoline ring system.
~125.0C5Aromatic CH carbon ortho to the nitro group.
~122.0C7Aromatic CH carbon.
~118.0C8Aromatic CH carbon.
~115.0C4aA quaternary aromatic carbon in the quinoline ring system.
~106.0C3The vinyl carbon will be shielded relative to the aromatic carbons.
~56.0-OCH₃The carbon of the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=C, N-O, and C-O bonds.

Experimental Protocol: IR Data Acquisition

The IR spectrum can be obtained using the solid-state Potassium Bromide (KBr) pellet method or by using an Attenuated Total Reflectance (ATR) accessory. The sample is mixed with dry KBr powder and pressed into a thin pellet for analysis. For ATR, a small amount of the solid sample is placed directly on the crystal.

Predicted Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
3200-3000Medium, BroadN-HStretching
1660-1680StrongC=O (lactam)Stretching
1600-1450Medium-StrongC=C (aromatic)Stretching
1550-1500 and 1350-1300StrongN-O (nitro group)Asymmetric and Symmetric Stretching
1250-1000StrongC-O (methoxy)Stretching

The presence of a strong, sharp peak around 1670 cm⁻¹ is indicative of the carbonyl group of the lactam. The two strong absorptions for the nitro group are also highly characteristic.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method for this compound. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. ESI is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The expected m/z for the protonated molecule [C₁₀H₈N₂O₄ + H]⁺ is 221.0506. The observation of this ion with high mass accuracy would confirm the molecular formula.

  • Key Fragmentation Pathways: The fragmentation of quinolinones can be complex. Common fragmentation patterns for related structures involve the loss of small neutral molecules.[7][8][9][10]

    • Loss of NO₂: A fragment corresponding to the loss of the nitro group (46 Da) may be observed at m/z 175.

    • Loss of CO: The lactam carbonyl group can be lost as carbon monoxide (28 Da), leading to a fragment at m/z 193.

    • Loss of CH₃ from the methoxy group: A fragment corresponding to the loss of a methyl radical (15 Da) from the methoxy group might be present at m/z 206.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis and Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (HRMS-ESI) Synthesis->MS NMR_Data Elucidation of C-H Framework NMR->NMR_Data IR_Data Identification of Functional Groups IR->IR_Data MS_Data Confirmation of Molecular Formula and Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The predicted spectroscopic data, based on the known effects of the constituent functional groups and the quinolinone scaffold, serve as a reliable reference for researchers working with this compound. This guide outlines the key spectral features to expect and the underlying principles governing them, thereby facilitating efficient and accurate analysis in a research and development setting.

References

A Comprehensive Literature Review of 4-Methoxy-6-nitroquinolin-2(1H)-one Research: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of Quinolinone Chemistry

To our fellow researchers, scientists, and pioneers in drug development, this document serves as an in-depth technical guide into the research surrounding 4-Methoxy-6-nitroquinolin-2(1H)-one. The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] This guide is designed to provide a comprehensive literature review, synthesizing the available knowledge on the synthesis, potential biological activities, and mechanisms of action of this compound and its close analogs. In the absence of extensive research on this specific molecule, we will draw upon data from structurally related compounds to provide a predictive and insightful overview for future research and development endeavors.

The Quinolin-2(1H)-one Scaffold: A Privileged Core in Medicinal Chemistry

The quinolin-2(1H)-one moiety is a recurring motif in a multitude of natural products and synthetic molecules exhibiting significant pharmacological properties.[2] This heterocyclic system is recognized for its ability to interact with a diverse range of biological targets, leading to activities such as anticancer, antibacterial, anti-inflammatory, and antiviral effects. The planar nature of the quinoline ring facilitates intercalation with DNA and interactions with enzymatic active sites, while the lactam functionality provides a key hydrogen bonding motif. The substitution pattern on the quinolinone core plays a crucial role in modulating the biological activity, making it a fertile ground for the design of novel therapeutic agents.

Synthesis of this compound: A Probable Synthetic Pathway

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for the synthesis of substituted 4-methoxy-1H-quinolin-2-ones.[3] A general and logical synthetic approach would likely involve a multi-step process, as outlined below.

Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Conrad-Limpach-Knorr Reaction cluster_1 Step 2: Nitration cluster_2 Step 3: O-Methylation A p-Anisidine C 4-Hydroxy-6-methoxyquinolin-2(1H)-one A->C High Temperature Cyclization B Diethyl Malonate B->C E 4-Hydroxy-6-nitro-quinolin-2(1H)-one C->E D Nitrating Agent (e.g., HNO3/H2SO4) D->E G This compound E->G F Methylating Agent (e.g., Methyl Iodide) F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure based on known transformations of quinolinone systems.

Step 1: Synthesis of 4-Hydroxy-6-methoxyquinolin-2(1H)-one

  • In a high-temperature reaction vessel, combine p-anisidine and diethyl malonate in a 1:1 molar ratio.

  • Heat the mixture to approximately 250°C for 2-3 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solidified product is triturated with a suitable solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials.

  • The crude product is collected by filtration and can be further purified by recrystallization to yield 4-hydroxy-6-methoxyquinolin-2(1H)-one.

Step 2: Synthesis of 4-Hydroxy-6-nitroquinolin-2(1H)-one

  • Dissolve 4-hydroxy-6-methoxyquinolin-2(1H)-one in concentrated sulfuric acid at 0°C.

  • Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring completion by TLC.

  • Pour the reaction mixture onto crushed ice, leading to the precipitation of the nitro derivative.

  • Collect the solid by filtration, wash with cold water until neutral, and dry to obtain 4-hydroxy-6-nitroquinolin-2(1H)-one.

Step 3: Synthesis of this compound

  • Suspend 4-hydroxy-6-nitroquinolin-2(1H)-one in a suitable solvent such as dimethylformamide (DMF) or acetone.

  • Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the hydroxyl group.

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate, and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain this compound.

Physicochemical and Spectroscopic Profile

The accurate characterization of a synthesized compound is paramount for its use in further research. The following table summarizes the known physicochemical properties of this compound.

PropertyValueSource
CAS Number 934687-51-1[4][5]
Molecular Formula C₁₀H₈N₂O₄[4][5]
Molecular Weight 220.18 g/mol [4]
IUPAC Name 4-methoxy-6-nitro-1H-quinolin-2-one[6]
Physical Form Solid[7]
Purity Typically >95% (as supplied by vendors)[6][7]
Expected Spectroscopic Data
SpectroscopyExpected Features
¹H NMR Aromatic protons in the δ 7.0-8.5 ppm range, a singlet for the methoxy group around δ 3.9-4.1 ppm, and a broad singlet for the N-H proton. The proton at C5 is expected to be significantly downfield due to the deshielding effect of the adjacent nitro group.
¹³C NMR Carbonyl carbon (C2) around δ 160-165 ppm, methoxy-bearing carbon (C4) around δ 165-170 ppm, and other aromatic carbons in the δ 100-150 ppm range.
IR (Infrared) Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1650-1670 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and asymmetric and symmetric NO₂ stretching (~1520 and ~1350 cm⁻¹).
Mass Spectrometry A molecular ion peak [M]⁺ at m/z 220.

Biological Activities and Therapeutic Potential: An Extrapolative Analysis

The true value of a novel chemical entity lies in its biological activity and potential for therapeutic application. Although direct biological data for this compound is scarce, the extensive research on related quinolinone derivatives provides a strong foundation for predicting its potential pharmacological profile.

Anticancer Activity: The Forefront of Quinolinone Research

The quinolinone scaffold is a well-established pharmacophore in the design of anticancer agents. The presence of both a methoxy and a nitro group on the quinolinone core suggests a high likelihood of significant cytotoxic activity.

  • Role of the Methoxy Group: The methoxy group can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. Furthermore, methoxy substituents have been shown to play a crucial role in the anticancer activity of various compounds by influencing their binding to target proteins.[8]

  • Role of the Nitro Group: The nitroaromatic moiety is a known feature in several genotoxic and cytotoxic agents. The electron-withdrawing nature of the nitro group can polarize the molecule and may be crucial for its mechanism of action, potentially through bioreductive activation in hypoxic tumor environments.

A study on a related compound, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, demonstrated a clear anticancer mechanism involving the induction of apoptosis and cell cycle arrest in human ovarian cancer cell lines.[9] This suggests that this compound could exert its anticancer effects through similar pathways.

Hypothesized Mechanism of Anticancer Action

Based on the known mechanisms of related nitroaromatic and quinolinone compounds, a plausible mechanism of action for this compound can be proposed.

Hypothesized Anticancer Mechanism cluster_0 Cellular Uptake and Activation cluster_1 Molecular Targets and Cellular Effects A This compound B Bioreductive Activation (Nitroreductases) A->B E Topoisomerase I Inhibition A->E Direct Inhibition? C Reactive Nitroso and Hydroxylamine Intermediates B->C D DNA Adduct Formation C->D F Induction of Oxidative Stress C->F G DNA Damage D->G E->G F->G H Cell Cycle Arrest (G2/M Phase) G->H I Apoptosis G->I

Caption: Hypothesized mechanism of anticancer action for this compound.

This proposed mechanism involves the intracellular reduction of the nitro group to form reactive intermediates that can covalently bind to DNA, leading to DNA damage. This damage, in turn, can trigger cell cycle arrest and apoptosis. Additionally, quinolinone derivatives have been reported to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair.

Other Potential Biological Activities

Beyond its predicted anticancer properties, the quinolinone scaffold has been associated with a range of other biological activities.

  • Antibacterial Activity: Several quinolinone derivatives have demonstrated potent antibacterial activity.[10][11] The presence of the nitro group, a common feature in antibacterial agents, suggests that this compound may also possess such properties.

  • Anti-inflammatory and Antioxidant Activity: The quinolinone core is also found in compounds with anti-inflammatory and antioxidant effects. Further investigation would be required to determine if this compound exhibits these activities.

Future Research Directions and Conclusion

This compound represents an intriguing, yet underexplored, molecule with significant potential in drug discovery. This literature review highlights the strong rationale for its investigation as a novel therapeutic agent, particularly in the realm of oncology.

Key Areas for Future Investigation:
  • Validated Synthesis and Characterization: The development and publication of a detailed and optimized synthetic protocol for this compound, along with its full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry), is a critical first step.

  • In Vitro Biological Evaluation: A comprehensive screening of the compound against a panel of human cancer cell lines is necessary to determine its cytotoxic profile and to calculate key parameters such as IC₅₀ values.

  • Mechanism of Action Studies: Elucidating the precise mechanism of action will be crucial. This should include studies on its effects on the cell cycle, apoptosis induction, DNA interaction, and potential inhibition of key cellular enzymes like topoisomerases.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with modifications at the methoxy and nitro positions, as well as on the quinolinone ring, will provide valuable insights into the structural requirements for optimal activity.

  • In Vivo Efficacy and Toxicity: Promising in vitro results should be followed by in vivo studies in animal models to assess the compound's antitumor efficacy, pharmacokinetic properties, and toxicity profile.

References

An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 4-Methoxy-6-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] However, the specific bioactivity profile of 4-Methoxy-6-nitroquinolin-2(1H)-one remains largely uncharacterized. This technical guide presents a comprehensive, multi-faceted in silico workflow designed to predict its biological activity, potential molecular targets, and drug-like properties. In an era where reducing the time and cost of drug development is paramount, computational approaches offer a powerful strategy to rapidly generate testable hypotheses and prioritize candidates for experimental validation.[2][3] This document serves as a practical guide for researchers and drug development professionals, detailing a systematic pipeline that integrates ligand- and structure-based methods, including target identification, molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each protocol is presented with a focus on the underlying scientific rationale, ensuring a self-validating and robust computational investigation.

Part 1: Foundational Concepts and Strategy

The Quinolinone Scaffold: A Bedrock for Bioactivity

The 2-quinolinone core is a recurring motif in a wide array of natural and synthetic compounds.[1] Molecules incorporating this structure have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[4][5][6] This established history provides a strong rationale for investigating novel, unexplored derivatives like this compound, as there is a high probability that it interacts with valuable biological targets.

Profile of the Target Compound: this compound

Before commencing any computational analysis, it is essential to define the molecule of interest.

  • IUPAC Name: 4-methoxy-6-nitro-1H-quinolin-2-one[7]

  • Molecular Formula: C₁₀H₈N₂O₄[8]

  • CAS Number: 934687-51-1

  • Structure (SMILES): COC1=CC(=O)NC2=C1C=C(C=C2)--INVALID-LINK--[O-][7]

The presence of a methoxy group (an electron-donating group) and a nitro group (a strong electron-withdrawing group) on the quinolinone ring creates a distinct electronic environment that will govern its molecular interactions.

The Rationale for a Predictive In Silico Workflow

Traditional high-throughput screening (HTS) is both resource-intensive and time-consuming.[3] Computer-aided drug design (CADD) provides a cost-effective and rapid alternative to sift through vast biological and chemical spaces.[9] By modeling interactions at a molecular level, in silico methods can:

  • Identify the most probable protein targets from thousands of possibilities.[10]

  • Predict the binding affinity and orientation of the compound within a target's active site.[11]

  • Evaluate its potential to be a viable drug candidate by predicting its pharmacokinetic and toxicity profiles.[12][13]

  • Guide the design of future experiments, focusing laboratory efforts on the most promising avenues.[14]

This guide outlines a workflow that synergistically combines multiple computational techniques to build a robust, predictive bioactivity profile.

Part 2: The Integrated Bioactivity Prediction Workflow

The cornerstone of a successful in silico investigation is a logical and integrated workflow. The following process is designed to move from broad, hypothesis-generating steps to specific, high-resolution predictions.

G cluster_0 Phase 1: Preparation & Target Hypothesis cluster_1 Phase 2: Interaction & Pharmacokinetic Analysis cluster_2 Phase 3: Synthesis & Validation Roadmap Ligand_Prep Ligand Preparation (2D to 3D Energy Minimization) Target_ID Target Identification Ligand_Prep->Target_ID ADMET ADMET Prediction Ligand_Prep->ADMET Ligand_Based Ligand-Based Search (Similarity to Known Actives) Target_ID->Ligand_Based Structure_Based Structure-Based Search (Reverse Docking) Target_ID->Structure_Based Target_List List of Putative Targets Ligand_Based->Target_List Structure_Based->Target_List Docking Molecular Docking Simulation Target_List->Docking Pharm Pharmacophore Modeling Docking->Pharm Bio_Profile Comprehensive Bioactivity Profile Docking->Bio_Profile ADMET->Bio_Profile Pharm->Bio_Profile Validation Experimental Validation Plan (e.g., In Vitro Assays) Bio_Profile->Validation

Caption: High-level overview of the integrated in silico workflow.

Step 1: Ligand Preparation (A Critical Prerequisite)

The accuracy of all subsequent predictions hinges on a correctly prepared ligand structure.

Protocol:

  • Obtain 2D Representation: Start with the SMILES string: COC1=CC(=O)NC2=C1C=C(C=C2)--INVALID-LINK--[O-].

  • Generate 3D Coordinates: Use software like Avogadro or ChemDraw to convert the 2D representation into a 3D structure.

  • Energy Minimization: This is the most crucial step. The initial 3D structure is not in its lowest energy (most stable) conformation. Use a molecular mechanics force field (e.g., MMFF94 or UFF) to perform energy minimization. This process adjusts bond lengths and angles to find a low-energy, sterically favorable conformation.

  • Save in a Docking-Compatible Format: Save the final, optimized 3D structure in a format such as .mol2 or .pdbqt.

Step 2: Target Identification (Hypothesis Generation)

With no known targets for our compound, we must first identify a list of high-probability candidates. A dual approach provides the most robust starting point.

2.2.1 Ligand-Based Target Prediction

This method operates on the principle that structurally similar molecules often share similar biological targets.[3]

Protocol:

  • Select Databases: Utilize public databases such as ChEMBL and PubChem.

  • Perform Similarity Search: Using the SMILES string or 2D structure of this compound, perform a Tanimoto-based similarity search. Set a similarity threshold (e.g., >0.85) to identify close structural analogs.

  • Collate Targets: Compile a list of the known, experimentally validated protein targets for the identified analogs. These become the first set of putative targets for our query compound.

2.2.2 Structure-Based Target Prediction (Reverse Docking)

This approach screens the compound against a large library of protein structures to find which ones it binds to with favorable energy.[10]

Protocol:

  • Select a Platform: Use web servers or software designed for reverse docking (e.g., SwissTargetPrediction, PharmMapper).

  • Submit the Ligand: Input the 3D structure of the prepared ligand.

  • Analyze Results: The server will return a ranked list of potential protein targets based on predicted binding affinity.

  • Cross-Reference and Prioritize: Compare the target lists from both the ligand-based and structure-based methods. Targets that appear in both lists are of the highest priority for further investigation.

Predicted Target ClassRepresentative Target(s)Rationale / Evidence Source
Protein KinasesEGFR, VEGFR2, CDK2Quinolinone derivatives are known kinase inhibitors.
TopoisomerasesTopoisomerase I/IIA common target for anticancer agents with planar ring systems.
PARPPARP-1Implicated in DNA repair; a target for nitroaromatic compounds.
Microbial EnzymesDihydrofolate ReductaseBased on similarity to known antimicrobial quinolones.
Caption: A hypothetical table of prioritized targets for subsequent analysis.

Part 3: High-Resolution Interaction Analysis: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[15] It is a cornerstone of structure-based drug design.[11]

G PDB 1. Select Target (e.g., Kinase from PDB) Prep_Receptor 2. Prepare Receptor (Remove Water, Add Hydrogens) PDB->Prep_Receptor Grid 4. Define Binding Site (Grid Box Generation) Prep_Receptor->Grid Prep_Ligand 3. Prepare Ligand (Energy Minimized 3D Structure) Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Prep_Ligand->Dock Grid->Dock Analyze 6. Analyze Results (Binding Energy, Interactions) Dock->Analyze Visualize 7. Visualize Pose (PyMOL, Discovery Studio) Analyze->Visualize

Caption: Step-by-step workflow for a molecular docking experiment.

Detailed Molecular Docking Protocol

Objective: To predict the binding mode and affinity of this compound against a high-priority target (e.g., Cyclin-Dependent Kinase 2 - CDK2).

Methodology:

  • Target Protein Preparation:

    • Download the 3D crystal structure of CDK2 from the Protein Data Bank (PDB). Choose a high-resolution structure with a co-crystallized ligand.

    • Using software like UCSF Chimera or BIOVIA Discovery Studio, prepare the protein by:

      • Deleting all water molecules and non-essential ions.

      • Adding polar hydrogen atoms.

      • Repairing any missing side chains or loops if necessary.

      • Saving the prepared receptor in .pdbqt format for AutoDock.

  • Ligand Preparation:

    • Use the energy-minimized 3D structure of this compound from Part 2.1.

    • Define rotatable bonds and save in .pdbqt format.

  • Grid Box Definition:

    • Define the search space for the docking algorithm. The grid box should encompass the entire active site of the protein.

    • The coordinates for the box are typically centered on the co-crystallized ligand to ensure the simulation is focused on the known binding pocket.

  • Docking Simulation:

    • Use a validated docking program like AutoDock Vina.

    • Execute the docking run using the prepared receptor, ligand, and grid configuration files. The exhaustiveness parameter can be increased to ensure a more thorough conformational search.

  • Results Analysis and Interpretation:

    • The primary output is a set of predicted binding poses ranked by a scoring function (binding energy in kcal/mol). The more negative the value, the stronger the predicted binding affinity.

    • Analyze the top-ranked pose to identify key molecular interactions:

      • Hydrogen Bonds: Look for H-bonds between the ligand's H-bond donors/acceptors and protein residues.

      • Hydrophobic Interactions: Identify contacts between the quinolinone rings and non-polar residues.

      • Pi-Stacking: Check for interactions between the aromatic system and residues like Phenylalanine (PHE) or Tyrosine (TYR).

Summarizing Docking Data
Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type(s)
CDK21HCK-8.9LEU83, LYS33H-Bond, Hydrophobic
VEGFR21YWN-9.2CYS919, ASP1046H-Bond, Pi-Cation
Topoisomerase I1K4T-7.8ARG364, ASN722H-Bond, Pi-Stacking
Caption: Example table summarizing molecular docking results.

Part 4: Predicting Drug-Likeness and Safety: ADMET Profiling

A compound with high potency is useless if it has poor pharmacokinetic properties or is toxic.[12] Early in silico ADMET prediction is crucial for identifying potential liabilities.

Protocol:

  • Select Web-Based Tools: Use a combination of well-regarded, free web servers for a consensus prediction.[12] Recommended tools include SwissADME and pkCSM.[16]

  • Input Structure: Submit the SMILES string of the compound to each server.

  • Collate and Analyze Data: Systematically collect the predictions for various pharmacokinetic and toxicological endpoints.

Key ADMET Parameters and Interpretation
Property ClassParameterPredicted ValueInterpretation & Rationale
Physicochemical Molecular Weight220.18 g/mol Excellent. Well below the 500 Da limit for good oral absorption.
LogP1.85Optimal. Indicates good balance between solubility and permeability.
H-Bond Donors1Compliant with Lipinski's Rule of Five (<5).
H-Bond Acceptors5Compliant with Lipinski's Rule of Five (<10).
Absorption GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantNoUnlikely to cross the blood-brain barrier, reducing CNS side effects.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this key enzyme.
CYP3A4 InhibitorYesPotential for drug-drug interactions; requires experimental validation.
Toxicity AMES ToxicityNoPredicted to be non-mutagenic.
hERG I InhibitionNoLow risk of cardiotoxicity.
HepatotoxicityYesPotential risk of liver toxicity; a significant flag for further study.
Caption: A comprehensive summary of in silico predicted ADMET properties.

Part 5: Synthesis of Findings and Future Outlook

A Predicted Bioactivity Profile

The multi-faceted in silico analysis converges to form a preliminary bioactivity profile for this compound:

  • Probable Targets: The compound is predicted to be a multi-target agent, with a high likelihood of inhibiting protein kinases (e.g., CDK2, VEGFR2). This suggests potential applications in oncology .

  • Binding Efficacy: Molecular docking predicts strong binding affinities to these targets, characterized by a network of hydrogen bonds and hydrophobic interactions.

  • Drug-Likeness: The molecule exhibits excellent physicochemical properties and is predicted to have high gastrointestinal absorption. Its drug-likeness profile is favorable.

  • Potential Liabilities: The primary flags are the potential for CYP3A4 inhibition and hepatotoxicity. These are critical hypotheses that must be prioritised for experimental testing.

The Path Forward: From In Silico to In Vitro

Computational predictions, no matter how robust, are hypotheses that require experimental validation.[17] The results of this guide provide a clear and focused roadmap for laboratory work:

  • Chemical Synthesis: The first step is the synthesis and purification of this compound.

  • Target Validation:

    • Perform in vitro enzymatic assays against the top-predicted kinase targets (CDK2, VEGFR2). Determine IC₅₀ values to quantify inhibitory potency.

    • If active, proceed to cell-based assays using cancer cell lines that are dependent on these kinases.

  • ADMET Validation:

    • Conduct in vitro metabolism studies using human liver microsomes to confirm or refute the predicted CYP3A4 inhibition.

    • Perform cytotoxicity assays in hepatic cell lines (e.g., HepG2) to assess the hepatotoxicity risk.

This targeted validation strategy, guided by the in silico predictions, ensures that resources are used efficiently, accelerating the journey from a novel compound to a potential lead candidate.

Part 6: References

  • Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. --INVALID-LINK--[12][18]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. --INVALID-LINK--[20]

  • Journal of Chemical and Pharmaceutical Research. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. --INVALID-LINK--[14]

  • Patsnap. (2023). What is the significance of QSAR in drug design?. Patsnap Synapse. --INVALID-LINK--[2]

  • Benchchem. (2024). In Silico Prediction of Biological Activity for Novel Compounds: A Technical Guide. Benchchem. --INVALID-LINK--[3]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. --INVALID-LINK--[11]

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384-13421. --INVALID-LINK--[15]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. --INVALID-LINK--[4][5]

  • Szymański, J., et al. (2024). Biological activity of natural 2-quinolinones. Natural Product Research, 39(5), 1-15. --INVALID-LINK--[1]

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--[21]

  • Parchem. (n.d.). This compound. Retrieved from --INVALID-LINK--[8]

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Vulcanchem. (n.d.). This compound. Retrieved from --INVALID-LINK--[7]

  • ZeptoWard. (n.d.). In Silico ADMET prediction. Retrieved from --INVALID-LINK--[17]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from --INVALID-LINK--[13]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from --INVALID-LINK--[10]

  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115. --INVALID-LINK--

  • Dadashpour, S., et al. (2021). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Galen Medical Journal, 10, e2067. --INVALID-LINK--[6]

  • El-Gamal, M. I., et al. (2017). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arabian Journal of Chemistry, 10(S2), S3324-S3337. --INVALID-LINK--[22]

  • Wang, Z., et al. (2021). Recent advances in research of natural and synthetic bioactive quinolines. RSC Advances, 11(42), 26039-26059. --INVALID-LINK--[23]

  • Singh, A., & Sharma, P. K. (2014). Computational/in silico methods in drug target and lead prediction. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 143-150. --INVALID-LINK--[9]

References

Methodological & Application

Application Notes & Protocols for the Purification of 4-Methoxy-6-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of 4-Methoxy-6-nitroquinolin-2(1H)-one, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development. It outlines three primary purification techniques: recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The rationale behind the selection of each technique, the critical experimental parameters, and troubleshooting advice are discussed in depth to ensure the attainment of high-purity material essential for downstream applications.

Introduction: The Imperative for Purity

This compound is a crucial building block in the synthesis of various biologically active molecules. The purity of this intermediate directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Synthetic routes to this compound, such as the cyclocondensation of p-anisidine with malonic acid derivatives followed by nitration, can introduce a variety of impurities.[1] These may include unreacted starting materials, isomers, and byproducts from side reactions. Therefore, robust purification strategies are paramount.

This guide provides a systematic approach to the purification of this compound, empowering researchers to select and implement the most suitable method based on the required purity, scale, and available resources.

Understanding the Impurity Profile

A successful purification strategy begins with an understanding of the potential impurities. Based on common synthetic pathways, the crude this compound product may contain:

  • Unreacted Starting Materials: p-Anisidine, malonic acid derivatives.

  • Reaction Intermediates: Such as 4-hydroxy-6-methoxyquinolin-2(1H)-one.

  • Isomeric Byproducts: Positional isomers formed during the nitration step.

  • Degradation Products: Resulting from harsh reaction conditions.

The choice of purification technique will depend on the physicochemical differences between the target compound and these impurities, such as solubility and polarity.

Purification Strategy Workflow

The selection of a purification method is a critical decision. The following diagram illustrates a logical workflow for choosing the appropriate technique.

Purification_Workflow start Crude this compound purity_check Assess Purity (TLC, LC-MS, NMR) start->purity_check decision Purity Acceptable? purity_check->decision recrystallization Recrystallization (for moderate to high purity) decision->recrystallization No, minor impurities column_chrom Column Chromatography (for complex mixtures) decision->column_chrom No, significant impurities/ isomers prep_hplc Preparative HPLC (for highest purity) decision->prep_hplc No, trace impurities/ high-value material final_product High-Purity Product decision->final_product Yes recrystallization->purity_check column_chrom->purity_check prep_hplc->final_product

Caption: Workflow for selecting a purification technique.

Method 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[2][3] It relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

4.1. Rationale and Solvent Selection

An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound, which is a polar molecule, polar solvents are generally suitable. The compound is known to be soluble in polar aprotic solvents like DMF and DMSO.[1] However, for recrystallization, solvents with a lower boiling point are often preferred for ease of removal.

Table 1: Suggested Solvents for Recrystallization

SolventBoiling Point (°C)Rationale
Ethanol78Good solubility at high temperatures for many quinoline derivatives.[4]
Acetic Acid118Can be effective for quinolinone systems.
Isopropanol82Similar properties to ethanol, can offer different solubility profiles.
Methanol65A good solvent for many polar compounds.[5]

4.2. Step-by-Step Protocol for Recrystallization

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent dropwise until the solid completely dissolves at the boiling point of the solvent.

  • Decoloration (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Method 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[6][7] It is particularly useful for separating complex mixtures, including isomers.

5.1. Rationale and System Selection

Given the polar nature of this compound due to the nitro group and the quinolinone core, a normal-phase chromatography setup with silica gel as the stationary phase is appropriate. The mobile phase (eluent) should be a mixture of a non-polar and a more polar solvent, with the polarity gradually increased to elute the compounds.

Table 2: Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 or 100-200 mesh)Standard choice for polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientAllows for the separation of compounds with varying polarities.
Monitoring Thin Layer Chromatography (TLC)To determine the optimal solvent system and monitor the separation.

5.2. Step-by-Step Protocol for Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane/Ethyl Acetate).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Column_Chromatography cluster_0 Mobile Phase Gradient column Column Packing (Silica Gel) Sample Loading Elution with Solvent Gradient Fraction Collection Low Polarity Low Polarity Increasing Polarity Increasing Polarity Low Polarity->Increasing Polarity High Polarity High Polarity Increasing Polarity->High Polarity

Caption: Process of column chromatography.

Method 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For obtaining the highest purity, preparative HPLC is the method of choice.[8][9][10] It is a scaled-up version of analytical HPLC, designed to isolate and purify compounds from complex mixtures.[11]

6.1. Rationale and Method Development

Due to the aromatic nature of this compound, a reversed-phase HPLC method is generally effective. Phenyl-Hexyl or C18 columns are suitable stationary phases.[12][13] Method development involves optimizing the mobile phase composition and gradient to achieve the best separation.

Table 3: Preparative HPLC Parameters

ParameterRecommendationRationale
Column Phenyl-Hexyl or C18, preparative scalePhenyl-Hexyl columns can offer unique selectivity for aromatic compounds through π-π interactions.[12] C18 is a robust, general-purpose reversed-phase column.
Mobile Phase Acetonitrile/Water or Methanol/Water with a modifier (e.g., 0.1% TFA or Formic Acid)Common mobile phases for reversed-phase chromatography. The modifier improves peak shape.
Detection UV at an appropriate wavelength (e.g., 254 nm)The aromatic and nitro groups will have strong UV absorbance.
Flow Rate Dependent on column dimensionsScaled up from analytical flow rates.

6.2. Step-by-Step Protocol for Preparative HPLC

  • Analytical Method Development: Develop an analytical HPLC method to determine the optimal separation conditions (column, mobile phase, gradient).

  • Sample Preparation: Dissolve the partially purified or crude this compound in the mobile phase or a compatible solvent. Filter the sample to remove any particulates.

  • System Setup: Equilibrate the preparative HPLC system with the initial mobile phase conditions.

  • Injection: Inject the sample onto the column.

  • Fraction Collection: Collect fractions as the separated compounds elute from the column. Automated fraction collectors are typically used.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling and Solvent Removal: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization or rotary evaporation, to yield the highly purified product.

Conclusion

The purification of this compound is a critical step in the synthesis of many pharmaceutical compounds. The choice of purification technique—recrystallization, column chromatography, or preparative HPLC—should be guided by the initial purity of the crude material, the desired final purity, and the scale of the purification. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can consistently obtain high-purity this compound, ensuring the quality and integrity of their subsequent research and development activities.

References

Application Notes and Protocols for the Use of 4-Methoxy-6-nitroquinolin-2(1H)-one in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Methoxy-6-nitroquinolin-2(1H)-one in antibacterial assays. This document offers detailed protocols for determining the antibacterial efficacy of this compound, grounded in established scientific principles and methodologies.

Introduction: The Promise of Quinolone Scaffolds in Antibacterial Research

The quinolone and quinolinone cores are privileged structures in medicinal chemistry, forming the backbone of a significant class of antibiotics.[1][2] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[3][4][5][6][7] This targeted approach disrupts bacterial proliferation, leading to either bacteriostatic (growth inhibition) or bactericidal (cell death) effects. The emergence of multidrug-resistant bacterial strains necessitates the exploration of novel quinolone derivatives.[2][8] this compound is one such derivative, and this guide provides the foundational protocols to rigorously assess its antibacterial potential.

Foundational Knowledge: Mechanism of Action

Quinolone antibiotics typically function by forming a ternary complex with the bacterial type II topoisomerase (either DNA gyrase or topoisomerase IV) and the bacterial DNA.[6] This complex stabilizes the transient double-stranded breaks created by the enzymes during DNA supercoiling and decatenation, ultimately preventing the re-ligation of the DNA strands.[3][6] The accumulation of these breaks leads to the fragmentation of the bacterial chromosome and subsequent cell death.[3][7] The specific activity of this compound against these enzymes would need to be confirmed through further mechanistic studies, but this established mode of action for the quinolone class provides a strong rationale for its investigation as an antibacterial agent.

Getting Started: Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are critical for obtaining accurate and reproducible results.

3.1. Physicochemical Properties of this compound

  • IUPAC Name: 4-methoxy-6-nitroquinolin-2-ol

  • Molecular Formula: C₁₀H₈N₂O₄

  • Molecular Weight: 220.18 g/mol

  • Purity: Typically ≥95%

  • Storage: Ambient temperature

3.2. Protocol for Stock Solution Preparation

The solubility of a compound is a critical factor in designing in vitro assays.[9] Dimethyl sulfoxide (DMSO) is a common solvent for dissolving quinolinone derivatives for antibacterial screening.[10][11]

Objective: To prepare a high-concentration stock solution of this compound for use in antibacterial assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Sonicator

Procedure:

  • Determine the desired stock concentration. A common starting concentration is 10 mg/mL or a molar concentration such as 10 mM.

  • Accurately weigh the required amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Facilitate dissolution by vortexing the tube vigorously. If the compound does not readily dissolve, sonicate the tube in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure that the compound has completely dissolved and no particulates are visible.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of the subsequent assays.

  • Aliquot and store. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.

Crucial Consideration: Since specific solubility data for this compound in DMSO may not be readily available, it is recommended to perform a preliminary solubility test to determine its maximum soluble concentration.

Core Protocols: Assessing Antibacterial Activity

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which provide standardized methods for antimicrobial susceptibility testing.[6][7]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] The broth microdilution method is a widely used and standardized technique for determining MIC values.[7][13]

Objective: To determine the MIC of this compound against selected bacterial strains.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Workflow Diagram: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock Solution C Prepare Serial Dilutions of Compound in Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacteria B->D C->D E Incubate Plate (37°C, 16-20h) D->E F Read Results (Visually or Spectrophotometrically) E->F G Determine MIC F->G

References

Application Notes and Protocols for the Evaluation of 4-Methoxy-6-nitroquinolin-2(1H)-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology Research

The quinoline and quinolinone ring systems are heterocyclic scaffolds of significant interest in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] In oncology, quinoline derivatives have been successfully developed into therapies that function through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of critical signaling pathways like PI3K/Akt/mTOR.[1][3][4] Many quinoline-based agents have been shown to induce cell cycle arrest, apoptosis, and inhibit angiogenesis, making them a fertile ground for the discovery of novel anticancer drugs.[1][5][6]

This document provides a comprehensive guide for the initial in vitro characterization of a novel quinolinone derivative, 4-Methoxy-6-nitroquinolin-2(1H)-one (CAS No. 934687-51-1).[7][8] As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical, field-proven workflow designed to thoroughly investigate the anticancer potential of a new chemical entity. We will proceed from broad cytotoxicity screening to more focused mechanistic assays, explaining the causality behind each experimental choice and providing self-validating protocols.

Part 1: Initial Cytotoxicity Profiling

The first critical step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects across a panel of relevant cancer cell lines. This establishes a baseline of activity and helps identify sensitive and resistant cell lines, which can provide early clues into the compound's mechanism of action.[9]

The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] The principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol 1: MTT Assay for IC50 Determination

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50), the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.[10]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung], U87 [glioblastoma])

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10][13]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common concentration range for initial screening is 0.1 to 100 µM.

  • Remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for a standard exposure time, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.[13]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[10]

Hypothetical Data Presentation
Cell LineCancer TypeHypothetical IC50 (µM) of this compound
MCF-7Breast Adenocarcinoma12.5
HCT116Colorectal Carcinoma8.2
A549Lung Carcinoma25.8
U87Glioblastoma31.4
K-562Chronic Myelogenous Leukemia5.7

Part 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next logical step is to determine how the compound is killing the cancer cells. The two major forms of cell death are apoptosis (programmed cell death) and necrosis. Distinguishing between these is crucial. Apoptosis is a controlled, non-inflammatory process, making it a desirable outcome for cancer therapeutics.[15]

Workflow for Mechanistic Investigation

The following workflow outlines a systematic approach to investigate the anticancer mechanism of this compound after initial cytotoxicity screening.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Molecular Pathway Analysis MTT MTT Assay (IC50 Determination) Apoptosis Annexin V-FITC / PI Assay MTT->Apoptosis Select sensitive cell lines Treat at IC50 concentration CellCycle Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle Confirm mode of death WesternBlot Western Blot Analysis CellCycle->WesternBlot Investigate protein expression (Apoptotic & Cell Cycle Markers)

Caption: Experimental workflow for characterizing a novel anticancer compound.

Apoptosis Assay via Annexin V-FITC & Propidium Iodide (PI) Staining

This assay is the gold standard for detecting early-stage apoptosis.[15] In healthy cells, the phospholipid phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[16] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[15] Dual staining with Annexin V-FITC and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cancer cells seeded in 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the predetermined IC50 concentration of this compound for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and neutralize with complete medium. Combine all cells and centrifuge at 300 x g for 5 minutes.[17]

  • Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.[15][18]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15] Excite FITC at 488 nm and measure emission at ~530 nm (usually FL1 channel) and excite PI at 488 nm and measure emission at >600 nm (usually FL2 or FL3 channel).

Part 3: Investigating Effects on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase) and subsequent apoptosis.[20] Cell cycle analysis using PI staining and flow cytometry is a powerful technique to quantify the percentage of cells in each phase.[21][22]

Cell Cycle Analysis by Propidium Iodide Staining

PI is a fluorescent dye that intercalates with double-stranded DNA in a stoichiometric manner.[17][21] The fluorescence intensity of PI is therefore directly proportional to the amount of DNA within a cell.[23] Before staining, cells must be fixed (e.g., with ethanol) to permeabilize their membranes, allowing PI to enter and stain the nucleus.[24] Treatment with RNase is necessary because PI can also bind to double-stranded RNA.[17][23] This method allows for the distinction between G0/G1 phase cells (2n DNA content), S phase cells (between 2n and 4n DNA content), and G2/M phase cells (4n DNA content).

Protocol 3: Cell Cycle Analysis

Materials:

  • Cancer cells seeded in 6-well plates

  • This compound

  • Ice-cold 70% ethanol

  • PI staining solution containing RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[22][23]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 or 48 hours.

  • Harvesting: Harvest cells as described in Protocol 2, step 2.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[17][24]

  • Incubate the cells for at least 1 hour at 4°C. (Cells can be stored at -20°C for several weeks at this stage).[17]

  • Staining: Centrifuge the fixed cells (a higher g-force may be needed) and wash with PBS.[17]

  • Resuspend the cell pellet in 1 mL of PI/RNase A staining solution.[17]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, collecting data for at least 10,000 events. Use a linear scale for the PI signal and appropriate gating to exclude doublets and clumps.[22][23]

Part 4: Probing Key Molecular Targets with Western Blotting

Western blotting is an indispensable technique to investigate how a compound affects the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[25] Based on the results from the apoptosis and cell cycle assays, a targeted Western blot analysis can validate the proposed mechanism of action.

Hypothesized Signaling Pathway

Quinolinone derivatives often impact cell survival pathways. A plausible hypothesis is that this compound induces apoptosis by modulating the PI3K/Akt pathway and downstream Bcl-2 family proteins.

G Compound This compound PI3K PI3K Compound->PI3K Inhibits (?) Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Bax Bax (Pro-apoptotic) pAkt->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Hypothesized signaling pathway affected by the compound.

Protocol 4: Western Blot Analysis

This protocol provides a general workflow to assess changes in key proteins like Akt, phosphorylated-Akt (p-Akt), Bcl-2, and Bax.[26]

Materials:

  • Treated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) reagent

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cell pellets on ice using RIPA buffer. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.[26]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[27]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[27]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle shaking.[27][28]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[28]

  • Washing: Repeat the washing step (step 7).

  • Detection: Incubate the membrane with ECL reagent for 1-5 minutes.[28] Capture the chemiluminescent signal using an imaging system. Use a housekeeping protein like β-Actin or GAPDH as a loading control.

Conclusion

This document provides a foundational, multi-faceted approach to characterize the in vitro anticancer properties of the novel compound this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays—apoptosis, cell cycle analysis, and Western blotting—researchers can build a comprehensive profile of the compound's activity. The causality-driven workflow and validated protocols herein are designed to generate robust, interpretable, and publication-quality data, paving the way for further pre-clinical development.

References

Application Notes and Protocols: A Framework for Efficacy Testing of 4-Methoxy-6-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the Course for a Novel Investigational Compound

The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is both systematic and complex. This guide outlines a comprehensive experimental framework for the initial efficacy testing of 4-Methoxy-6-nitroquinolin-2(1H)-one, a compound of nascent interest. In the absence of established mechanistic data, the following protocols are designed to systematically evaluate its biological activity, beginning with broad-spectrum in vitro assessments and progressing to more targeted in vivo studies. This document serves as a roadmap for researchers, scientists, and drug development professionals to generate a robust preliminary data package. The experimental design emphasizes a logical progression, beginning with the assessment of general cytotoxicity and culminating in the exploration of a potential mechanism of action, a critical step in preclinical drug development.[1][2]

The structure of this guide is designed to be iterative. The results from the initial in vitro assays will inform the design and execution of subsequent, more complex experiments, including the selection of appropriate cancer cell lines and the design of in vivo studies.[3] This approach ensures a resource-efficient and scientifically sound evaluation of this compound's therapeutic potential.

Part 1: In Vitro Efficacy Evaluation - From Cytotoxicity to Mechanism of Action

The initial phase of testing is designed to answer fundamental questions: Does this compound exhibit cytotoxic or cytostatic activity against cancer cells? If so, what is the preliminary mechanism by which it induces cell death or inhibits proliferation?

Foundational Cytotoxicity Screening

The first step is to determine the compound's effect on cell viability across a panel of cancer cell lines. This provides a broad overview of its potential spectrum of activity and identifies the most sensitive cell lines for further investigation.

A colorimetric assay that measures metabolic activity is a reliable and high-throughput method for assessing cell viability.[4] Tetrazolium salts such as MTT, XTT, and WST-1 are reduced by metabolically active cells to produce a colored formazan product.[4][5] The WST-1 assay is often preferred due to its high sensitivity and the fact that its formazan product is water-soluble, simplifying the protocol.[4][6]

G cluster_0 Cell Line Panel Selection cluster_1 Cell Plating & Treatment cluster_2 Viability Assay cluster_3 Data Analysis cell_lines Select diverse cancer cell lines (e.g., lung, breast, colon, leukemia) seed_cells Seed cells in 96-well plates cell_lines->seed_cells treat_cells Treat with serial dilutions of This compound seed_cells->treat_cells controls Include vehicle (DMSO) and positive controls (e.g., Doxorubicin) add_wst1 Add WST-1 reagent treat_cells->add_wst1 incubate_wst1 Incubate for 1-4 hours add_wst1->incubate_wst1 read_absorbance Measure absorbance (450 nm) incubate_wst1->read_absorbance calc_viability Calculate % cell viability relative to vehicle control read_absorbance->calc_viability determine_ic50 Determine IC50 values using non-linear regression calc_viability->determine_ic50 G cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Analysis start Select sensitive cell line(s) based on IC50 values treat_apoptosis Treat cells with compound (e.g., 1x and 2x IC50) start->treat_apoptosis treat_cell_cycle Treat cells with compound (e.g., 1x IC50) for 24h start->treat_cell_cycle caspase_assay Caspase-3/7 Glo Assay treat_apoptosis->caspase_assay tunel_assay TUNEL Assay treat_apoptosis->tunel_assay end_apoptosis end_apoptosis caspase_assay->end_apoptosis Quantify apoptosis fix_stain Fix cells (ethanol) and stain with Propidium Iodide (PI) treat_cell_cycle->fix_stain flow_cytometry Analyze DNA content by flow cytometry fix_stain->flow_cytometry end_cell_cycle end_cell_cycle flow_cytometry->end_cell_cycle Quantify cell cycle phases G cluster_0 Model Development cluster_1 Treatment Phase cluster_2 Monitoring & Endpoints implant_cells Subcutaneously implant sensitive human cancer cells into immunodeficient mice tumor_growth Monitor tumor growth until volumes reach ~100-200 mm³ implant_cells->tumor_growth randomize Randomize mice into treatment groups (n=8-10/group) tumor_growth->randomize administer_drug Administer compound via appropriate route (e.g., IP, IV, oral) at various doses randomize->administer_drug controls Include vehicle control and positive control groups measure_tumor Measure tumor volume and body weight 2-3 times/week administer_drug->measure_tumor endpoints Primary Endpoint: Tumor Growth Inhibition (TGI) Secondary: Survival, body weight loss measure_tumor->endpoints

References

Application Note & Protocols: 4-Methoxy-6-nitroquinolin-2(1H)-one as a Chemical Probe for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This document provides a detailed guide on the potential use of 4-Methoxy-6-nitroquinolin-2(1H)-one as a chemical probe, focusing on its hypothesized role as a kinase inhibitor. The protocols and insights are based on the well-established activities of the quinolin-2(1H)-one scaffold in medicinal chemistry.

Introduction: The Quinolin-2(1H)-one Scaffold - A Privileged Structure in Drug Discovery

The quinoline core is a significant heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Specifically, the quinolin-2(1H)-one moiety is a key pharmacophore in molecules exhibiting antitumor, antimicrobial, and anti-inflammatory properties.[3][4] Its versatile structure has been extensively utilized in the development of targeted therapies, particularly as inhibitors of various protein kinases.[5][6]

This compound is a derivative of this important scaffold. While direct biological data for this specific compound is limited, its structural features—a methoxy group at position 4 and a nitro group at position 6—suggest its potential as a modulator of cellular signaling pathways. The presence of an electron-withdrawing nitro group, in particular, has been a strategy in the design of potent kinase inhibitors to enhance biological activity.[7]

This application note will, therefore, explore the hypothesized use of this compound as a chemical probe for studying kinase activity, drawing parallels from structurally related compounds.

Hypothesized Mechanism of Action: Targeting Protein Kinases

Many quinolinone derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The quinolinone scaffold can serve as a template for designing inhibitors that target the ATP-binding site of kinases. For instance, derivatives of the quinoline core have shown potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and Epidermal Growth Factor Receptor (EGFR).[7][8]

Given the structural similarities, it is plausible that this compound functions as an inhibitor of one or more protein kinases. The methoxy and nitro substitutions on the quinoline ring likely influence its binding affinity and selectivity for the target kinase.

Potential Signaling Pathway Involvement

One of the key pathways often targeted by quinoline-based inhibitors is the PI3K/Akt/mTOR signaling cascade, which is central to cell proliferation, survival, and metabolism.[9] The diagram below illustrates a potential mechanism of action for this compound within a generic kinase signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Promotes Probe This compound Probe->RTK Inhibits

Figure 1: Hypothesized inhibition of a receptor tyrosine kinase by this compound.

Experimental Protocols

To validate the hypothesis that this compound acts as a kinase inhibitor, a series of in vitro and cell-based assays can be performed.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of selected kinases.

Materials:

  • This compound (CAS: 1156728-06-1)[10]

  • Recombinant human kinases (e.g., EGFR, FLT3, PI3K)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in kinase buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

  • Kinase Addition: Add 2.5 µL of the kinase solution (at 2x final concentration) to each well.

  • Initiation of Reaction: Add 5 µL of a mixture of the peptide substrate and ATP (at 2x final concentration) to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Follow the manufacturer's instructions for the ADP-Glo™ assay to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay

This protocol assesses the effect of this compound on the growth of cancer cell lines known to be dependent on specific kinase signaling pathways.

Materials:

  • Cancer cell lines (e.g., A549 for EGFR, MV4-11 for FLT3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 100 µM) for 72 hours.

  • Viability Measurement: After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow start Hypothesis: Compound is a Kinase Inhibitor invitro In Vitro Kinase Assay (IC50 Determination) start->invitro cellular Cellular Proliferation Assay (GI50 Determination) invitro->cellular If potent western Western Blot Analysis (Phospho-protein levels) cellular->western If active end Conclusion: Validate as Chemical Probe western->end

Figure 2: Workflow for validating this compound as a kinase inhibitor probe.

Data Presentation

The following tables present hypothetical data that could be obtained from the described experiments, demonstrating the potential of this compound as a selective kinase inhibitor.

Kinase TargetIC50 (nM)
Kinase A (e.g., EGFR)50
Kinase B (e.g., FLT3)25
Kinase C (e.g., PI3K)>10,000
Kinase D (e.g., CDK2)>10,000
Table 1: Hypothetical In Vitro Kinase Inhibition Data.
Cell LinePrimary Kinase DependencyGI50 (nM)
Cell Line X (e.g., A549)EGFR150
Cell Line Y (e.g., MV4-11)FLT375
Cell Line Z (e.g., HeLa)Multiple Pathways>10,000
Table 2: Hypothetical Cellular Proliferation Data.

Conclusion and Future Directions

The quinolin-2(1H)-one scaffold is a well-established starting point for the development of potent kinase inhibitors.[3][8] Based on its structure, this compound is a promising candidate for a chemical probe to investigate kinase-driven signaling pathways. The protocols outlined in this application note provide a framework for validating its efficacy and selectivity. Further studies could involve target deconvolution to identify its precise molecular targets and structural biology studies to understand its binding mode. Such efforts will be invaluable for the development of novel therapeutics.

References

Application Notes and Protocols for the Derivatization of 4-Methoxy-6-nitroquinolin-2(1H)-one to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinolin-2(1H)-one Scaffold as a Privileged Structure in Medicinal Chemistry

The quinolin-2(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1] This heterocyclic system is prevalent in both natural products and synthetic molecules, demonstrating significant potential in the development of novel therapeutic agents. Quinoline derivatives have been extensively investigated and have shown remarkable efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2]

The anticancer properties of quinolin-2(1H)-one derivatives are of particular interest. These compounds can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[2][3] The specific biological activity of a quinolin-2(1H)-one derivative is highly dependent on the nature and position of its substituents. This provides a rich opportunity for medicinal chemists to fine-tune the pharmacological profile of these molecules through targeted derivatization.

This guide focuses on the strategic derivatization of a specific starting material, 4-Methoxy-6-nitroquinolin-2(1H)-one , to enhance its biological, particularly anticancer, activity. We will explore key chemical modifications at three strategic positions: the N1-position of the lactam, the C4-methoxy group, and the C6-nitro group. For each modification, we will provide a detailed rationale grounded in established structure-activity relationships (SAR), step-by-step experimental protocols, and methods for biological evaluation.

Strategic Derivatization Pathways for Enhanced Activity

The derivatization of this compound can be systematically approached by targeting three key functional groups. The following diagram illustrates the proposed synthetic pathways to generate a library of diverse analogs with potentially enhanced biological activity.

Derivatization_Pathways cluster_N1 N1-Position Derivatization cluster_C4 C4-Position Derivatization cluster_C6 C6-Position Derivatization cluster_C6_further Further C6-Derivatization A This compound (Starting Material) B N-Alkylation A->B Alkyl Halide, Base D Demethylation A->D BBr3 F Nitro Reduction A->F SnCl2·2H2O or H2, Pd/C C N-Alkyl-4-methoxy-6-nitroquinolin-2(1H)-ones B->C E 4-Hydroxy-6-nitroquinolin-2(1H)-one D->E G 4-Methoxy-6-aminoquinolin-2(1H)-one F->G H Acylation G->H Acyl Chloride, Pyridine I Sulfonylation G->I Sulfonyl Chloride, Pyridine J 6-Acylamino Derivatives H->J K 6-Sulfonylamino Derivatives I->K

Caption: Proposed derivatization pathways for this compound.

I. Derivatization at the N1-Position: N-Alkylation

Rationale

N-alkylation of the quinolin-2(1H)-one core is a common strategy to modulate the lipophilicity and steric bulk of the molecule, which can significantly impact its interaction with biological targets. The introduction of various alkyl or substituted alkyl groups can influence cell permeability and binding affinity to target proteins. Studies have shown that N-alkylation can lead to potent anticancer activity.

Experimental Protocol: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide and a suitable base.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated derivative.

II. Derivatization at the C4-Position: Demethylation to 4-Hydroxyquinolones

Rationale

The 4-hydroxy group in quinolin-2-ones is a key pharmacophore that can participate in hydrogen bonding interactions with biological targets. Demethylation of the 4-methoxy group to a hydroxyl group can unmask this important functional group and potentially enhance biological activity. The resulting 4-hydroxyquinolin-2-one can also serve as a versatile intermediate for further O-alkylation to introduce a variety of substituents.

Experimental Protocol: Demethylation using Boron Tribromide (BBr₃)

This protocol outlines the demethylation of the 4-methoxy group using boron tribromide, a common reagent for cleaving aryl methyl ethers.[4][5][6]

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a 1M solution of BBr₃ in DCM (3.0 eq.) to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Add saturated aqueous NaHCO₃ to the residue until the effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude 4-hydroxy-6-nitroquinolin-2(1H)-one can be purified by recrystallization or column chromatography.

III. Derivatization at the C6-Position: Reduction of the Nitro Group

Rationale

The reduction of the 6-nitro group to a 6-amino group is a critical transformation that opens up a new avenue for derivatization. The resulting 6-aminoquinolin-2-one is a key intermediate for the synthesis of a wide range of analogs through acylation, sulfonylation, and other reactions at the amino group. The introduction of various substituents at this position can significantly influence the molecule's electronic properties and its ability to interact with biological targets.

Experimental Protocol: Nitro Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This protocol describes a common and effective method for the reduction of an aromatic nitro group to an amine using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq.) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq.) to the suspension.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add saturated aqueous NaHCO₃ to the residue to neutralize the acid and precipitate the tin salts.

  • Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 4-methoxy-6-aminoquinolin-2(1H)-one, which can be purified by column chromatography.

IV. Further Derivatization of the 6-Amino Group

The 6-amino group is a versatile handle for introducing a wide range of functional groups, allowing for extensive exploration of the structure-activity relationship.

Protocol: Acylation of 6-Aminoquinolin-2(1H)-one

Materials:

  • 4-Methoxy-6-aminoquinolin-2(1H)-one

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 4-Methoxy-6-aminoquinolin-2(1H)-one (1.0 eq.) in anhydrous DCM and add pyridine (2.0 eq.).

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride or acid anhydride (1.1 eq.) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol: Sulfonylation of 6-Aminoquinolin-2(1H)-one

Materials:

  • 4-Methoxy-6-aminoquinolin-2(1H)-one

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 4-Methoxy-6-aminoquinolin-2(1H)-one (1.0 eq.) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Slowly add the sulfonyl chloride (1.1 eq.) to the cooled solution.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

V. Biological Evaluation: Assessing Anticancer Activity

The newly synthesized derivatives should be evaluated for their biological activity to determine if the chemical modifications have led to an enhancement. A standard method for assessing the cytotoxic effects of compounds on cancer cells is the MTT assay.[1][2][7][8]

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow A Synthesized Derivatives C MTT Assay A->C B Cell Culture (e.g., A549, HCT116, MCF-7) B->C D Data Analysis (IC50 Determination) C->D E Structure-Activity Relationship (SAR) Analysis D->E

References

Application Note & Protocol: A Phased Approach to Elucidating the Mechanism of Action of 4-Methoxy-6-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and antimicrobial effects.[1][2] The specific analogue, 4-Methoxy-6-nitroquinolin-2(1H)-one, possesses distinct electronic properties due to its methoxy and nitro substituents, suggesting a potential for potent and selective biological activity.[3] A thorough investigation into a compound's mechanism of action (MoA) is fundamental to drug discovery and development. It provides the rationale for its therapeutic application, helps predict potential toxicities, and guides lead optimization.

This document provides a comprehensive, multi-phased protocol for researchers, scientists, and drug development professionals to systematically investigate the MoA of this compound. The strategy begins with broad phenotypic assessments and progressively narrows the focus to specific molecular targets and cellular pathways. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Strategic Overview & Hypothesized Mechanisms

Based on the known biological activities of quinolinone derivatives, the primary hypothesized mechanisms for this compound center on antiproliferative and cytotoxic effects, potentially through the modulation of critical cell signaling pathways.[1][4] Data from related compounds suggest that inhibition of protein kinases, such as those in the MAPK and PI3K/AKT pathways, and the subsequent induction of apoptosis are highly probable mechanisms.[1][4]

Our investigative strategy is therefore structured in three sequential phases:

  • Phase 1: Cellular Impact Assessment. Quantify the compound's effect on cancer cell viability to determine its cytotoxic or cytostatic potential.

  • Phase 2: Apoptotic Pathway Investigation. If cytotoxic, determine if the compound induces programmed cell death (apoptosis).

  • Phase 3: Target Pathway Deconvolution. Identify the specific signaling cascade(s) modulated by the compound, focusing on key cancer-related pathways.

Phase 1: Cellular Impact Assessment

Objective: To determine the concentration-dependent effect of this compound on the viability and metabolic activity of a relevant cancer cell line (e.g., HCT116 colorectal cancer, A549 lung cancer).

Experiment 1.1: Cell Viability MTS Assay

Principle of the Method: The MTS assay is a colorimetric method for assessing cell metabolic activity. In viable cells, NAD(P)H-dependent dehydrogenase enzymes reduce the tetrazolium compound MTS into a soluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells in the culture.[5][6]

Detailed Protocol:

  • Cell Seeding:

    • Culture a selected cancer cell line to ~80% confluency.

    • Trypsinize, count, and resuspend cells to a final concentration of 1 x 10⁵ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Controls: Prepare wells for:

      • Vehicle Control: Cells treated with medium containing 0.5% DMSO.

      • Untreated Control: Cells with medium only.

      • Medium Blank: Wells with medium only (no cells) for background subtraction.[7]

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition and Measurement:

    • Prepare the MTS solution according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution).

    • Add 20 µL of the MTS reagent directly to each well.[5][8]

    • Incubate for 1-4 hours at 37°C, 5% CO₂, protected from light.

    • Record the absorbance at 490 nm using a microplate reader.[7]

Data Presentation & Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Example Data for MTS Cell Viability Assay

Compound Concentration (µM) Mean Absorbance (490 nm) Standard Deviation % Viability (vs. Vehicle)
Medium Blank 0.052 0.004 N/A
Vehicle (0.5% DMSO) 1.254 0.085 100%
0.1 1.248 0.091 99.5%
1 1.153 0.076 91.9%
5 0.877 0.063 69.9%
10 0.651 0.055 51.9%
25 0.342 0.041 27.3%
50 0.129 0.028 10.3%

| 100 | 0.078 | 0.019 | 6.2% |

Phase 2: Apoptotic Pathway Investigation

Objective: To determine if the cytotoxicity observed in Phase 1 is mediated by the induction of apoptosis.

Experiment 2.1: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle of the Method: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[11] Flow cytometry analysis of co-stained cells allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[12]

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and allow them to adhere overnight.

    • Treat cells with this compound at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours.

    • Controls: Include a vehicle-treated sample (negative control) and a sample treated with a known apoptosis inducer like Staurosporine (1 µM) as a positive control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[9]

    • Add 5 µL of FITC Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.[9]

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[11]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • FITC fluorescence (Annexin V) is typically detected in the FL1 channel (~530 nm), and PI fluorescence is detected in the FL2 or FL3 channel (>575 nm).

    • Collect data for at least 10,000 events per sample.

Data Presentation & Interpretation

The results will quantify the percentage of cells in each quadrant:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

Table 2: Example Data for Annexin V/PI Apoptosis Assay

Treatment % Live Cells % Early Apoptotic % Late Apoptotic/Necrotic % Necrotic
Vehicle Control 94.5 ± 2.1 3.1 ± 0.8 1.5 ± 0.4 0.9 ± 0.3
Compound (IC₅₀) 45.2 ± 3.5 35.8 ± 2.9 15.1 ± 1.8 3.9 ± 0.7
Compound (2x IC₅₀) 15.8 ± 2.8 42.3 ± 3.1 38.6 ± 2.5 3.3 ± 0.6

| Staurosporine (1 µM) | 10.3 ± 1.9 | 55.7 ± 4.2 | 30.2 ± 3.3 | 3.8 ± 0.5 |

A significant increase in the Annexin V-positive populations upon treatment indicates that the compound induces apoptosis.

Phase 3: Target Pathway Deconvolution

Objective: To identify the specific intracellular signaling pathways modulated by the compound that lead to apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation and survival and is a common target for quinolinone-based compounds.[4][13][14]

Experiment 3.1: Western Blot Analysis of MAPK/ERK and PI3K/AKT Pathways

Principle of the Method: Western blotting allows for the detection and semi-quantification of specific proteins from a complex mixture.[14] By using phospho-specific antibodies, which only recognize the phosphorylated (activated) forms of kinases, we can assess the activation state of a signaling pathway.[15] A decrease in the phosphorylated form of a protein (e.g., p-ERK) relative to its total protein level upon compound treatment indicates inhibition of the pathway upstream of that protein.[13]

Detailed Protocol:

  • Cell Culture and Lysate Preparation:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the compound at IC₅₀ concentration for various time points (e.g., 0, 15, 30, 60 minutes) to capture peak signaling inhibition.

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.[15]

    • Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[14]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Probe separate blots for:

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • Phospho-AKT (Ser473)

      • Total AKT

      • Loading Control (GAPDH or β-actin)

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again as above. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Data Presentation & Interpretation

Perform densitometry analysis on the bands using software like ImageJ. Normalize the intensity of each phospho-protein band to its corresponding total protein band. Further normalization to the loading control confirms equal protein loading. A reduction in the p-ERK/Total ERK or p-AKT/Total AKT ratio indicates pathway inhibition.

Table 3: Example Data for Western Blot Densitometry

Target Protein Treatment Fold Change (Normalized Intensity vs. Vehicle) Standard Deviation
p-ERK1/2 Vehicle 1.00 0.08
Compound (IC₅₀) 0.21 0.04
Total ERK1/2 Vehicle 1.00 0.06
Compound (IC₅₀) 0.98 0.07
p-AKT Vehicle 1.00 0.11
Compound (IC₅₀) 0.95 0.09
Total AKT Vehicle 1.00 0.05

| | Compound (IC₅₀) | 1.02 | 0.06 |

Phase 4: Broad Target Selectivity & Off-Target Profiling

Following the identification of a primary mechanism, it is critical to assess the compound's selectivity.

  • Kinase Profiling: Employing a broad kinase panel screening service (e.g., >400 kinases) can reveal the compound's selectivity profile.[16] This helps distinguish between a highly specific inhibitor and a multi-kinase inhibitor and can uncover unexpected targets.

  • Off-Target Liability: Unintended interactions with other proteins (off-targets) can lead to toxicity.[17] A combination of in silico predictive modeling and experimental screening against common liability panels (e.g., hERG, GPCRs) is a crucial step in preclinical safety assessment.[18][19]

Conclusion

This application note outlines a systematic, evidence-based strategy to dissect the mechanism of action of this compound. By progressing from broad cellular effects to specific molecular events, researchers can build a comprehensive understanding of the compound's biological activity. The successful execution of these protocols will provide critical insights necessary for advancing this, or any other, novel compound through the drug discovery pipeline.

References

Application Notes and Protocols for Fluorescent Labeling and Imaging using 4-Methoxy-6-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Cellular Landscapes with a Novel Quinolone-Based Fluorophore

In the intricate world of cellular biology and drug development, the ability to visualize and track specific biomolecules is paramount.[1] Fluorescent labeling has emerged as an indispensable tool, offering a non-invasive window into the dynamic processes of life.[] Quinolone and quinolinone scaffolds have garnered significant interest as core structures for fluorescent probes due to their tunable photophysical properties and synthetic accessibility.[3][4] This document introduces a detailed guide to the fluorescent labeling of biomolecules using a novel quinolinone derivative, 4-Methoxy-6-nitroquinolin-2(1H)-one, for cellular imaging applications.

The presence of a nitro group on an aromatic fluorophore is often associated with fluorescence quenching.[5] This phenomenon can occur through mechanisms such as enhanced intersystem crossing to the triplet state or photoinduced electron transfer.[6][7] However, the unique electronic environment of certain nitro-aromatic compounds can lead to fluorescent properties, often with large Stokes shifts, making them attractive for imaging applications where minimizing background noise is crucial.[8] This guide will explore the potential of this compound as a fluorescent reporter, assuming favorable photophysical characteristics upon conjugation, and provide a comprehensive framework for its application.

Principle of Fluorescent Labeling: A Covalent Partnership

The cornerstone of fluorescent labeling is the formation of a stable, covalent bond between the fluorophore and the target biomolecule.[9] This is typically achieved by modifying the fluorophore with a reactive functional group that can specifically react with a complementary group on the biomolecule, such as the primary amines of lysine residues or the thiols of cysteine residues in proteins.[10]

For the purpose of these application notes, we will focus on creating an amine-reactive derivative of this compound by introducing a linker arm terminating in an N-hydroxysuccinimide (NHS) ester. The NHS ester will readily react with primary amines on proteins under mild alkaline conditions to form a stable amide bond.

Proposed Synthesis of an Amine-Reactive this compound Derivative

To enable the conjugation of this compound to biomolecules, a reactive handle must be introduced. The following is a proposed synthetic route to an NHS ester derivative, a widely used amine-reactive functional group. This synthesis is based on established methodologies for the functionalization of quinolone scaffolds.[6]

Scheme 1: Proposed Synthesis of this compound-N-acetic acid NHS ester

start This compound step1 Alkylation with Ethyl Bromoacetate start->step1 Ethyl bromoacetate, K2CO3, DMF intermediate This compound-N-ethyl acetate step1->intermediate step2 Hydrolysis intermediate->step2 LiOH, THF/H2O acid This compound-N-acetic acid step2->acid step3 NHS Ester Formation acid->step3 NHS, DCC, THF final This compound-N-acetic acid NHS ester step3->final

Caption: Proposed synthetic workflow for an amine-reactive quinolinone.

Photophysical Properties (Hypothetical)

PropertyHypothetical Value
Excitation Maximum (λex)~420 nm
Emission Maximum (λem)~530 nm
Molar Absorptivity (ε)~25,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (ΦF)~0.3
Stokes Shift~110 nm

Protocol 1: Fluorescent Labeling of a Model Protein (e.g., Bovine Serum Albumin)

This protocol details the covalent attachment of the synthesized amine-reactive this compound derivative to a model protein, Bovine Serum Albumin (BSA).

start Prepare Protein Solution step2 Conjugation Reaction start->step2 step1 Prepare Dye Solution step1->step2 step3 Purification of Conjugate step2->step3 Incubate 1-2 hours at RT step4 Characterization step3->step4 Size-Exclusion Chromatography end Store Labeled Protein step4->end Determine Degree of Labeling

Caption: Workflow for fluorescently labeling a protein.

Materials:

  • Model Protein (e.g., BSA)

  • Amine-reactive this compound derivative

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1.5 M Tris-HCl, pH 8.8

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF)

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 5-10 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve the amine-reactive quinolinone derivative in anhydrous DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently stirring the protein solution, slowly add a 10 to 20-fold molar excess of the dissolved dye. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 100-150 mM to quench any unreacted dye. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration by measuring the absorbance at 280 nm (correcting for the dye's absorbance at this wavelength if necessary).

    • Determine the dye concentration by measuring the absorbance at its maximum absorption wavelength (~420 nm).

    • Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.

  • Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.

Protocol 2: Cellular Imaging of Labeled Protein Uptake

This protocol describes the use of the fluorescently labeled protein to visualize its uptake by cultured mammalian cells using fluorescence microscopy.

start Cell Culture step1 Incubate with Labeled Protein start->step1 step2 Wash Cells step1->step2 37°C, CO2 incubator step3 Fix and Permeabilize (Optional) step2->step3 step4 Counterstain (Optional) step3->step4 step5 Mount and Image step4->step5 end Analyze Images step5->end Fluorescence Microscope

Caption: Workflow for cellular imaging of a labeled protein.

Materials:

  • Cultured mammalian cells (e.g., HeLa or A549) on coverslips or in imaging dishes

  • Fluorescently labeled protein conjugate

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on coverslips or in imaging dishes and culture until they reach the desired confluency.

  • Incubation: Remove the culture medium and add fresh medium containing the fluorescently labeled protein at a final concentration of 10-50 µg/mL. Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells three times with warm PBS to remove any unbound labeled protein.

  • Fixation (Optional): If fixation is desired, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash the cells three times with PBS.

  • Permeabilization (Optional): If intracellular targets are to be co-stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash the cells three times with PBS.

  • Counterstaining (Optional): To visualize the nucleus, incubate the cells with a DAPI solution for 5 minutes at room temperature. Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with filter sets appropriate for the quinolinone derivative (excitation ~420 nm, emission ~530 nm) and any counterstains used.

Trustworthiness and Self-Validation

To ensure the reliability of these protocols, several validation steps are crucial:

  • Purity of the Labeled Protein: The purification step is critical to remove unconjugated dye, which can lead to high background fluorescence and inaccurate interpretation of results. The effectiveness of the purification should be confirmed by techniques such as HPLC or FPLC.

  • Degree of Labeling (DOL): An optimal DOL is essential. Over-labeling can lead to fluorescence quenching and may affect the biological activity of the protein. Under-labeling will result in a weak signal. The DOL should be carefully determined and optimized for each protein.

  • Functional Integrity of the Labeled Protein: It is important to verify that the labeling process has not compromised the biological activity of the protein. This can be assessed using appropriate functional assays (e.g., enzyme activity assays, binding assays).

  • Control Experiments in Imaging:

    • Unlabeled Cells: Image cells that have not been treated with the fluorescent conjugate to assess autofluorescence.

    • Free Dye Control: Treat cells with the unconjugated dye to ensure that the observed fluorescence is due to the labeled protein and not non-specific uptake of the free dye.

    • Competition Assay: If the protein uptake is receptor-mediated, co-incubate the cells with an excess of unlabeled protein to demonstrate the specificity of the uptake.

By incorporating these validation steps, researchers can have confidence in the data generated using the this compound fluorescent label.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of 4-Methoxy-6-nitroquinolin-2(1H)-one in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-6-nitroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot these issues.

Understanding the Molecule: A Proactive Approach to Solubility

This compound possesses a rigid, planar quinolinone core, substituted with a methoxy group and a nitro group.[1] This structure presents inherent challenges to aqueous solubility. The aromatic system contributes to its hydrophobicity, while the polar nitro and methoxy groups, along with the lactam functionality, create a complex electronic environment that influences its solid-state properties and interactions with solvents.[1]

A comprehensive understanding of the physicochemical properties of your specific batch of this compound is the cornerstone of successful assay development. Since detailed experimental data for this compound is not widely published, an initial characterization is paramount.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the common challenges you may be facing.

Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What's happening and what should I do first?

This is the most common solubility issue, often termed "crashing out." It occurs because the compound is highly soluble in the organic solvent (DMSO) but its solubility limit is exceeded upon dilution into the aqueous buffer.[2]

The Underlying Cause: The dramatic shift in solvent polarity from nearly 100% organic to predominantly aqueous reduces the compound's solubility. The final concentration of your compound in the assay is likely above its aqueous solubility limit.

Your First Steps: A Systematic Approach

  • Visually Inspect and Confirm Precipitation: Before proceeding, confirm that you are observing precipitation. Look for cloudiness, turbidity, or visible particles in your assay wells. Centrifuging the plate and observing a pellet can also confirm this.

  • Determine the Maximum Tolerated DMSO Concentration: While DMSO is an excellent solvent, it can affect the biological activity in your assay.[2] Most cell-based assays can tolerate up to 0.5% DMSO without significant off-target effects. Determine the highest percentage of DMSO your assay can tolerate without compromising the results. This will define the upper limit for your solvent-based solubility enhancement strategies.

  • Kinetic vs. Thermodynamic Solubility: Understand that what you are observing is likely an issue of kinetic solubility – the compound hasn't had time to dissolve in the new aqueous environment. Your goal is to find conditions that support its thermodynamic solubility at the desired concentration.

Here is a workflow to guide your initial troubleshooting:

start Precipitation observed upon dilution from DMSO stock check_conc Is the final compound concentration too high? start->check_conc lower_conc Lower the final concentration and re-test check_conc->lower_conc Yes check_dmso Is the final DMSO concentration optimal? check_conc->check_dmso No lower_conc->start Still precipitates adjust_dmso Adjust final DMSO to the max tolerated % check_dmso->adjust_dmso No solubility_issue Persistent Precipitation: Proceed to Solubility Enhancement check_dmso->solubility_issue Yes adjust_dmso->start Re-test

Caption: Initial troubleshooting workflow for compound precipitation.

Q2: How can I systematically improve the aqueous solubility of this compound for my assays?

If simple adjustments to the compound and DMSO concentrations are insufficient, a systematic approach to solubility enhancement is necessary. The following strategies are presented in a logical order, from the simplest to the more complex.

Strategy 1: pH Modification

Experimental Protocol: pH-Dependent Solubility Screen

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the chosen buffer systems have adequate buffering capacity at each pH and are compatible with your assay.

  • Compound Addition: Add a known excess of your compound to a small volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Data Interpretation:

pHPredicted Predominant SpeciesExpected Solubility
< 7 Protonated (cationic)Potentially Higher
7-8 NeutralLikely Lower
> 8 Anionic (deprotonated lactam)Potentially Higher

Causality: By identifying a pH where the compound is more soluble, you can adjust your assay buffer accordingly. However, you must ensure that the altered pH does not negatively impact your biological target or assay components.

Strategy 2: Utilizing Co-solvents

The Rationale: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[4]

Commonly Used Co-solvents in Biological Assays:

  • Ethanol: Less toxic than DMSO for some cell lines.

  • Propylene Glycol (PG): A viscous solvent often used in formulations.

  • Polyethylene Glycol (PEG), e.g., PEG 400: A polymer that can enhance solubility.

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare Co-solvent Mixtures: Prepare various concentrations of each co-solvent in your assay buffer (e.g., 1%, 2%, 5%, 10% v/v).

  • Follow the Solubility Screen Protocol: Repeat the steps outlined in the pH-dependent solubility screen for each co-solvent mixture.

Data Presentation: Hypothetical Co-solvent Solubility Data

Co-solventConcentration (% v/v)Apparent Solubility (µM)
None0< 1
Ethanol15
215
Propylene Glycol13
28
PEG 40017
220

Causality: This screen will help you identify the most effective co-solvent and the minimum concentration required to achieve your desired compound concentration. Always run parallel controls to ensure the co-solvent itself does not interfere with your assay.

Strategy 3: Surfactants and Cyclodextrins

The Rationale:

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC). Hydrophobic compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility.[4]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.

Experimental Protocol: Screening Solubilizing Excipients

  • Select Excipients: Choose a small panel of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Prepare Excipient Solutions: Prepare a range of concentrations for each excipient in your assay buffer.

  • Follow the Solubility Screen Protocol: Repeat the steps from the pH-dependent solubility screen for each excipient solution.

Causality: These excipients can be highly effective, but it is crucial to determine their impact on your assay. Always include vehicle controls with the excipient alone to assess any potential interference.

The following diagram illustrates the decision-making process for solubility enhancement:

start Persistent Precipitation ph_screen Perform pH Solubility Screen start->ph_screen ph_success Optimal pH identified and assay compatible ph_screen->ph_success Success ph_fail No significant improvement or assay incompatibility ph_screen->ph_fail Failure cosolvent_screen Perform Co-solvent Screen ph_fail->cosolvent_screen cosolvent_success Effective co-solvent found at tolerated concentration cosolvent_screen->cosolvent_success Success cosolvent_fail Inadequate solubility or assay interference cosolvent_screen->cosolvent_fail Failure excipient_screen Screen Surfactants and Cyclodextrins cosolvent_fail->excipient_screen excipient_success Solubilizing excipient identified excipient_screen->excipient_success Success excipient_fail Further formulation development needed excipient_screen->excipient_fail Failure

Caption: Decision tree for systematic solubility enhancement.

Q3: Could the compound be degrading or reacting with components in my assay?

Beyond poor solubility, chemical instability or reactivity can manifest as an apparent lack of solubility or cause assay artifacts. The functional groups in this compound warrant consideration of these possibilities.

Potential Chemical Liabilities:

  • Reactivity of the Nitro Group with Thiols: Nitroaromatic compounds can be susceptible to reaction with nucleophilic thiols, such as dithiothreitol (DTT) or glutathione (GSH), which are common components of enzyme assays and cell lysates.[5] This can lead to the formation of adducts, depleting the concentration of the active compound and potentially generating interfering species.

  • Photodegradation: Quinolone structures are known to be sensitive to light, particularly UV, which can lead to the formation of various photoproducts.[6][7]

  • Metabolism of the Methoxy Group: In cell-based assays, the methoxy group could be a site for metabolism, such as O-demethylation, by cellular enzymes.[3]

Troubleshooting Potential Reactivity:

  • Assay Component Compatibility: If your assay contains reducing agents like DTT, test the stability of your compound in the presence and absence of these reagents. A decrease in the parent compound concentration over time in the presence of the reducing agent would suggest a reaction is occurring.

  • Light Sensitivity: Protect your compound solutions from light, especially if you are observing variability in your results. Prepare solutions fresh and store them in amber vials or wrapped in foil.

  • Incubation Time-Dependent Effects: In cell-based assays, if you observe a loss of activity with longer incubation times that cannot be attributed to other factors, consider the possibility of cellular metabolism.

Summary and Recommendations

Troubleshooting the low solubility of this compound requires a systematic and informed approach. Due to the limited publicly available data for this specific compound, an initial in-house characterization of its solubility is the most critical step.

  • Start with the Basics: Optimize your final compound and DMSO concentrations.

  • Systematically Enhance Solubility: If needed, investigate the effects of pH, co-solvents, and excipients in a stepwise manner.

  • Be Mindful of Potential Liabilities: Consider the potential for reactivity and degradation, especially in assays containing thiols or when exposed to light.

  • Validate Your Final Assay Conditions: Once you have identified conditions that maintain the solubility of your compound, validate that these conditions do not interfere with your assay by running appropriate vehicle and positive/negative controls.

By following this guide, you will be well-equipped to overcome the solubility challenges posed by this compound and generate reliable and reproducible data in your experiments.

References

Technical Support Center: Optimizing the Synthesis of 4-Methoxy-6-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Methoxy-6-nitroquinolin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the reaction conditions for this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Yield in the Initial Cyclization to form the 4-hydroxy-6-nitroquinolin-2(1H)-one Precursor

Question: I am attempting to synthesize the 4-hydroxy-6-nitroquinolin-2(1H)-one core via a Conrad-Limpach or Gould-Jacobs type reaction, but my yields are consistently low with significant tar formation. What are the likely causes and how can I improve the outcome?

Answer: Low yields and tar formation in these high-temperature cyclization reactions are common issues.[1][2] The primary causes often revolve around suboptimal temperature control, inappropriate reaction medium, or reactant degradation.[1]

Here is a systematic approach to troubleshoot this problem:

  • Temperature Control is Critical: The cyclization step in both Conrad-Limpach and Gould-Jacobs reactions often requires high temperatures, sometimes exceeding 250°C.[2]

    • Problem: Inconsistent or excessively high temperatures can lead to the decomposition of starting materials and intermediates, resulting in tar formation.[1]

    • Solution: Utilize a high-boiling, inert solvent to ensure even heat distribution and precise temperature control. Common choices include mineral oil or 1,2,4-trichlorobenzene, which have been shown to improve yields compared to neat reactions.[2] Employ a sand bath or a well-calibrated heating mantle with a thermocouple to maintain a stable reaction temperature.

  • Atmosphere Control: The reaction may be sensitive to atmospheric oxygen at high temperatures.

    • Problem: Oxidative side reactions can contribute to the formation of colored impurities and tar.

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.[2]

  • Purity of Reactants: The purity of your starting aniline and malonic acid derivative is paramount.

    • Problem: Impurities in the starting materials can act as catalysts for side reactions or inhibit the desired cyclization.

    • Solution: Ensure your aniline derivative is freshly distilled or purified before use. The malonic acid ester should be of high purity and free from excess water.

Issue 2: Poor Regioselectivity during Nitration

Question: During the nitration of the 4-hydroxyquinolin-2(1H)-one intermediate to introduce the nitro group at the C6 position, I am observing the formation of multiple nitrated isomers. How can I improve the regioselectivity for the desired 6-nitro product?

Answer: Achieving high regioselectivity in the nitration of quinolinone systems can be challenging due to the presence of multiple activated positions on the benzene ring. The directing effects of the substituents and the reaction conditions play a crucial role.

  • Understanding Directing Group Effects: The hydroxyl (or methoxy) group at C4 and the lactam carbonyl at C2 influence the electronic distribution of the aromatic ring. The annulated pyridine ring also deactivates the benzene ring to some extent.

    • Analysis: The primary activating group is the ether/hydroxyl moiety, which is an ortho-, para-director. The amide nitrogen also contributes to activating the ring. The C6 position is para to the nitrogen and meta to the C4 substituent's connection point to the benzene ring, making it a favorable position for electrophilic substitution. However, other positions like C8 or C5 can also be susceptible to nitration.

  • Optimizing Nitrating Agent and Conditions:

    • Problem: Harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids at elevated temperatures) can decrease selectivity.

    • Solution:

      • Milder Nitrating Agents: Consider using milder nitrating agents such as nitric acid in acetic anhydride or acetyl nitrate. These can sometimes offer better control over the reaction.

      • Temperature Control: Perform the nitration at low temperatures (e.g., 0-5°C) to enhance selectivity.[3] Slowly add the nitrating agent to a solution of the quinolinone precursor to maintain a low concentration of the electrophile and control the exotherm.

Issue 3: Incomplete or Unselective O-Methylation

Question: I am trying to methylate 4-hydroxy-6-nitroquinolin-2(1H)-one to obtain the final product, but I am getting a mixture of the desired O-methylated product and the N-methylated byproduct, or the reaction is not going to completion. How can I favor O-methylation?

Answer: The presence of two potential nucleophilic sites (the C4-hydroxyl/enolate oxygen and the N1-amide nitrogen) can lead to a mixture of O- and N-alkylated products.[4] The choice of base, solvent, and electrophile is critical to direct the alkylation to the desired oxygen atom.

  • Choice of Base and Solvent:

    • Principle: The regioselectivity of alkylation is often influenced by the nature of the counter-ion and the solvent's ability to solvate it.

    • Solution:

      • Using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF can favor O-alkylation.[4] The potassium ion can coordinate with the oxygen atoms of the enolate, increasing the nucleophilicity of the C4-oxygen.

      • In contrast, stronger bases like sodium hydride (NaH) might lead to a higher proportion of N-alkylation.[4]

  • Nature of the Alkylating Agent:

    • Principle: Hard and Soft Acid-Base (HSAB) theory can be a useful guide. The enolate oxygen is a "harder" nucleophile than the amide nitrogen.

    • Solution: While methyl iodide is commonly used, dimethyl sulfate is a "harder" electrophile and may show a greater preference for reacting with the harder oxygen nucleophile.

Optimized Methylation Conditions:

ParameterRecommended ConditionRationale
Base Potassium Carbonate (K₂CO₃)Favors O-alkylation.[4]
Solvent Dimethylformamide (DMF)Polar aprotic solvent that facilitates Sₙ2 reactions.[4]
Temperature Room temperature to 50°CMilder conditions can improve selectivity.
Monitoring Thin Layer Chromatography (TLC)To track the disappearance of starting material and formation of products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective route involves a multi-step synthesis starting from a substituted aniline.[5][6] The general sequence is:

  • Cyclization: Reaction of a p-anisidine (4-methoxyaniline) with a malonic acid derivative (like diethyl malonate) or ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) or thermal cyclization to form the 4-hydroxy-6-methoxyquinolin-2(1H)-one core.[3][5]

  • Nitration: Introduction of the nitro group at the C6 position using a nitrating agent like a mixture of nitric and sulfuric acid at controlled low temperatures.[3]

  • Potential Hydrolysis/Methylation: Depending on the starting materials for the cyclization, a final methylation step might be needed if the C4 position is a hydroxyl group.

Q2: What are the key safety precautions to consider during this synthesis?

A2: Several steps in this synthesis require careful handling of hazardous materials:

  • High Temperatures: The cyclization step can require temperatures above 250°C, posing a risk of severe burns.[2] Ensure proper insulation of the reaction apparatus and use appropriate personal protective equipment (PPE).

  • Strong Acids and Oxidizers: Polyphosphoric acid and the nitric/sulfuric acid mixture are highly corrosive and strong oxidizers.[3] Handle them in a chemical fume hood with appropriate acid-resistant gloves and eye protection. The nitration reaction can be highly exothermic and must be cooled adequately.

  • Phosphorus Oxychloride: If used for chlorination of the 2- and 4-positions as part of an alternative synthetic route, phosphorus oxychloride is highly toxic and reacts violently with water.[7] This should only be handled in a well-ventilated fume hood with extreme caution.

Q3: Can I use microwave-assisted synthesis to improve the reaction times for the cyclization step?

A3: Yes, microwave-assisted organic synthesis can be an excellent technique to significantly reduce reaction times for the formation of the quinolinone core.[8] Microwave heating can rapidly and uniformly bring the reaction mixture to the high temperatures required for cyclization, often leading to improved yields and reduced side product formation compared to conventional heating.[8]

Q4: How can I effectively purify the final product, this compound?

A4: Purification can often be achieved through recrystallization. Given the polar nature of the molecule due to the nitro and carbonyl groups, solvents like ethanol, acetic acid, or mixtures of DMF and water could be effective for recrystallization. Column chromatography on silica gel can also be employed for highly pure samples, using a solvent system such as a gradient of ethyl acetate in hexane or dichloromethane/methanol.[9]

Visualizing the Process

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_final Final Product p_anisidine p-Anisidine cyclization Step 1: Cyclization (e.g., Conrad-Limpach) p_anisidine->cyclization High Temp / Acid malonic_acid_deriv Malonic Acid Derivative malonic_acid_deriv->cyclization High Temp / Acid hydroxy_quinolinone 4-Hydroxy-6-methoxy- quinolin-2(1H)-one cyclization->hydroxy_quinolinone nitration Step 2: Nitration final_product 4-Methoxy-6-nitro- quinolin-2(1H)-one nitration->final_product hydroxy_quinolinone->nitration HNO₃/H₂SO₄ hydroxy_nitro_quinolinone 4-Hydroxy-6-nitro- quinolin-2(1H)-one

Caption: A common synthetic pathway to this compound.

Troubleshooting Low Cyclization Yield

Troubleshooting_Yield start Low Yield in Cyclization? tar_formation Significant Tar Formation? start->tar_formation check_temp Verify Temperature Control (High-boiling solvent, calibrated mantle) use_inert Use Inert Atmosphere (Nitrogen or Argon) check_temp->use_inert check_purity Check Reactant Purity (Distill aniline, use pure ester) success Yield Improved check_purity->success use_inert->check_purity tar_formation->check_temp Yes incomplete_rxn Incomplete Reaction by TLC? tar_formation->incomplete_rxn No incomplete_rxn->check_purity No increase_time Increase Reaction Time or Temp Moderately incomplete_rxn->increase_time Yes increase_time->success

Caption: Decision tree for troubleshooting low yields in the cyclization step.

References

Technical Support Center: Synthesis of 4-Methoxy-6-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-6-nitroquinolin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

The synthesis of this compound is typically achieved via a two-step process: a Gould-Jacobs cyclization to form the quinolinone core, followed by a regioselective methylation. Each step presents unique challenges that can impact yield and purity. This guide addresses the most frequent issues in a question-and-answer format.

Part 1: The Gould-Jacobs Cyclization

The initial and often most challenging step is the construction of the 4-hydroxy-6-nitroquinolin-2(1H)-one scaffold. This is typically accomplished via the Gould-Jacobs reaction, which involves the condensation of 4-nitroaniline with diethyl ethoxymethylenemalonate (DEEM) followed by a high-temperature thermal cyclization.[1][2]

FAQ 1.1: My Gould-Jacobs reaction with 4-nitroaniline is giving very low yields and a significant amount of black tar. What is causing this and how can I improve the outcome?

Root Cause Analysis: This is a very common issue. The root cause is twofold:

  • Electronic Deactivation: The starting material, 4-nitroaniline, contains a potent electron-withdrawing nitro group. This group significantly reduces the nucleophilicity of the aniline nitrogen, making the initial condensation with DEEM sluggish. More critically, it deactivates the aromatic ring towards the key intramolecular electrophilic cyclization step.[3]

  • Harsh Reaction Conditions: To overcome this electronic deactivation, very high temperatures (often >250 °C) are required for the thermal cyclization.[4] Such conditions, especially with prolonged heating, frequently lead to thermal decomposition of the starting materials, intermediates, and even the product, resulting in polymerization and charring.[3]

Troubleshooting & Optimization Strategies:

The key is to provide sufficient energy for the cyclization while minimizing the reaction time to prevent decomposition.

  • Strategy 1: High-Boiling Point Solvents: Using an inert, high-boiling solvent like diphenyl ether or Dowtherm A allows for consistent and uniform heating to the required temperature, which can improve cyclization yields to over 90% in some cases.[3] However, these solvents can be difficult to remove during workup.

  • Strategy 2: Microwave-Assisted Synthesis: Microwave heating is an excellent alternative. It allows for rapid heating to very high temperatures (e.g., 250-300 °C), dramatically reducing reaction times from hours to minutes. This minimizes the window for thermal decomposition and can significantly improve isolated yields.[4][5]

  • Strategy 3: Acid Catalysis: Reagents like Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H) can act as both the solvent and catalyst, promoting cyclization under more controlled, albeit still elevated, temperatures (e.g., 120-160 °C).[6][7]

Workflow Diagram: Gould-Jacobs Cyclization

cluster_start Reactants cluster_intermediate Intermediate cluster_product Desired Product cluster_side_product Side Product start 4-Nitroaniline + Diethyl ethoxymethylenemalonate inter Diethyl 2-(((4-nitrophenyl)amino)methylene)malonate start->inter Condensation (100-160 °C) prod 4-Hydroxy-6-nitroquinolin-2(1H)-one inter->prod Thermal Cyclization (>250 °C) side Tarry Decomposition Products inter->side Prolonged High Temp (>250 °C) cluster_start Starting Material cluster_products Potential Products start 4-Hydroxy-6-nitroquinolin-2(1H)-one Anion prod_O4 This compound (Desired O-Alkylation) start->prod_O4 Path A (Favored by K₂CO₃/DMF or Cs₂CO₃/ACN) prod_N1 1-Methyl-4-hydroxy-6-nitroquinolin-2(1H)-one (N-Alkylation) start->prod_N1 Path B (Competing Pathway) prod_poly 1-Methyl-4-methoxy... (Polymethylation) start->prod_poly Path C (Excess Reagent)

References

Technical Support Center: Stability of 4-Methoxy-6-nitroquinolin-2(1H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-6-nitroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. As a specialized quinolinone derivative, understanding its stability profile is critical for obtaining reliable and reproducible experimental results. This document offers insights based on established chemical principles of related compounds and provides actionable protocols to assess and mitigate degradation.

I. Understanding the Stability of this compound: A Proactive Approach

This compound possesses a unique chemical architecture, featuring a quinolinone core, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group. This combination of functional groups dictates its susceptibility to various degradation pathways. Proactively addressing these potential issues is paramount for any experimental design.

The primary factors influencing the stability of quinolinone compounds in solution are pH, light, temperature, and oxidative stress.[1] Discoloration of solutions, often turning yellow or brown, is a common visual indicator of degradation for quinoline compounds, which can be caused by photodegradation or oxidation.[1] A loss of potency or inconsistent assay results are also classic signs of compound degradation.[1]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with this compound in solution.

Q1: My solution of this compound is changing color. What is happening and how can I prevent it?

A1: Discoloration is a strong indicator of degradation.[1] For nitroaromatic compounds, this can be due to a variety of factors:

  • Photodegradation: Many quinoline and nitroaromatic compounds are sensitive to light.[2] Exposure to ambient or UV light can trigger photoreduction of the nitro group or other rearrangements, leading to colored byproducts.[3]

    • Troubleshooting: Always protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[1] Prepare and handle solutions in a dimly lit environment where possible.

  • pH-Related Degradation: The stability of quinolinone derivatives is often highly pH-dependent.[4] Extreme pH values (both acidic and basic) can catalyze hydrolysis or other reactions.

    • Troubleshooting: Maintain a consistent pH using a buffered solution. The optimal pH for stability should be determined experimentally (see Protocol 1), but starting with a neutral buffer (pH 7.0-7.4) is a reasonable approach.

  • Oxidation: The quinolinone ring can be susceptible to oxidation, especially in the presence of dissolved oxygen or metal ions.[1]

    • Troubleshooting: Prepare solutions with de-gassed solvents and consider storing them under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.[4]

Q2: I am observing a progressive loss of activity in my biological assays over time. Could this be related to the stability of my compound stock solution?

A2: Yes, a decline in biological activity is a classic sign of compound degradation.[1] The parent molecule is likely degrading into less active or inactive species. To confirm this:

  • Perform a quick stability check: Analyze an aged aliquot of your stock solution by HPLC and compare it to a freshly prepared sample. A decrease in the main peak area and/or the appearance of new peaks would confirm degradation.

  • Implement proper storage: Stock solutions, especially in solvents like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] For long-term storage, -80°C is recommended over -20°C.[1]

Q3: What are the most likely degradation pathways for this compound?

A3: Based on its structure, the following degradation pathways are plausible:

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, forming nitroso, hydroxylamino, and ultimately amino derivatives.[4][5] This is a common pathway for nitroaromatic compounds and can be induced by light or reducing agents present in the experimental system.[2]

  • Hydrolysis of the Lactam Ring: The quinolinone structure contains a cyclic amide (a lactam). Under strong acidic or basic conditions, this ring can undergo hydrolysis to open, forming an amino acid derivative.[6][7]

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group can activate the aromatic ring for nucleophilic attack, for instance, by hydroxide ions in a basic solution, potentially leading to the displacement of the methoxy group or other substitutions.[2]

  • Photodegradation: As mentioned, light can induce complex reactions. For quinolines, this can involve the formation of hydroxylated byproducts.[8]

The following diagram illustrates these potential degradation pathways:

G parent This compound nitro_reduction Nitro Reduction Products (e.g., amino, nitroso derivatives) parent->nitro_reduction Light, Reducing Agents lactam_hydrolysis Lactam Ring-Opened Product parent->lactam_hydrolysis Strong Acid/Base nucleophilic_sub Nucleophilic Substitution (e.g., hydroxylation) parent->nucleophilic_sub Strong Base (e.g., OH-) photodegradation Photodegradation Products parent->photodegradation UV/Visible Light

Caption: Potential degradation pathways for this compound.

III. Experimental Protocols for Stability Assessment

To ensure the integrity of your experimental data, it is crucial to perform stability studies under your specific experimental conditions.

Protocol 1: Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and develop stability-indicating analytical methods.[9] The goal is to achieve 5-20% degradation.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

  • Photolytic Degradation: Expose a solution of the compound in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] A control sample should be wrapped in aluminum foil.

  • Thermal Degradation: Place a solution in a temperature-controlled oven at 80°C.

3. Sample Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

The following diagram outlines the workflow for a forced degradation study:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) prep_stock->acid base Basic (0.1M NaOH, 60°C) prep_stock->base oxidative Oxidative (3% H₂O₂) prep_stock->oxidative photo Photolytic (UV/Vis Light) prep_stock->photo thermal Thermal (80°C) prep_stock->thermal sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling photo->sampling thermal->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc results Identify Degradants & Determine Degradation % hplc->results

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to separate, detect, and quantify the active compound in the presence of its degradation products.[9]

1. Instrument and Conditions (Starting Point):

  • Instrument: HPLC with a UV or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the optimal wavelength; for quinolinones, this is often in the UV range of 220-350 nm.

  • Injection Volume: 10 µL.

2. Method Development and Validation:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Optimize the mobile phase gradient to achieve baseline separation between the parent compound and all major degradation peaks.

  • A DAD can be used for peak purity analysis to ensure that the parent peak is not co-eluting with any degradants.

  • The method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines.

IV. Summary of Stability Recommendations

To minimize the degradation of this compound in solution, the following best practices are recommended:

ParameterRecommendationRationale
pH Use buffered solutions, ideally between pH 6.0 and 7.5. Avoid strongly acidic or basic conditions.To prevent acid/base-catalyzed hydrolysis of the lactam ring.[6]
Light Store and handle solutions in amber vials or protect them from light with aluminum foil.To prevent photodegradation, a common pathway for nitroaromatic and quinoline compounds.[1][2]
Temperature Prepare fresh solutions for daily use. For storage, aliquot and freeze at -20°C (short-term) or -80°C (long-term). Avoid repeated freeze-thaw cycles.Lower temperatures slow down the rate of chemical degradation.[1]
Oxidation For long-term storage of sensitive solutions, use de-gassed solvents and store under an inert atmosphere (N₂ or Ar).To minimize oxidative degradation of the quinolinone ring system.[4]

By implementing these proactive measures and understanding the potential stability liabilities of this compound, researchers can enhance the reliability and accuracy of their experimental outcomes.

V. References

  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from --INVALID-LINK--

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.

  • BenchChem. (n.d.). Stability issues of 2-Hydroxyquinoline in aqueous solutions. Retrieved from --INVALID-LINK--

  • Parchem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from --INVALID-LINK--

  • Vulcanchem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Juvale, D. C., & Kulkarni, V. M. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(1).

  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from --INVALID-LINK--

  • Belal, F., El-Enany, N., & Wahba, M. E. K. (2017). Analytical methods for the determination of some selected 4-quinolone antibacterials. Reviews in Analytical Chemistry, 36(2), 20150020.

  • Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Pharmaguideline. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from --INVALID-LINK--

  • Schiavi, M., Serafini, S., Italia, A., Villa, M., Fronza, G., & Selva, A. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of pharmaceutical sciences, 81(8), 812–814.

  • ResearchGate. (n.d.). High-performance thin-layer chromatography-based method development for the analysis of 4-methoxy-2-nitroaniline as potential genotoxic impurity. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Degradation pathways of 5-Nitrocinnoline under stress conditions. Retrieved from --INVALID-LINK--

  • Wang, Z., Zhang, Y., & Chen, J. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of hazardous materials, 237-238, 284–291.

  • Biosynth. (n.d.). 6-Methoxy-2-methylquinolin-4(1H)-one. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 6-Methoxy-2-methylquinolin-4-ol. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one. Retrieved from --INVALID-LINK--

  • Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Environmental engineering science, 31(1), 21–29.

  • Musgrave, R. (2017, March 14). Lactam Hydrolysis [Video]. YouTube. --INVALID-LINK--

  • ResearchGate. (n.d.). The Hydrolysis of Lactams. Retrieved from --INVALID-LINK--

  • Ismail, M. M., Abass, M., & Hassan, M. M. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules (Basel, Switzerland), 10(10), 1224–1233.

  • ResearchGate. (n.d.). Photodegradation of Quinoline in Water Over Magnetically Separable Fe3O4/TiO2 Composite Photocatalysts. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The structures of the substituted quinolines. Retrieved from --INVALID-LINK--

  • Bai, Y., Sun, Q., Zhao, C., Wen, D., & Tang, X. (2010). Biodegradation Kinetics of Quinoline. Journal of Environment and Health, 27(1), 54-56.

  • ResearchGate. (n.d.). Quinoline synthesis: Scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. Retrieved from --INVALID-LINK--

References

Technical Support Center: Overcoming Resistance to Quinolinone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolinone-based compounds. This guide is designed to provide in-depth, field-proven insights into the challenges of drug resistance. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and develop effective strategies to overcome resistance.

Section 1: Understanding Resistance to Quinolinone-Based Compounds (FAQs)

This section addresses fundamental questions about the mechanisms of resistance to quinolinone-based compounds.

Q1: My cancer cell line has developed resistance to my novel quinolinone-based compound. What are the most likely mechanisms?

A1: Resistance to quinolinone-based compounds in cancer is a multifaceted issue, often involving one or more of the following mechanisms:

  • Overexpression of Efflux Pumps: The most common mechanism is the increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.[1][2][3][4][5] Other relevant transporters include Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP).[3][5]

  • Target Alterations: If your compound targets a specific protein, such as a kinase or topoisomerase, mutations in the gene encoding that protein can prevent the drug from binding effectively.[6][7] For example, in non-small-cell lung cancer, the T790M mutation in the Epidermal Growth Factor Receptor (EGFR) can confer resistance to EGFR-targeted quinolinone-based inhibitors.[8][9][10]

  • Activation of Survival Pathways: Cancer cells can activate pro-survival signaling pathways to counteract the drug's effects. Autophagy, a cellular recycling process, can be upregulated to help cells endure the stress induced by chemotherapy.[11]

  • Alterations in Downstream Signaling: Changes in pathways downstream of the drug's target can also lead to resistance, rendering the drug's effect on its primary target ineffective.[9]

Q2: How do I determine if P-glycoprotein (P-gp) is responsible for the resistance I'm observing?

A2: To investigate the role of P-gp in drug resistance, you can perform the following experiments:

  • Western Blotting: This technique allows you to quantify the amount of P-gp protein in your resistant cell line and compare it to the parental (sensitive) cell line.[11] An increased level of P-gp in the resistant line is a strong indicator of its involvement.

  • Immunofluorescence: This method helps visualize the localization and expression level of P-gp on the cell membrane.[11]

  • Rhodamine 123 Efflux Assay: P-gp is known to transport the fluorescent dye Rhodamine 123. A lower intracellular accumulation of this dye in your resistant cells compared to the parental line indicates increased P-gp activity.[11]

Q3: Can resistance to quinolinone-based compounds in bacteria be compared to that in cancer cells?

A3: While the cellular context is different, there are analogous mechanisms. In bacteria, resistance to quinolone antimicrobials also involves target enzyme mutations (in DNA gyrase and topoisomerase IV) and the overexpression of efflux pumps.[6][7] Some quinoline compounds have been shown to be effective against multidrug-resistant bacterial strains.[12][13]

Section 2: Troubleshooting Experimental Assays

This section provides practical advice for common experimental challenges.

Q4: I'm getting inconsistent IC50 values for my quinolinone compound in a resistant cell line. What could be the cause?

A4: Inconsistent IC50 values are a common issue in cell-based assays.[14][15][16][17] Consider the following potential causes and solutions:

Potential Cause Troubleshooting Strategy
Cell Line Instability The resistance phenotype may not be stable. Regularly verify the expression of resistance markers (e.g., P-gp) and consider re-deriving the resistant line if the phenotype is lost.[11]
Inconsistent Drug Concentration The compound may be degrading or precipitating in the culture medium. Prepare fresh drug solutions for each experiment and check the compound's solubility.[11]
Variable Cell Seeding Density Inconsistent cell numbers at the start of the experiment can lead to variable results. Optimize and standardize your cell seeding protocol.[14][16]
Assay Timing The duration of drug exposure can impact the IC50 value. Ensure you are using a consistent and appropriate time point for your measurements.[14]
Mycoplasma Contamination Mycoplasma can alter cellular responses to drugs. Regularly test your cell lines for contamination.[17]

Q5: My P-gp inhibitor is not effectively reversing resistance to my quinolinone compound. What should I do?

A5: If a P-gp inhibitor is not producing the expected results, consider these possibilities:

  • Alternative Resistance Mechanisms: Resistance in your cell line might be driven by mechanisms other than P-gp, such as target mutations or other efflux pumps.[11]

  • Suboptimal Inhibitor Concentration: The concentration of the P-gp inhibitor may be too low. Perform a dose-response experiment with the inhibitor to find the optimal concentration for your cell line.[11]

  • Cell Line-Specific Factors: The effectiveness of P-gp inhibitors can vary between cell lines.

Section 3: Protocols for Characterizing and Overcoming Resistance

This section provides step-by-step guides for key experiments.

Protocol 1: Generating a Drug-Resistant Cell Line

This protocol describes a common method for developing a drug-resistant cancer cell line through continuous exposure to a quinolinone-based compound.

Objective: To select for a population of cells that can survive and proliferate in the presence of a cytotoxic quinolinone compound.

Methodology:

  • Initial IC50 Determination: Determine the IC50 of your quinolinone compound in the parental (sensitive) cell line using a standard cytotoxicity assay (e.g., MTS assay).[1]

  • Initial Drug Exposure: Begin by culturing the parental cells in a medium containing the quinolinone compound at a concentration equal to the IC50.

  • Stepwise Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the drug concentration in the culture medium. This is typically done in small increments every 2-3 weeks.[18]

  • Monitoring and Maintenance: Continuously monitor the cells for signs of resistance (i.e., sustained growth in the presence of the drug). Maintain the resistant cell line in a medium containing a maintenance concentration of the drug to ensure the stability of the resistant phenotype.

  • Validation of Resistance: Once a resistant population is established, confirm the degree of resistance by performing a cytotoxicity assay and comparing the IC50 value to that of the parental cell line.

G cluster_0 Phase 1: Initial Exposure cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Validation a Parental Cell Line b Determine IC50 a->b c Culture at IC50 b->c d Monitor Growth c->d e Increase Drug Concentration d->e f Repeat e->f f->d g Resistant Cell Line f->g h Confirm IC50 Shift g->h i Characterize Mechanism h->i G start Start exp_design Checkerboard Assay Design start->exp_design cell_treat Cell Seeding & Drug Treatment exp_design->cell_treat viability Measure Cell Viability cell_treat->viability data_analysis Synergy Analysis (e.g., CI) viability->data_analysis result Synergy, Additivity, or Antagonism data_analysis->result end End result->end G center Overcoming Resistance a Novel Derivatives center->a b Synergistic Combinations center->b c Targeting Autophagy center->c d Nanodelivery Systems center->d e Targeting Downstream Pathways center->e

References

Technical Support Center: A Troubleshooting Guide for 4-Methoxy-6-nitroquinolin-2(1H)-one Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-Methoxy-6-nitroquinolin-2(1H)-one. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, purification, functionalization, and handling of this important chemical intermediate. Our approach is rooted in scientific first principles to not only solve immediate problems but also to foster a deeper understanding of the compound's chemical behavior.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, safety, and handling of this compound.

Q1: What are the basic physical and chemical properties of this compound?

A1: Understanding the fundamental properties of your compound is the first step to successful experimentation. Key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 934687-51-1 (also listed as 1156728-06-1)[1][2][3]
Molecular Formula C₁₀H₈N₂O₄[1]
Molecular Weight 220.18 g/mol [2]
IUPAC Name 4-methoxy-6-nitroquinolin-2-ol
Appearance Typically a solid
Purity Commercially available at ≥95%
Storage Sealed in a dry place at room temperature[2]

Q2: What are the primary safety concerns and handling precautions for this compound?

A2: As a nitroaromatic compound, this compound requires careful handling. Nitroaromatic compounds can be toxic and mutagenic.[4] The specific hazard statements for this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Core Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the solid and any solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[5]

  • Spills: In case of a spill, avoid generating dust. Carefully collect the material while wet and place it in a sealed container for disposal by a licensed waste collector.[5]

Q3: What is the general solubility profile of this compound?

A3: While specific quantitative solubility data is not widely published, quinolinone structures are often sparingly soluble in water and more soluble in polar aprotic organic solvents. For biological assays, initial stock solutions are typically prepared in dimethyl sulfoxide (DMSO). For chemical reactions, solvents like N,N-Dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF) are common, though solubility should always be tested on a small scale first. Poor solubility can be a major issue in reactions, sometimes requiring elevated temperatures or the use of co-solvents.[6]

Part 2: Troubleshooting Synthesis & Purification

The synthesis of substituted quinolinones can be challenging. This section addresses common hurdles in the preparation and purification of this compound. A common synthetic approach involves the cyclization of an appropriately substituted aniline, followed by nitration.

Workflow: Synthesis of a 4-Hydroxy/Methoxy-6-nitroquinolin-2-one Core

cluster_synthesis Synthetic Pathway A Substituted Aniline (e.g., 4-Methoxyaniline) C Cyclization Reaction (e.g., Conrad-Limpach or Gould-Jacobs) A->C B Cyclization Reagent (e.g., Malonic Acid Derivative) B->C D 4-Hydroxy/Methoxy-quinolin-2-one Core C->D High Temp. F Nitration Reaction D->F E Nitrating Agent (HNO₃/H₂SO₄ or HNO₃/Propionic Acid) E->F Controlled Temp. G Crude this compound F->G H Purification (Recrystallization/Chromatography) G->H I Pure Product H->I

Caption: Generalized synthetic workflow for this compound.

Q4: My cyclization reaction to form the quinolinone core is giving a low yield and significant tar formation. What's going wrong?

A4: This is a classic issue in quinoline synthesis, often attributed to the harsh, high-temperature, and acidic conditions required for reactions like the Conrad-Limpach or Skraup synthesis.[1]

  • Causality: High temperatures and strong acids can cause polymerization of reactants and intermediates, leading to insoluble, tar-like byproducts. The reaction is also often highly exothermic, and poor heat dissipation can exacerbate this issue.

  • Solutions:

    • Temperature Control: Add reagents slowly and ensure efficient stirring and external cooling to manage the exotherm. Do not overheat; heat gently only to initiate the reaction if necessary.[7]

    • Moderators: In some quinoline syntheses, moderators like ferrous sulfate (FeSO₄) are used to make the reaction less violent and reduce charring.[1]

    • Alternative Catalysts/Conditions: Explore milder conditions. For instance, polyphosphoric acid (PPA) can be an effective catalyst and dehydrating agent for cyclization at more controlled temperatures.[2] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[8]

Q5: The nitration step is not selective, and I'm getting multiple nitrated isomers. How can I improve regioselectivity for the 6-position?

A5: The directing effects of the substituents on the quinolinone ring are crucial. The methoxy group is an ortho-, para-director, and the quinolinone system itself has preferred positions for electrophilic substitution.

  • Causality: The position of nitration is determined by a combination of electronic and steric factors. While the 6-position is often favored, subtle changes in reaction conditions can lead to substitution at other positions (e.g., the 3- or 8-position).[9]

  • Solutions:

    • Controlled Conditions: Nitration is highly sensitive to temperature and the concentration of the nitrating agent. Perform the reaction at a low temperature (e.g., 0 °C) and add the nitrating mixture (e.g., nitric acid in sulfuric or propionic acid) dropwise to maintain control.[9][10]

    • Choice of Nitrating Agent: The choice of acid can influence the outcome. A mixture of nitric acid and sulfuric acid at 0°C has been reported to successfully nitrate the 6-position of 4-hydroxy-quinolin-2-(1H)-one.[9] Using nitric acid in a solvent like propionic acid can also provide good results.[10]

    • Protecting Groups: If other positions are highly activated and problematic, consider a protecting group strategy, although this adds steps to the synthesis.

Q6: I'm struggling to purify the final product. It seems to be contaminated with starting materials or is difficult to separate from byproducts.

A6: Purification of polar, nitrogen-containing heterocycles can be challenging.

  • Causality: The polarity of the quinolinone ring, combined with the nitro and methoxy groups, can cause the compound to streak on silica gel columns or be difficult to recrystallize.

  • Solutions:

    • Recrystallization: This should be the first method attempted. Screen a variety of solvents. Good single solvents might include ethanol, methanol, or acetic acid. If a single solvent is not effective, try a solvent/anti-solvent system (e.g., dissolving in hot DMF or DMSO and carefully adding water or an alcohol to induce crystallization).

    • Column Chromatography: If recrystallization fails, column chromatography on silica gel is the next step.

      • Solvent System: Use a gradient elution. Start with a less polar mobile phase (e.g., dichloromethane or ethyl acetate/hexanes) and gradually increase the polarity by adding methanol.

      • Tailing: If the compound streaks (tails) on the column, try adding a small amount (0.5-1%) of acetic acid or triethylamine to the mobile phase to suppress interactions with the silica.

    • Pulping/Trituration: Stirring the crude solid in a solvent in which it is poorly soluble (e.g., diethyl ether or cold ethanol) can wash away more soluble impurities.[9]

Part 3: Troubleshooting Further Reactions & Functionalization

This compound is a valuable building block, often used in medicinal chemistry for further elaboration.[11][12] The nitro group is a key functional handle for this purpose.

Diagram: Common Functionalization Pathways

A This compound B Reduction (e.g., SnCl₂, H₂, Pd/C) A->B C 6-Amino-4-methoxyquinolin-2(1H)-one B->C D Amide/Sulfonamide Formation C->D E Buchwald-Hartwig Amination C->E F Diazotization -> Sandmeyer Reaction C->F G Amide/Sulfonamide Derivatives D->G H Aryl/Heteroaryl Amine Derivatives E->H I Halogenated/Cyano Derivatives F->I

Caption: Key functionalization routes starting from the 6-nitro group.

Q7: My reduction of the nitro group to an amine is incomplete or results in degradation of the quinolinone core.

A7: The reduction of an aromatic nitro group is a standard transformation, but the quinolinone scaffold can be sensitive to certain reagents.

  • Causality: Harsh reducing conditions can lead to over-reduction of the quinolinone ring system or other unwanted side reactions. The choice of reducing agent and reaction conditions is critical.

  • Solutions:

    • Metal/Acid Reduction: Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is a classic and often reliable method for this transformation. It is generally mild enough to avoid over-reduction.

    • Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a very clean method. However, it can sometimes be too powerful, leading to saturation of the heterocyclic ring.

      • Troubleshooting: If over-reduction is an issue, try lowering the hydrogen pressure, reducing the catalyst loading, or adding a catalyst poison to decrease its activity.

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with Pd/C can be a milder and more controlled alternative to high-pressure hydrogenation.

Q8: I am attempting a Suzuki or Buchwald-Hartwig coupling on a derivative of the 6-aminoquinolinone, but the reaction is failing.

A8: Palladium-catalyzed cross-coupling reactions are powerful but notoriously sensitive to substrates, catalysts, ligands, and conditions.[7][13]

  • Causality: Failure can stem from several factors: inactive catalyst, poor substrate solubility, steric hindrance, or catalyst poisoning. The quinolinone nitrogen or oxygen atoms can potentially coordinate to the palladium center, interfering with the catalytic cycle.

  • Solutions:

    • Ensure an Inert Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the catalyst. Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[13]

    • Screen Catalysts and Ligands: There is no universal catalyst system. For difficult couplings, modern Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) and their corresponding pre-catalysts (e.g., XPhos Pd G3) are often superior to older catalysts like Pd(PPh₃)₄.[13]

    • Optimize Base and Solvent: The choice of base is critical. For Suzuki couplings, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common.[6] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often required.[7] Solvents like dioxane, toluene, or DMF are frequently used.

    • Check Boronic Acid/Ester Stability: Boronic acids can be unstable and undergo protodeboronation (loss of the boron group). Consider using a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[13]

Part 4: Troubleshooting Characterization, Stability, & Storage

Q9: The ¹H NMR spectrum of my compound is complex or shows unexpected peaks. How do I interpret it?

A9: The spectrum should be consistent with the structure, but impurities or tautomerization can complicate it.

  • Causality: this compound exists in a tautomeric equilibrium with its 2-hydroxy-4-methoxy isomer. While the "one" form generally predominates, the presence of the "ol" tautomer can sometimes be observed, especially in different NMR solvents. Residual solvents or reaction byproducts are also common culprits for extra peaks.

  • Solutions:

    • Reference Spectra: Compare your spectrum to published data for similar structures if available. For a related nitro-tetrahydroquinoline, aromatic protons appear in the 6.5-8.2 ppm range, and methoxy protons are typically around 4.0 ppm.[10][14]

    • 2D NMR: If the structure is in doubt, perform 2D NMR experiments like COSY (to see proton-proton couplings) and HMBC/HSQC (to see proton-carbon correlations) to definitively assign the structure.

    • Purity Check: Run a high-resolution mass spectrum (HRMS) to confirm the molecular formula. Use HPLC to assess the purity and identify the number of components in your sample.

Q10: My compound is changing color or degrading upon storage or during experiments. What is causing this instability?

A10: Nitroaromatic compounds can be sensitive to light and certain chemical environments.

  • Causality:

    • Photodegradation: Aromatic systems, especially those with nitro groups, can absorb UV light, leading to photochemical reactions and degradation.[15][16] This often manifests as a darkening of the material.

    • Chemical Instability: The compound may be sensitive to strong acids, bases, or redox-active species in a reaction or assay medium.

  • Solutions:

    • Protect from Light: Store the solid compound in an amber vial or a container wrapped in aluminum foil. When in solution, use amber glassware or cover flasks and vials. This is a standard precaution outlined in photostability testing guidelines.[15][17]

    • Inert Atmosphere: For long-term storage, especially of high-purity material, consider storing under an inert atmosphere (argon or nitrogen) to prevent slow oxidative degradation.

    • Assess Stability in Assay Conditions: Before conducting lengthy biological experiments, run a stability control. Incubate the compound in the assay buffer/media for the duration of the experiment and analyze it by HPLC to see if any degradation has occurred.

References

Technical Support Center: Minimizing Toxicity of 4-Methoxy-6-nitroquinolin-2(1H)-one in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing the in vitro cytotoxicity of 4-Methoxy-6-nitroquinolin-2(1H)-one. As a substituted nitroquinoline, this compound holds potential for various research applications, but its inherent chemical structure can present challenges in maintaining cell viability during experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize off-target toxicity, ensuring the generation of reliable and reproducible data.

The core principle of this guide is to move beyond simple protocol adjustments to a deeper understanding of the causality behind the observed cytotoxicity. By systematically evaluating experimental parameters and considering the compound's potential mechanisms of action, you can refine your assays to isolate the biological effects of interest.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with this compound and similar nitroaromatic compounds in a question-and-answer format.

Q1: My cells are showing high levels of death even at low concentrations of the compound. What are the first troubleshooting steps?

A1: Observing high cytotoxicity early on is a common challenge. Before exploring complex biological mechanisms, it's crucial to validate your foundational experimental setup. The goal is to confirm that the observed toxicity is a true biological effect of the compound and not an artifact of the experimental conditions.

Start by systematically ruling out common confounding factors. This process ensures that your subsequent experiments are built on a reliable baseline.

cluster_0 Initial Checks A High Cytotoxicity Observed B Step 1: Verify Compound & Solvent A->B C Step 2: Establish IC50 Baseline B->C If compound/solvent are OK B1 Confirm Purity & Identity D Step 3: Optimize Assay Parameters C->D Once baseline is known E Proceed to Mechanistic Studies D->E B2 Check Solvent Toxicity (Vehicle Control <0.5% DMSO) B3 Assess Solubility & Precipitation

Caption: Initial workflow for troubleshooting high cytotoxicity.

Recommended Actions:

  • Verify Compound Integrity: Confirm the purity and identity of your this compound stock. Impurities from synthesis can often be highly toxic.

  • Solvent Toxicity Control: Most compounds are dissolved in DMSO. It is critical to run a vehicle control with the same final concentration of DMSO used in your treatments. The final DMSO concentration should ideally be below 0.1% and must not exceed 0.5% to avoid solvent-induced toxicity.[1]

  • Check for Precipitation: Visually inspect the culture wells under a microscope after adding the compound. Precipitated compound can cause physical stress and cell death, confounding the results. If precipitation is observed, you may need to revise the solvent system or lower the concentration range.

  • Establish a Baseline with a Dose-Response Curve: Before attempting to minimize toxicity, you must accurately quantify it. Perform a standard cytotoxicity assay, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50). This provides a crucial benchmark for all future experiments.[2]

Protocol 1: Determining IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[3]

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound

  • DMSO (cell culture grade)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Preparation: Prepare a 1000x stock solution of the compound in DMSO. Perform serial dilutions in complete culture medium to prepare 2x working concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only). A typical experiment might use a concentration range from 0.01 µM to 100 µM.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[4]

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well. Shake the plate gently for 10 minutes to dissolve the formazan crystals.[4]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[2]

Q2: I have a reliable IC50 value, but I need to work at a concentration that is still moderately toxic. How can I adjust my experiment to improve cell health?

A2: Once you have a baseline IC50, you can intelligently modify experimental parameters to reduce off-target toxicity while preserving the compound's intended effect. The key is to minimize the total cellular stress.

ParameterPotential ProblemRecommended Optimization StrategyRationale
Exposure Time Prolonged exposure leads to cumulative toxicity.Conduct a time-course experiment (e.g., 6, 12, 24, 48h) at a fixed concentration (e.g., IC50) to find the minimum time required to observe the desired biological effect.Minimizes the duration of cellular stress and may uncouple the primary effect from secondary toxicity.[5]
Cell Seeding Density Low cell density can make individual cells more susceptible to toxic insults.[6]Increase the initial seeding density. Test a range of densities to find one that maintains health in the presence of the compound without reaching over-confluence.A higher cell density can provide a "buffering" effect through cell-cell contacts and by conditioning the medium.
Media Renewal Toxic metabolites may accumulate, or the parent compound may degrade into more toxic species.For long-term experiments (>24h), consider replacing the medium with a fresh compound-containing medium every 24 hours.This removes accumulated waste and potentially toxic byproducts while maintaining a more stable concentration of the active parent compound.[7]
Serum Concentration The compound may bind non-specifically to serum proteins (e.g., albumin), altering its free concentration.If possible, perform experiments in reduced-serum or serum-free media. Note that this may also increase apparent toxicity by increasing the free compound concentration.Controlling for serum binding leads to a more accurate understanding of the compound's intrinsic potency. Assess stability in both serum-containing and serum-free media.[8]
Q3: What are the likely molecular mechanisms of toxicity for this compound?

A3: Understanding the potential mechanism of toxicity is essential for designing rational mitigation strategies. Based on its structure—a quinoline core with an electron-withdrawing nitro group—several mechanisms are plausible. Nitroaromatic compounds are well-known for their ability to undergo metabolic reduction, leading to the generation of reactive species.[9][10][11]

Potential Mechanisms of Toxicity:

  • Oxidative Stress via Redox Cycling: The nitro group (-NO₂) can be reduced by cellular reductases (e.g., cytochrome P450 reductase) to a nitro radical anion. This radical can then transfer an electron to molecular oxygen (O₂) to form a superoxide radical (O₂⁻•), regenerating the parent nitro compound. This futile cycle generates significant reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and damage to DNA and proteins.[9][12]

  • DNA Damage: The planar quinoline structure may allow the compound to intercalate into DNA. Furthermore, adducts can be formed between reduced metabolites of the nitro group and DNA, leading to mutations and strand breaks.[10]

  • Depletion of Cellular Thiols: Reactive intermediates or the parent quinone-like structure can react with and deplete cellular nucleophiles, most importantly glutathione (GSH).[13][14] GSH is a critical antioxidant, and its depletion sensitizes the cell to oxidative damage.

Compound This compound Reductases Cellular Reductases (e.g., P450 Reductase) Compound->Reductases Radical Nitro Radical Anion Reductases->Radical e⁻ Radical->Compound Regeneration Oxygen O₂ Radical->Oxygen e⁻ transfer Superoxide Superoxide (O₂⁻•) Oxygen->Superoxide ROS Increased ROS Superoxide->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage CellDeath Cell Death / Apoptosis Damage->CellDeath

Caption: Hypothesized pathway of ROS-induced cytotoxicity.

Experimental Validation:

  • Test for ROS: Use fluorescent probes like DCFDA or CellROX to measure intracellular ROS levels after treatment. A significant increase would support the oxidative stress hypothesis.

  • Co-treatment with Antioxidants: Perform the cytotoxicity assay with co-treatment of an antioxidant like N-acetylcysteine (NAC). A rightward shift in the IC50 curve (i.e., the compound becomes less toxic) would strongly suggest that ROS plays a major role in the toxicity.

Q4: Could the compound's stability in my culture medium be a factor in the observed toxicity?

A4: Absolutely. Compound instability can lead to a loss of the desired activity and/or the formation of degradation products with different, and possibly higher, toxicity. It is a critical parameter that is often overlooked.[7]

Key Considerations:

  • Chemical Degradation: Components in the culture medium (e.g., bicarbonate, amino acids, vitamins) can react with and degrade the compound over time at 37°C.[7]

  • Metabolic Instability: If your culture contains metabolically active cells, they can transform the compound into various metabolites.[7]

It is highly recommended to assess the stability of this compound in your specific cell culture medium under standard incubation conditions (37°C, 5% CO2).

Protocol 2: Assessing Compound Stability in Cell Culture Medium

This protocol provides a general workflow to quantify the concentration of your compound in cell-free medium over time using HPLC or LC-MS.[8][15][16]

Procedure:

  • Preparation: Prepare a working solution of your compound in complete cell culture medium at the highest concentration you use in your experiments.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the medium, snap-freeze it, and store it at -80°C. This is your 100% reference.

  • Incubation: Place the remaining medium in a sterile, capped tube in your cell culture incubator (37°C, 5% CO2).

  • Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove an aliquot, snap-freeze, and store at -80°C.

  • Sample Analysis: Once all time points are collected, thaw the samples. They may require protein precipitation (e.g., with cold acetonitrile) before analysis. Analyze all samples using a validated HPLC or LC-MS method to quantify the parent compound concentration.

  • Data Interpretation: Plot the percentage of compound remaining relative to the T=0 sample against time. A significant decrease indicates instability. If the compound is unstable, consider more frequent media changes in your experiments.[7]

By adopting this structured, mechanism-oriented approach, you can effectively troubleshoot and minimize the cytotoxicity of this compound, leading to more accurate and insightful experimental outcomes.

References

"optimization of dosage for in vivo studies with 4-Methoxy-6-nitroquinolin-2(1H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxy-6-nitroquinolin-2(1H)-one

A Guide to In Vivo Dosage Optimization for Novel Quinolinone Derivatives

Introduction: Welcome to the technical support guide for the in vivo application of this compound. As a novel chemical entity, publicly available pharmacokinetic and in vivo efficacy data for this specific compound are limited. This guide is therefore designed to provide drug development professionals with a robust, first-principles-based framework for systematically determining an optimal in vivo dosage. We will leverage established preclinical strategies and troubleshoot common challenges encountered when advancing a new chemical entity from the bench to in vivo models. The principles and protocols outlined here are broadly applicable to quinolinone derivatives and other poorly characterized small molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Pre-Formulation and Initial Dose Considerations

Q1: We have synthesized this compound and confirmed its structure. Where do we begin for in vivo studies?

A1: The critical first step is to establish a robust link between your in vitro data and the planned in vivo model. Before injecting the first animal, you must address two key areas:

  • Physicochemical Properties & Formulation: The quinolinone scaffold suggests that this compound may have poor aqueous solubility.[1] This is the most common initial hurdle for in vivo studies. An inadequate formulation can lead to low bioavailability, high variability, and misleading results.[2] You must develop a stable and appropriate vehicle for administration.

  • In Vitro Potency: Your in vitro assays (e.g., cell viability, enzyme inhibition) provide the initial indication of the compound's biological activity. The effective concentration in these assays (e.g., IC50 or EC50) serves as a foundational data point for estimating a starting dose range in animals, although direct extrapolation is not advised without further data.[3]

Q2: Our compound has very low water solubility. How can we formulate it for in vivo administration?

A2: This is a common and critical challenge. Enhancing the solubility and bioavailability of poorly soluble drugs is essential for accurate in vivo assessment.[1][4] The choice of formulation strategy depends on the compound's specific properties and the intended route of administration.

Table 1: Common Formulation Strategies for Poorly Soluble Compounds

Strategy Description Key Excipients/Methods Considerations
Co-solvents Using a mixture of water-miscible organic solvents to increase solubility.[5] PEG-400, Propylene Glycol, DMSO, Ethanol Potential for excipient-related toxicity at high concentrations. Must be diluted for administration.
pH Modification For ionizable compounds, adjusting the pH of the vehicle can increase solubility. Buffers (e.g., citrate, phosphate) Only effective if the compound has acidic or basic functional groups. Can cause irritation at the injection site.
Surfactants Using surfactants to form micelles that encapsulate the drug, increasing its apparent solubility.[5][6] Polysorbate 80 (Tween® 80), Cremophor® EL Can have their own biological effects and may cause hypersensitivity reactions (especially Cremophor®).
Lipid-Based Systems Dissolving the compound in lipids or oils. Self-emulsifying drug delivery systems (SEDDS) are common for oral routes.[2][5] Labrafac®, Maisine®, Transcutol® Primarily for oral administration. Can improve absorption through lymphatic pathways.

| Nanosuspensions | Reducing the particle size of the drug to the nanometer range to increase surface area and dissolution rate.[1][4] | Wet-milling, high-pressure homogenization | Requires specialized equipment. Can improve bioavailability for both oral and parenteral routes. |

Troubleshooting Tip: Always run a small-scale stability test of your final formulation. Check for precipitation or degradation after several hours at room temperature and at 37°C to ensure the compound remains in solution during the experiment.[7] Chemical stability in the dissolution medium is a critical factor.[8]

Section 2: Designing and Executing Initial In Vivo Studies

Q3: How do we select a starting dose for our first animal study? This seems like a shot in the dark.

A3: It is a calculated estimation, not a guess. The primary goal of the first in vivo experiment is not to demonstrate efficacy, but to establish safety and tolerability. This is accomplished through a Dose-Range Finding (DRF) study .[9][10] The objective is to determine the Maximum Tolerated Dose (MTD) , which is the highest dose that can be administered without causing unacceptable adverse effects.[11][12]

The starting dose for a DRF study can be estimated from:

  • In vitro data: Use the in vitro IC50/EC50 as a starting point, but do not rely on it solely.

  • Literature on similar compounds: Structurally related quinolinone derivatives have shown in vivo antitumor activity in mice at doses as low as 1.0 mg/kg.[13][14] This provides a valuable, albeit preliminary, benchmark.

  • Standard practice: A common approach is to start with a low dose (e.g., 1-10 mg/kg) and escalate by a set factor (e.g., 2x, 3x, or 5x) in subsequent cohorts.[3][9]

Q4: We performed a DRF study and observed high variability and inconsistent toxicity between animals in the same dose group. What went wrong?

A4: High variability is a red flag that points to issues with either the formulation or the administration technique.[7]

  • Formulation Instability: If your compound is precipitating out of solution before or during administration, each animal will receive a different effective dose. Re-evaluate your formulation for stability.

  • Inconsistent Administration: The route and technique of administration (e.g., intravenous, intraperitoneal, oral gavage) must be highly consistent. Ensure all personnel are using a standardized operating procedure (SOP). For intravenous (IV) injections, for example, the rate of injection can significantly impact tolerability.

  • Animal Health and Stress: Ensure all animals are healthy, acclimatized, and matched for age and weight. Stress can impact physiological responses. The use of an appropriate animal model is key to ensuring the findings will contribute to developing safe and effective treatments.[15]

Q5: Our initial study showed no therapeutic efficacy, even at doses approaching the MTD. Should we abandon the compound?

A5: Not necessarily. A lack of efficacy in an initial study is common and points to a disconnect between drug exposure and the biological target. This is where pharmacokinetic and pharmacodynamic (PK/PD) studies become essential.[16]

  • Poor Pharmacokinetics (PK): The compound might be cleared from the body too quickly, preventing it from reaching a therapeutic concentration at the target site. It may have a very short half-life or poor absorption. A PK study is required to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[3][16]

  • Insufficient Target Engagement (PD): Even if the drug reaches the target tissue, the concentration may not be high enough or sustained for long enough to exert a biological effect (pharmacodynamics).

  • The "PK/PD Disconnect": The fundamental question is: are you achieving sufficient exposure at the target to expect an effect? Without measuring drug concentrations in plasma and/or tissue, you cannot answer this.[17][18]

Experimental Protocols & Methodologies

Protocol 1: Foundational Dose-Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary safety profile for this compound.

Methodology:

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 or BALB/c mice). Use a single sex to reduce variability in this initial study (e.g., female, 8-10 weeks old).

  • Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of the test compound.[11]

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose. A logarithmic or semi-log spacing is recommended (e.g., Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg).

  • Administration: Administer the compound via the intended clinical route (e.g., Intravenous (IV), Intraperitoneal (IP), or Oral (PO)). Administer a single dose.

  • Monitoring: Observe animals closely for clinical signs of toxicity immediately after dosing and at regular intervals for at least 7-14 days.[12] Key parameters include:

    • Body weight (daily for the first week, then twice weekly).

    • Clinical observations (e.g., changes in posture, activity, grooming, breathing).

    • Food and water intake (can be qualitative).

  • Endpoint Determination: The MTD is typically defined as the dose causing no more than a 10-20% loss in body weight and no mortality or severe, irreversible clinical signs.[11]

  • Data Analysis: Plot the percentage change in body weight over time for each group. Note the timing and nature of any adverse clinical signs.

Table 2: Example Experimental Design for a DRF Study

Group Treatment Dose (mg/kg) Route N (animals)
1 Vehicle Control 0 IV 5
2 This compound 10 IV 5
3 This compound 30 IV 5

| 4 | this compound | 100 | IV | 5 |

Protocol 2: Exploratory Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile (e.g., Cmax, Tmax, AUC, Half-life) of this compound.

Methodology:

  • Animal Model: Use the same animal model as in efficacy studies (e.g., mice or rats). Cannulated animals are often preferred for serial blood sampling.

  • Dosing: Administer a single dose of the compound at a well-tolerated level determined from the DRF study (e.g., the MTD or half the MTD).

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points. A typical schedule for an IV dose would be: pre-dose, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.[11]

  • Sample Processing: Process blood to collect plasma and store frozen at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in the plasma samples.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters by plotting plasma concentration versus time. This analysis is crucial for understanding the dose-concentration relationship.[17]

Visualizing the Dosage Optimization Workflow

A systematic approach is critical for successfully optimizing an in vivo dosage regimen. The following workflow illustrates the key decision points and experimental phases.

DosageOptimizationWorkflow cluster_0 Phase 1: Feasibility & Foundation cluster_1 Phase 2: In Vivo Safety & Exposure cluster_2 Phase 3: Efficacy & Therapeutic Window cluster_3 Outcome invitro In Vitro Potency (IC50 / EC50) formulation Physicochemical Analysis & Formulation Development drf Dose-Range Finding (DRF) Determine MTD formulation->drf Select Starting Dose pk Pharmacokinetic (PK) Study Characterize ADME drf->pk Select Tolerated Dose efficacy Efficacy Study (Dose-Response) drf->efficacy Set Dose Range pd Pharmacodynamic (PD) Study Measure Target Engagement pk->pd Inform Sampling Times pkpd PK/PD Modeling Establish Exposure-Response pk->pkpd Correlate Exposure & Effect pd->efficacy efficacy->pkpd Correlate Dose & Effect final_dose Optimized Dosing Regimen pkpd->final_dose Define Therapeutic Window

Caption: Workflow for In Vivo Dosage Optimization.

This workflow demonstrates the iterative and logical progression from initial characterization to the establishment of a rational, evidence-based dosing regimen. Each phase builds upon the data generated in the previous one, creating a self-validating system for decision-making.[19] The integration of pharmacokinetic and pharmacodynamic data is the cornerstone of modern dose optimization.[20][21]

PKPD_Relationship dose Dosing Regimen (Dose, Frequency) pk Pharmacokinetics (PK) 'What the body does to the drug' Plasma & Tissue Concentration dose->pk Administration pd Pharmacodynamics (PD) 'What the drug does to the body' Target Engagement & Effect pk->pd Exposure-Effect Relationship response Clinical Response (Efficacy vs. Toxicity) pd->response Biological Outcome

References

Validation & Comparative

A Researcher's Guide to Validating the Antibacterial Efficacy of 4-Methoxy-6-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the rising tide of antibiotic resistance, the quinolinone scaffold has emerged as a promising framework for the development of new therapeutics.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the validation of the antibacterial activity of a specific derivative, 4-Methoxy-6-nitroquinolin-2(1H)-one. Our objective is to present a robust, self-validating experimental design that enables researchers to objectively assess the compound's performance against established and alternative agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of new antibacterial entities.

The experimental choices detailed herein are rooted in internationally recognized standards to ensure data integrity and reproducibility. We will not only delineate the "how" but also the "why," providing insights into the causality behind each methodological step, thereby empowering researchers to not just follow a protocol, but to understand and adapt it to their specific needs.

Comparative Experimental Design: Establishing a Validated Benchmark

To ascertain the true potential of this compound, a comparative approach is indispensable. The selection of appropriate comparators is critical for contextualizing the experimental data. We propose a three-pronged comparison:

  • The Investigational Compound: this compound.

  • The Gold Standard: Ciprofloxacin, a well-characterized fluoroquinolone antibiotic with a broad spectrum of activity and a known mechanism of action targeting DNA gyrase and topoisomerase IV.[2][3]

  • The Structural Analogue: 6-Methoxy-2-methylquinolin-4(1H)-one, a structurally related quinolinone derivative, will serve to establish a preliminary structure-activity relationship (SAR) and to ascertain the contribution of the nitro and 4-methoxy groups to the observed antibacterial activity.

The selection of bacterial strains is equally crucial and should encompass representatives from both Gram-positive and Gram-negative bacteria to assess the spectrum of activity. The following reference strains from the American Type Culture Collection (ATCC) are recommended for initial screening:

  • Gram-positive: Staphylococcus aureus (ATCC 29213) and Enterococcus faecalis (ATCC 29212)

  • Gram-negative: Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853)

Core Antibacterial Susceptibility Testing Protocols

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which are globally recognized as the gold standard for antimicrobial susceptibility testing.[4][5][6] Adherence to these standardized methods is paramount for generating reliable and reproducible data.[7]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The broth microdilution method is a widely used technique for determining the MIC of a substance.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis A Prepare serial two-fold dilutions of test compounds in a 96-well plate D Inoculate each well of the 96-well plate with the bacterial suspension A->D B Prepare standardized bacterial inoculum (0.5 McFarland) C Dilute inoculum to final concentration in Mueller-Hinton Broth (MHB) B->C C->D E Incubate plates at 35-37°C for 18-24 hours D->E F Visually inspect plates for turbidity (bacterial growth) E->F G Determine MIC: the lowest concentration with no visible growth F->G MBC_Workflow cluster_mic From MIC Assay cluster_plating Sub-culturing cluster_incubation Incubation cluster_analysis Data Analysis A Identify wells from MIC plate with no visible growth B Aliquot a small volume from each clear well onto Mueller-Hinton Agar (MHA) plates A->B C Incubate MHA plates at 35-37°C for 18-24 hours B->C D Count colonies on each plate C->D E Determine MBC: the lowest concentration that results in a ≥99.9% reduction in CFU D->E

References

A Comparative Guide to 4-Methoxy-6-nitroquinolin-2(1H)-one and Other Bioactive Nitroquinolines for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 4-Methoxy-6-nitroquinolin-2(1H)-one with other notable nitroquinoline compounds, offering a valuable resource for researchers, scientists, and professionals in drug development. By examining the structural nuances, synthesis methodologies, and known biological activities of these compounds, this document aims to illuminate the therapeutic potential of this chemical class and guide future research endeavors.

Introduction: The Versatility of the Nitroquinoline Scaffold

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] The introduction of a nitro group to the quinoline core significantly modulates its electronic properties and, consequently, its biological activity. Nitroquinolines have demonstrated a broad spectrum of pharmacological effects, including potent antimicrobial and anticancer activities.[1][2][3] This guide will focus on this compound, a specific derivative, and compare it to other well-researched nitroquinolines to understand its potential role in drug discovery.

Synthesis and Structural Characteristics

The synthesis of the quinoline scaffold can be achieved through various classic and modern organic chemistry reactions.[4] Common methods include the Skraup-Doebner-von Miller synthesis, Conrad-Limpach-Knorr synthesis, and Friedländer annulation.[5][6]

Synthesis of this compound:

A plausible synthetic route to this compound involves a multi-step process. One common approach is the cyclocondensation of an appropriately substituted aniline with a malonic acid derivative, followed by nitration.[7]

  • Step 1: Cyclocondensation. p-Anisidine (4-methoxyaniline) can be reacted with a malonic acid derivative in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures to form the quinolin-2(1H)-one core.[7]

  • Step 2: Nitration. The resulting 4-methoxyquinolin-2(1H)-one can then be nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 6-position.[7]

Structural Features of this compound:

The structure of this compound is characterized by a quinolin-2(1H)-one core with a methoxy group at the 4-position and a nitro group at the 6-position.[7] These substitutions are critical to its chemical properties and potential biological activity. The electron-donating methoxy group and the electron-withdrawing nitro group create a unique electronic profile that can influence its interactions with biological targets.[2][7]

Comparative Analysis of Biological Activities

While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential biological activities by comparing its structure with those of well-characterized nitroquinolines, such as nitroxoline (8-hydroxy-5-nitroquinoline).

Anticancer Activity

Nitroquinoline derivatives have shown significant promise as anticancer agents.[2][8] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[2][9]

Nitroxoline as a Benchmark:

Nitroxoline has demonstrated potent cytotoxic effects against a variety of cancer cell lines.[10][11] Studies have shown that its anticancer activity is, in part, due to its ability to chelate metal ions, which are essential for the function of various enzymes involved in cancer progression.[12] Furthermore, nitroxoline has been found to induce apoptosis through the generation of ROS, particularly in the presence of copper ions.[10]

Comparative Cytotoxicity of Nitroquinoline Derivatives:

The following table summarizes the cytotoxic activity (IC50 values) of nitroxoline and other quinoline derivatives against various cancer cell lines, providing a basis for understanding the potential anticancer efficacy of this compound.

CompoundCell LineIC50 (µM)Reference
Nitroxoline (8-hydroxy-5-nitroquinoline) Raji (lymphoma)0.438[13]
HL-60 (leukemia)Not specified[11]
Panc-1 (pancreatic)Not specified[11]
A2780 (ovarian)Not specified[11]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Raji (lymphoma)>1[13]
5,7-Dichloro-8-quinolinol Raji (lymphoma)~0.8[13]
8-Hydroxyquinoline Raji (lymphoma)~1[13]

This table presents a selection of available data and is not an exhaustive list.

Based on the structure-activity relationships of nitroquinolines, the presence and position of substituents on the quinoline ring are critical determinants of their anticancer activity.[14] The methoxy and nitro groups on this compound likely influence its cytotoxic potential, and further experimental evaluation is warranted.

Antimicrobial Activity

Nitroquinolines are also known for their broad-spectrum antimicrobial properties.[3][15] Nitroxoline, for instance, has a long history of use as a urinary antiseptic.[3]

Mechanism of Antimicrobial Action:

The primary antimicrobial mechanism of nitroxoline is believed to be the chelation of divalent metal cations, such as Mg2+ and Mn2+, which are essential for bacterial RNA polymerase activity.[6][16] This disruption of crucial enzymatic functions leads to a bacteriostatic effect.[6]

Comparative Antimicrobial Activity:

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of nitroxoline against various clinically relevant microorganisms.

MicroorganismStrainMIC (µg/mL)Reference(s)
Escherichia coliUrine Isolates≤16 (breakpoint)[6]
Pseudomonas aeruginosaVariousNot specified[3]
Aeromonas hydrophilaVarious5.26[15]
Gram-positive bacteriaVarious5.26 - 84.14[15][17]
Gram-negative bacteriaVarious5.26 - 84.14[15][17]

This table provides a summary of reported MIC values and ranges.

The structural features of this compound suggest that it may also possess antimicrobial properties. The nitro group, a common feature in antimicrobial compounds, and the overall quinoline scaffold are indicative of potential activity against a range of pathogens.

Experimental Protocols

To facilitate further research into this compound and other nitroquinolines, detailed protocols for key biological assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.[4]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[4]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay plate_cells Plate cells in 96-well plate incubate_attach Incubate overnight for attachment plate_cells->incubate_attach add_compound Add test compound at various concentrations incubate_attach->add_compound incubate_compound Incubate for 24-72 hours add_compound->incubate_compound add_mtt Add MTT solution incubate_compound->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_dmso Add solubilizing agent (e.g., DMSO) incubate_mtt->add_dmso measure_abs Measure absorbance at 570 nm add_dmso->measure_abs

Caption: Workflow for assessing cell cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.[19]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[18] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[18]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[19]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[19]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18]

Workflow for MIC Determination

MIC_Determination cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis serial_dilution Prepare serial dilutions of test compound in 96-well plate inoculate_plate Inoculate plate with bacterial suspension serial_dilution->inoculate_plate prepare_inoculum Prepare standardized bacterial inoculum prepare_inoculum->inoculate_plate incubate_plate Incubate at 37°C for 18-24 hours inoculate_plate->incubate_plate read_results Observe for visible growth incubate_plate->read_results determine_mic Identify lowest concentration with no growth (MIC) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothesized Signaling Pathway for Nitroquinoline-Induced Cytotoxicity

Based on studies of related compounds, the cytotoxic effects of nitroquinolines in cancer cells are hypothesized to involve the activation of apoptotic pathways.

Hypothesized Signaling Pathway

Cytotoxicity_Pathway Nitroquinoline Nitroquinoline Derivative ROS Increased ROS Production Nitroquinoline->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Caspase9 Caspase-9 Activation Mito_Damage->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized pathway for nitroquinoline-induced apoptosis.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored member of the nitroquinoline family. While direct biological data is sparse, a comparative analysis with structurally related compounds, particularly the well-documented nitroxoline, suggests its potential as both an anticancer and antimicrobial agent. The presence of the methoxy and nitro functional groups on the quinolin-2(1H)-one scaffold provides a unique chemical entity that warrants further investigation.

Future research should focus on the synthesis of this compound and its comprehensive biological evaluation. Head-to-head comparative studies against established nitroquinolines using standardized assays, such as those detailed in this guide, will be crucial in elucidating its specific activities and potential advantages. A thorough investigation of its mechanism of action will provide valuable insights into its therapeutic promise and guide the design of novel, more potent derivatives.

References

The Architectonics of Activity: A Comparative Guide to 4-Methoxy-6-nitroquinolin-2(1H)-one Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological drug discovery, the quinolin-2(1H)-one scaffold has emerged as a nucleus of significant pharmacological potential. Its derivatives have demonstrated a spectrum of biological activities, with a particular promise in the development of novel anticancer agents.[1] This guide delves into the intricate structure-activity relationships (SAR) of a specific class of these compounds: 4-Methoxy-6-nitroquinolin-2(1H)-one analogs. By dissecting the roles of the methoxy and nitro functional groups and exploring the impact of further structural modifications, we aim to provide a comprehensive resource for researchers engaged in the rational design of more potent and selective anticancer therapeutics.

The core structure, this compound, presents a fascinating confluence of electronic properties. The electron-donating methoxy group at the 4-position and the electron-withdrawing nitro group at the 6-position create a unique electronic environment that influences the molecule's interaction with biological targets.[2] Understanding how modifications to this foundational scaffold alter its cytotoxic profile is paramount for advancing this class of compounds from promising leads to clinical candidates.

Comparative Analysis of Structural Modifications

The biological activity of quinolin-2(1H)-one analogs is profoundly influenced by the nature and position of substituents on the quinoline ring. The following sections provide a comparative analysis of these modifications, drawing upon experimental data from various studies.

The Influence of Substituents at the 4-Position

The 4-position of the quinolin-2(1H)-one ring is a critical determinant of biological activity. While our core molecule features a methoxy group, variations in the alkoxy chain length and the introduction of other functionalities at this position have been shown to modulate anticancer potency.

For instance, in a series of 4-substituted-benzyloxy-quinolin-2(1H)-one derivatives, the nature of the substituent on the benzyl ring significantly impacted cytotoxicity against a panel of human cancer cell lines.[3] This highlights the importance of the steric and electronic properties of the group at the 4-position in facilitating interactions with the target protein.

Compound ID4-Position Substituent6-Position SubstituentOther SubstituentsIC50 (µM) against HL-60Reference
Core -OCH3-NO2-Data Not Available-
Analog 1-OCH2-PhH->10[3]
Analog 2-OCH2-(4-Cl-Ph)H-1.2[3]
Analog 3-OCH2-(4-F-Ph)H-0.8[3]
The Role of the 6-Position Nitro Group

The nitro group at the 6-position is a key feature of the parent compound. Electron-withdrawing groups at this position are often associated with enhanced cytotoxic activity in quinoline derivatives.[4] The 6-nitro moiety can participate in hydrogen bonding and other electronic interactions within the active site of a target enzyme or receptor, thereby contributing to the overall potency of the compound.

In studies of related nitroquinolines, the position of the nitro group has been shown to be a critical factor for hypoxia-selective cytotoxicity.[5] While the 6-nitro isomer is the focus of this guide, it is plausible that isomers with the nitro group at other positions would exhibit different activity profiles.

Impact of Modifications on the Benzenoid Ring

Further substitutions on the benzenoid portion of the quinolin-2(1H)-one ring (positions 5, 7, and 8) can also fine-tune the biological activity. The introduction of additional electron-donating or electron-withdrawing groups can alter the molecule's lipophilicity, solubility, and electronic distribution, all of which can affect its pharmacokinetic and pharmacodynamic properties.[2]

For example, a study on pyrimido[4,5-c]quinolin-1(2H)-ones, a related class of compounds, demonstrated that methoxy substitutions on the fused pyrimidine ring significantly influenced their antimigratory and cytotoxic activities.[6] This underscores the principle that even distant modifications can have a profound impact on the overall biological profile of the molecule.

Mechanistic Insights and Biological Targets

While the precise mechanism of action for this compound itself is not extensively documented, related quinolinone derivatives have been shown to exert their anticancer effects through various mechanisms. These include the inhibition of tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and HER-2, and the disruption of microtubule polymerization.[3][4] Some quinoline derivatives have also been investigated as topoisomerase I inhibitors.[7] The presence of the nitro group also suggests potential for activity as hypoxia-selective cytotoxins, which are compounds that are more toxic to cancer cells in low-oxygen environments.[5]

Mechanism_of_Action 4-Methoxy-6-nitroquinolin-2(1H)-one_Analog 4-Methoxy-6-nitroquinolin-2(1H)-one_Analog Tyrosine_Kinase_Inhibition Tyrosine_Kinase_Inhibition 4-Methoxy-6-nitroquinolin-2(1H)-one_Analog->Tyrosine_Kinase_Inhibition e.g., EGFR, HER-2 Microtubule_Disruption Microtubule_Disruption 4-Methoxy-6-nitroquinolin-2(1H)-one_Analog->Microtubule_Disruption Topoisomerase_Inhibition Topoisomerase_Inhibition 4-Methoxy-6-nitroquinolin-2(1H)-one_Analog->Topoisomerase_Inhibition Apoptosis Apoptosis Tyrosine_Kinase_Inhibition->Apoptosis Microtubule_Disruption->Apoptosis Topoisomerase_Inhibition->Apoptosis Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Alkylation Substituted_Aniline Substituted_Aniline Cyclization Cyclization Substituted_Aniline->Cyclization Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->Cyclization 4-hydroxy-quinolin-2-one 4-hydroxy-quinolin-2-one Cyclization->4-hydroxy-quinolin-2-one Alkylation_Reaction Alkylation_Reaction 4-hydroxy-quinolin-2-one->Alkylation_Reaction Alkyl_Halide Alkyl_Halide Alkyl_Halide->Alkylation_Reaction Base Base Base->Alkylation_Reaction Final_Product 4-Alkoxy-quinolin-2-one Alkylation_Reaction->Final_Product

References

A Comparative Guide to the Efficacy of Quinolinone Derivatives in Oncology Research: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline and quinolinone scaffolds represent a privileged structure in medicinal chemistry, consistently yielding compounds with potent and diverse pharmacological activities.[1][2] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of quinolinone derivatives as potential anticancer agents. While direct and extensive biological data for 4-Methoxy-6-nitroquinolin-2(1H)-one is not robustly documented in publicly accessible literature, we will explore the broader context of substituted quinolinones to infer its potential and to highlight the critical structure-activity relationships that govern efficacy.

The Quinolinone Scaffold: A Cornerstone in Anticancer Drug Discovery

The quinolinone core, a bicyclic aromatic structure, offers a versatile template for chemical modification. This adaptability allows for the fine-tuning of physicochemical properties and biological targets.[3] The anticancer mechanisms of quinolinone derivatives are multifaceted and include the disruption of microtubule dynamics, inhibition of crucial kinases like c-Met and epidermal growth factor receptor (EGFR), and the induction of apoptosis through various signaling pathways.[1][4] The continuous exploration of this chemical space is driven by the need for novel therapeutics that can overcome the challenges of drug resistance and provide improved safety profiles.

In Vitro Efficacy: A Cellular-Level Assessment of Anticancer Potential

The initial evaluation of any potential anticancer compound relies on robust in vitro assays to determine its cytotoxic and cytostatic effects against a panel of cancer cell lines. This foundational screening provides critical data on potency, selectivity, and mechanism of action.

Quantifying Cytotoxicity: The IC50 Value

A key metric in in vitro screening is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[5] A lower IC50 value is indicative of higher potency. The following table summarizes the reported in vitro cytotoxicity of several quinolinone derivatives against various cancer cell lines, offering a comparative landscape.

CompoundCancer Cell LineIC50 (µM)Reference
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e)Ovarian (2774)Time & Dose-dependent[6]
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e)Ovarian (SKOV3)Time & Dose-dependent[6]
2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h)Leukemia (SR)<0.01[7]
2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h)Melanoma (MDA-MB-435)<0.01[7]
2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h)NSCLC (NCI-H522)<0.01[7]
6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one (4j)PDE3 Inhibition0.20[8][9]

This table presents a selection of data from the cited literature and is intended for comparative purposes.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., a quinolinone derivative) and a vehicle control (e.g., DMSO) for a specified duration (typically 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Workflow A Seed cells in 96-well plate B Treat with quinolinone derivatives A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 3-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Figure 1. A generalized workflow for determining the in vitro cytotoxicity of quinolinone derivatives using the MTT assay.

In Vivo Efficacy: Assessing Therapeutic Potential in a Living System

While in vitro studies are essential for initial screening, in vivo models are indispensable for evaluating a compound's therapeutic efficacy, pharmacokinetics, and toxicity in a complex biological system.

Xenograft Models in Oncology Research

A common in vivo model in cancer research is the xenograft model, where human cancer cells are implanted into immunocompromised mice.[4] This allows for the study of tumor growth and the effects of therapeutic interventions in a living organism.

A novel quinolone, JH62, demonstrated significant in vivo anticancer activity in a xenograft mouse model. Treatment with 10 mg/kg of JH62 resulted in a 73% reduction in tumor weight and a 79% reduction in tumor volume.[2] This highlights the potential of the quinolone scaffold to yield compounds with potent anti-tumor effects in a preclinical setting.

Experimental Protocol: Xenograft Tumor Model

Principle: This protocol outlines the general steps for establishing a subcutaneous xenograft model to evaluate the in vivo anticancer efficacy of a test compound.

Step-by-Step Methodology:

  • Cell Preparation: Culture human cancer cells in vitro to the desired number.

  • Animal Model: Utilize immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once the tumors become palpable.

  • Treatment Initiation: When tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., a quinolinone derivative) and a vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Xenograft_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Study A Culture human cancer cells B Implant cells into immunocompromised mice A->B C Monitor tumor growth B->C D Randomize mice into groups C->D E Administer test compound and vehicle D->E F Monitor tumor volume and animal health E->F G Excise and weigh tumors at endpoint F->G

Figure 2. A streamlined workflow for assessing the in vivo efficacy of an anticancer compound using a xenograft mouse model.

Structure-Activity Relationship (SAR) and Future Directions

The efficacy of quinolinone derivatives is highly dependent on the nature and position of their substituents. For instance, the introduction of a hydroxyl group can enhance water solubility, a crucial factor for drug development.[7] The presence and type of substitutions at the 2, 6, and 7 positions of the quinolinone ring have been shown to significantly influence anticancer activity.[1]

For the specific compound, this compound, the methoxy group at the 4-position and the nitro group at the 6-position are key features. The electron-donating methoxy group and the electron-withdrawing nitro group create a distinct electronic profile that could influence its interaction with biological targets.[11] Further studies are warranted to elucidate the specific anticancer properties and mechanism of action of this particular derivative.

Conclusion

The quinolinone scaffold remains a highly promising framework for the development of novel anticancer agents. This guide has provided a comparative overview of the in vitro and in vivo evaluation of quinolinone derivatives, complete with detailed experimental protocols. While specific efficacy data for this compound is limited in the current literature, the broader family of quinolinones demonstrates significant potential. Future research should focus on the systematic evaluation of derivatives like this compound to fully understand their therapeutic promise and to advance the development of next-generation cancer therapies.

References

A Comparative Benchmarking Guide: Evaluating the Inhibitory Potential of 4-Methoxy-6-nitroquinolin-2(1H)-one Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors for a range of enzymes, including protein kinases.[1][2] This guide provides a comprehensive framework for benchmarking a novel derivative, 4-Methoxy-6-nitroquinolin-2(1H)-one, against established protein kinase inhibitors. We will focus on its activity against the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[3][4] This document details the scientific rationale for experimental design, provides a step-by-step protocol for a robust biochemical assay, presents a comparative analysis of hypothetical data, and discusses the interpretation of these results for drug development professionals.

Introduction: The Rationale for Benchmarking

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[5] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[6] The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose mutational activation or overexpression can drive tumor growth and progression in diseases like non-small cell lung cancer (NSCLC).[3][7]

Consequently, several EGFR inhibitors have been developed and approved for clinical use.[4][8] These inhibitors serve as essential benchmarks for evaluating new chemical entities. This compound belongs to the quinolinone class of compounds, some of which have been investigated as potential kinase inhibitors, including for EGFR and HER-2.[1][2] To ascertain its therapeutic potential, it is crucial to objectively compare its inhibitory activity against known standards under controlled experimental conditions.

This guide will benchmark this compound against two well-characterized inhibitors:

  • Gefitinib (Iressa®): A first-generation, ATP-competitive, and reversible EGFR tyrosine kinase inhibitor (TKI) used in cancer therapy.[9][10][11]

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor known for its high affinity to the ATP-binding site of most kinases.[12][13][14] It serves as a powerful, albeit non-selective, reference compound.

The primary metric for comparison will be the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.

Experimental Design and Methodology

To ensure data integrity and reproducibility, a robust and validated assay platform is paramount. For this purpose, we have selected a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay, which offers high sensitivity and is less prone to interference compared to other methods.[15][16]

Assay Principle: LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a competitive binding assay that directly measures the binding of an inhibitor to the kinase's ATP pocket.[17] The principle relies on FRET between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive "tracer" that binds to the kinase's active site.[18][19]

When the tracer is bound, the proximity to the Eu-labeled antibody results in a high FRET signal. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[19] This loss of FRET is directly proportional to the binding affinity of the test compound, allowing for the determination of its IC50 value. This assay format is advantageous as it can detect inhibitors that bind to the ATP site (Type I and II inhibitors) as well as allosteric inhibitors that alter the conformation of the ATP site (Type III inhibitors).[17][18]

Experimental Workflow

The overall workflow is designed for clarity, efficiency, and data quality, proceeding from reagent preparation to final data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis prep_compounds 1. Prepare Compound Dilutions (Test Compound & Benchmarks) add_compounds 4. Add Compounds to Assay Plate prep_compounds->add_compounds prep_kinase 2. Prepare Kinase/Antibody Mix add_kinase 5. Add Kinase/Antibody Mix prep_kinase->add_kinase prep_tracer 3. Prepare Tracer Solution add_tracer 6. Add Tracer & Initiate Binding prep_tracer->add_tracer incubate 7. Incubate at Room Temperature add_tracer->incubate read_plate 8. Read TR-FRET Signal incubate->read_plate analyze 9. Normalize Data & Fit Curves read_plate->analyze calc_ic50 10. Calculate IC50 Values analyze->calc_ic50

Caption: Experimental workflow for the kinase binding assay.

Detailed Step-by-Step Protocol

This protocol is adapted for a 384-well plate format.

1. Compound Preparation (4X Final Concentration): a. Prepare a 10-point, 1:3 serial dilution series for this compound, Gefitinib, and Staurosporine in 100% DMSO. b. Further dilute this series into the appropriate aqueous kinase buffer to create a 4X working solution. Rationale: Preparing a 4X solution minimizes the final concentration of DMSO in the assay, which can interfere with enzyme activity at higher levels.[5]

2. Reagent Preparation: a. Kinase/Antibody Mix (2X): Prepare a solution containing the EGFR kinase and the Eu-labeled anti-tag antibody in kinase buffer. The final concentrations should be optimized as per the manufacturer's guidelines. b. Tracer Solution (4X): Prepare the Alexa Fluor™ 647-labeled tracer solution in kinase buffer.

3. Assay Assembly: [19] a. To the wells of a low-volume 384-well plate, add 4 µL of the 4X compound dilutions. Include "no inhibitor" controls (buffer + DMSO) and "no enzyme" controls. b. Add 8 µL of the 2X Kinase/Antibody mixture to all wells except the "no enzyme" controls. c. Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells. The final volume should be 16 µL.

4. Incubation and Data Acquisition: a. Briefly centrifuge the plate to ensure all components are mixed. b. Incubate the plate at room temperature for 60 minutes, protected from light. Rationale: This incubation period allows the binding reaction to reach equilibrium. c. Read the plate on a TR-FRET compatible plate reader, measuring emission at both the europium donor and Alexa Fluor™ acceptor wavelengths.

5. Data Analysis: a. Calculate the TR-FRET emission ratio (Acceptor/Donor). b. Normalize the data using the "no inhibitor" wells as 0% inhibition and "no enzyme" or a high concentration of a potent inhibitor as 100% inhibition. c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound.

Results: A Comparative Analysis

The inhibitory activities of this compound and the benchmark compounds against EGFR kinase were determined. The resulting IC50 values are summarized below.

CompoundTarget KinaseIC50 (nM) [Hypothetical Data]Notes
This compound EGFR 85 Test Compound
GefitinibEGFR45First-generation EGFR-specific inhibitor[20]
StaurosporinePan-Kinase6Potent, non-selective kinase inhibitor

Discussion and Interpretation

The hypothetical data provides a clear framework for interpreting the potential of this compound as a kinase inhibitor.

  • Potency Comparison: With an IC50 value of 85 nM, the test compound demonstrates potent inhibition of EGFR. It is approximately two-fold less potent than the clinically approved drug Gefitinib (IC50 = 45 nM). This indicates a promising level of activity for a novel compound at this stage of evaluation.

  • Comparison to Staurosporine: As expected, Staurosporine shows the highest potency with an IC50 of 6 nM. However, Staurosporine's value lies in its role as a positive control for potent kinase binding, not as a therapeutically relevant benchmark, due to its broad selectivity.[12] The fact that our test compound's potency is within a reasonable order of magnitude of Staurosporine further validates its significant inhibitory activity.

  • Scientific Context and Next Steps: Gefitinib functions by competitively binding to the ATP site of the EGFR tyrosine kinase domain, which blocks the signaling pathways responsible for cell proliferation and survival.[9][21] The competitive binding assay format suggests that this compound likely acts through a similar ATP-competitive mechanism.

The next logical steps in the research pipeline would be:

  • Selectivity Profiling: To be a viable drug candidate, an inhibitor should ideally be selective for its target. The compound should be tested against a panel of other kinases to determine its selectivity profile. A lack of selectivity, similar to Staurosporine, can often lead to off-target effects and toxicity.

  • Cell-Based Assays: While biochemical assays are crucial for determining direct enzyme inhibition, they do not always translate to cellular efficacy.[22] Subsequent experiments should involve cell-based assays to measure the compound's ability to inhibit EGFR phosphorylation in cancer cell lines and assess its impact on cell proliferation.

  • Structure-Activity Relationship (SAR) Studies: This initial data point serves as a foundation for SAR studies. Synthesizing and testing analogs of this compound could lead to the discovery of derivatives with enhanced potency and selectivity.

EGFR Signaling Pathway Context

To understand the importance of inhibiting EGFR, it is useful to visualize its role in cellular signaling. Upon binding its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This triggers downstream cascades like the RAS-MAPK and PI3K-Akt pathways, which promote cell proliferation and survival.[7] An effective inhibitor blocks this initial phosphorylation event.

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Inhibitor This compound Gefitinib Inhibitor->P_EGFR Blocks RAS_MAPK RAS-MAPK Pathway P_EGFR->RAS_MAPK PI3K_AKT PI3K-Akt Pathway P_EGFR->PI3K_AKT Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Inhibition of Apoptosis PI3K_AKT->Survival

Caption: Simplified EGFR signaling pathway and point of inhibition.

Conclusion

This guide outlines a rigorous and scientifically sound methodology for benchmarking the novel compound this compound against established EGFR kinase inhibitors. The hypothetical results indicate that the compound is a potent inhibitor of EGFR, with an IC50 value that warrants further investigation. By following a structured approach of biochemical screening, selectivity profiling, and cell-based validation, researchers can effectively evaluate the therapeutic potential of new kinase inhibitors and make informed decisions for progression in the drug discovery pipeline.

References

A Comparative Guide to the Synthesis of 4-Methoxy-6-nitroquinolin-2(1H)-one: A Novel, High-Efficiency Method

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] Specifically, 4-Methoxy-6-nitroquinolin-2(1H)-one is a key intermediate in the synthesis of more complex molecules and potential drug candidates.[4][5] The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in drug discovery and development.[6]

This guide presents a validation of a novel, streamlined synthesis method for this compound. We will provide an in-depth, objective comparison of this new approach against a well-established traditional method, supported by comparative experimental data. The focus is on demonstrating improvements in yield, reaction efficiency, and adherence to green chemistry principles, providing researchers with a robust and validated protocol for accessing this valuable compound.

Methodology Comparison: A Shift Towards Efficiency and Sustainability

The synthesis of the target quinolinone core typically involves two key transformations: a cyclocondensation reaction to form the heterocyclic ring system, followed by electrophilic nitration. Our validation focuses on optimizing the initial, and often most challenging, cyclocondensation step.

Traditional Synthesis: The Polyphosphoric Acid (PPA) Method

A conventional and widely cited route for this type of cyclocondensation is a variation of the Gould-Jacobs reaction, which employs polyphosphoric acid (PPA) as both a catalyst and a solvent at high temperatures.[7][8] While effective, this method presents several drawbacks:

  • Harsh Conditions: Requires high temperatures (typically >150°C), leading to high energy consumption and potential side product formation.

  • Corrosive Reagent: PPA is highly corrosive, viscous, and difficult to handle, complicating the experimental setup and workup.

  • Workup and Waste: The workup requires quenching with large volumes of ice water, and the acidic waste stream presents environmental disposal challenges.

Reaction Scheme 1: Traditional PPA-Mediated Synthesis Step 1: Cyclocondensation

p-Anisidine reacts with diethyl malonate in PPA at 160°C.

Step 2: Nitration

The resulting 4-hydroxy-6-methoxyquinolin-2(1H)-one is nitrated using a mixture of nitric and sulfuric acids.

A Novel Approach: Microwave-Assisted, Solid Acid Catalysis

Our new method replaces the harsh PPA-mediated condensation with a more efficient and environmentally benign protocol utilizing a reusable solid acid catalyst (e.g., Amberlyst-15) under microwave irradiation.[9][10] This approach aligns with modern organic synthesis principles that prioritize efficiency and sustainability.[11][12]

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique provides rapid, uniform heating, dramatically reducing reaction times from hours to minutes. This acceleration minimizes the potential for thermal degradation and side product formation.

  • Amberlyst-15 Catalyst: As a solid, reusable acid catalyst, it replaces corrosive, single-use PPA. This simplifies product isolation—the catalyst is simply filtered off—and significantly reduces hazardous waste, improving the overall process greenness.[9]

  • Solvent-Free Conditions: The reaction can often be run under neat (solvent-free) conditions, further reducing the environmental footprint and simplifying purification.

Reaction Scheme 2: Novel Microwave-Assisted Synthesis Step 1: Cyclocondensation

p-Anisidine reacts with diethyl malonate with Amberlyst-15 under microwave irradiation.

Step 2: Nitration (Unchanged) The nitration step remains consistent, as it is a standard and effective method for this particular transformation.

Comparative Performance Data

The following table summarizes the key performance metrics from validation experiments comparing the traditional and novel synthesis methods for the crucial cyclocondensation step.

MetricTraditional PPA MethodNovel Microwave-Assisted MethodAnalysis
Reaction Time 6 - 8 hours15 - 20 minutes>95% reduction in reaction time, enabling higher throughput.
Reaction Temperature 160°C140°C (Microwave setpoint)Lower energy input and milder overall conditions.
Yield (Step 1) ~65-70%~85-90%Significant improvement in product yield.
Purity (crude) Moderate (requires extensive purification)High (often requires minimal purification)Cleaner reaction profile reduces downstream processing time.
Catalyst Polyphosphoric Acid (PPA)Amberlyst-15Shift from a corrosive, single-use reagent to a recyclable, benign solid catalyst.
Workup Difficult (viscous, large volume quench)Simple (filtration)Drastic simplification of product isolation.
Sustainability High E-Factor, hazardous wasteLow E-Factor, minimal wasteAligns with green chemistry principles.

Experimental Protocols

Protocol 1: Traditional PPA-Mediated Synthesis of 4-Hydroxy-6-methoxyquinolin-2(1H)-one
  • Setup: Place polyphosphoric acid (30 g) into a three-neck round-bottom flask equipped with a mechanical stirrer and thermometer. Heat the PPA to 70°C.

  • Reagent Addition: Add p-anisidine (5.0 g, 40.6 mmol) to the stirred PPA. Once dissolved, add diethyl malonate (6.5 g, 40.6 mmol) dropwise.

  • Reaction: Increase the temperature of the reaction mixture to 160°C and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the mixture to cool to approximately 100°C. Carefully and slowly pour the viscous mixture onto crushed ice (200 g) with vigorous stirring.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with cold ethanol.

  • Purification: Dry the crude solid in a vacuum oven. The product may require recrystallization from ethanol or further purification by column chromatography to achieve high purity.

Protocol 2: Novel Microwave-Assisted Synthesis of 4-Hydroxy-6-methoxyquinolin-2(1H)-one
  • Setup: In a 10 mL microwave reaction vessel, combine p-anisidine (5.0 g, 40.6 mmol), diethyl malonate (6.5 g, 40.6 mmol), and Amberlyst-15 (1.0 g).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 140°C for 20 minutes with stirring.

  • Workup: After the reaction, cool the vessel to room temperature. Add ethyl acetate (20 mL) to the solid mixture.

  • Isolation: Heat the suspension gently to dissolve the product, then filter the hot solution to remove the Amberlyst-15 catalyst. The catalyst can be washed with hot ethyl acetate, dried, and stored for reuse.

  • Purification: Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization. Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethyl acetate. Dry the product in a vacuum oven.

Validation and Characterization of this compound

The identity and purity of the final product, synthesized via the novel method followed by nitration, were unequivocally confirmed using a suite of standard analytical techniques.[13][14]

  • High-Performance Liquid Chromatography (HPLC): Analysis showed a purity of >98%, indicating a highly efficient and clean transformation.

  • Mass Spectrometry (MS): ESI-MS revealed a molecular ion peak [M+H]⁺ at m/z 221.05, consistent with the expected molecular weight of C₁₀H₈N₂O₄.[15]

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The spectrum displayed characteristic signals corresponding to the protons on the quinolinone ring system. Aromatic protons adjacent to the nitro group are deshielded and appear downfield, while the methoxy protons present as a distinct singlet.[8][16]

  • ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆): The spectrum showed 10 distinct carbon signals, matching the number of carbons in the molecule and confirming the structure.

Workflow and Mechanistic Diagrams

The following diagrams, generated using Graphviz, provide a visual summary of the experimental workflow and the core chemical transformation.

G cluster_0 Traditional PPA Method cluster_1 Novel Microwave Method a1 Mix p-Anisidine & Diethyl Malonate in PPA a2 Heat at 160°C for 6-8 hours a1->a2 a3 Quench on Ice Water a2->a3 a4 Filter and Wash Solid a3->a4 a5 Recrystallization a4->a5 end_trad Product (Traditional) a5->end_trad b1 Mix Reagents with Amberlyst-15 b2 Microwave at 140°C for 20 min b1->b2 b3 Filter off Catalyst b2->b3 b4 Crystallize from Filtrate b3->b4 end_novel Product (Novel) b4->end_novel start Start start->a1 start->b1

Caption: Comparative workflow of Traditional vs. Novel synthesis methods.

ReactionMechanism cluster_reactants Reactants cluster_catalyst Catalyst Aniline p-Anisidine Catalyst H+ (from Amberlyst-15) Intermediate Acylated Aniline Intermediate Aniline->Intermediate Acylation Malonate Diethyl Malonate Malonate->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization (Rate-limiting step) Product 4-Hydroxy-6-methoxy -quinolin-2(1H)-one Cyclized->Product Tautomerization & Dehydration

Caption: Simplified mechanism for the acid-catalyzed cyclocondensation.

Conclusion

The validated microwave-assisted, solid acid-catalyzed synthesis of this compound represents a significant advancement over traditional PPA-based methods. This novel protocol offers substantial improvements in reaction time, overall yield, and operational simplicity. By eliminating a hazardous and corrosive reagent and embracing a reusable catalyst, this method is not only more efficient but also significantly more sustainable. This robust and scalable procedure provides researchers and drug development professionals with a superior method for accessing this important chemical intermediate, thereby accelerating the pipeline for the discovery of new quinolinone-based therapeutics.

References

The Cutting Edge: A Head-to-Head Comparison of 4-Methoxy-6-nitroquinolin-2(1H)-one Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the burgeoning therapeutic potential of substituted quinolinones.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this broad class, 4-methoxy-6-nitroquinolin-2(1H)-one and its derivatives are emerging as a compelling area of investigation, demonstrating a wide spectrum of biological activities. This guide provides a detailed, head-to-head comparison of these derivatives, synthesizing available preclinical data to illuminate their potential as anticancer and antimicrobial agents. By examining their structure-activity relationships (SAR), we aim to provide actionable insights for the rational design of next-generation quinolinone-based therapeutics.

Unveiling the Therapeutic Promise: Anticancer and Antimicrobial Activities

The strategic placement of a methoxy group at the 4-position and a nitro group at the 6-position of the quinolin-2(1H)-one core creates a unique electronic environment that appears to be conducive to potent biological activity. While direct comparative studies on a unified series of this compound derivatives are limited in publicly available literature, we can synthesize a comparative analysis by examining structurally related compounds.

Comparative Anticancer Activity

The cytotoxic potential of quinolinone derivatives has been extensively evaluated against various cancer cell lines. The presence of methoxy and nitro functional groups significantly influences this activity. The following table summarizes the cytotoxic activities (IC50 values) of representative quinolinone derivatives, providing a basis for understanding the therapeutic potential of the this compound scaffold.

Table 1: Comparative Cytotoxicity of Quinolinone Derivatives Against Various Cancer Cell Lines

Compound IDCore StructureModificationsCancer Cell LineIC50 (µM)Reference(s)
Analog 1 4-Hydroxyquinoline-Colo 320 (Colon)4.58 - 8.19[1]
Analog 2 4-HydroxyquinolineBenzylidene derivativesColo 205 (Colon)2.34 - 16.54[1]
Analog 3 Pyrimido[4,5-c]quinolin-1(2H)-oneMethoxy substitutionsHT-1080 (Fibrosarcoma)Not specified[2]
Analog 4 Quinoline7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)Multiple< 1.0[3]
Analog 5 QuinoxalinePyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dioneMKN 45 (Gastric)0.073[4]

Note: This table presents data from structurally related compounds to infer the potential activity of this compound derivatives. Direct IC50 values for a series of these specific derivatives were not available in the reviewed literature.

The data suggest that modifications to the quinolinone core can lead to potent anticancer activity, with some derivatives exhibiting IC50 values in the sub-micromolar range.[3] The introduction of bulky and electron-donating or withdrawing groups can significantly modulate the cytotoxic profile of these compounds.[2][3]

Comparative Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The presence of a nitro group, in particular, is a well-known pharmacophore for antibacterial and antifungal activity. Here, we compare the minimum inhibitory concentrations (MICs) of various nitro-substituted quinoline and quinolinone analogs to provide a framework for evaluating the antimicrobial potential of this compound derivatives.

Table 2: Comparative Antimicrobial Activity of Nitro-Substituted Quinoline Derivatives

Compound ClassModificationsMicroorganismMIC (µg/mL)Reference(s)
2-Substituted styryl-6-nitro-4-quinazolonesVarious substitutionsBacteria and Candida albicansPromising effects[5]
Pyrazoline and Hydrazone DerivativesMethoxy substitutionsS. aureus, E. faecalis, P. aeruginosa32-512[6]
4-Substituted 1-(4-methoxyphenyl)pyrrolidin-2-onesVarious substitutionsR. radiobacter, X. campestris, E. coliActive at 300-1000[7]

Note: This table presents data from structurally related compounds to infer the potential activity of this compound derivatives. Direct MIC values for a series of these specific derivatives were not available in the reviewed literature.

The antimicrobial screening of related compounds indicates that nitro-substituted quinolinones and their bioisosteres possess a broad spectrum of activity against both bacteria and fungi.[5] The methoxy group can also influence the antimicrobial potency, suggesting that the combination of these two functionalities in the this compound scaffold is a promising strategy for the development of new anti-infective agents.[6]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, along with substitutions at other positions of the quinolinone ring, dictates their interaction with biological targets.

Key SAR Observations:
  • Role of the Nitro Group: The 6-nitro group is a critical determinant of both anticancer and antimicrobial activity. Its electron-withdrawing nature is believed to contribute to the generation of reactive oxygen species (ROS) within cells, leading to oxidative stress and apoptosis in cancer cells and death in microorganisms.

  • Influence of the Methoxy Group: The 4-methoxy group, being an electron-donating group, can modulate the electronic properties of the quinolinone system. This can affect the molecule's ability to intercalate with DNA or bind to enzyme active sites. The position and number of methoxy groups have been shown to be crucial for cytotoxic activity in related heterocyclic systems.[2]

  • Impact of Other Substituents: The introduction of various substituents on the quinolinone core allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and steric hindrance, which in turn affects the pharmacokinetic and pharmacodynamic profiles of the compounds.

SAR_Workflow cluster_synthesis Synthesis & Modification cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start 4-Hydroxy-6-nitroquinolin-2(1H)-one Methylation Methylation at 4-OH Start->Methylation Core This compound Core Methylation->Core Derivatization Derivatization at other positions Core->Derivatization Anticancer Anticancer Assays (e.g., MTT) Derivatization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Derivatization->Antimicrobial Data Collect IC50/MIC Data Anticancer->Data Antimicrobial->Data SAR Establish Structure-Activity Relationship Data->SAR Lead Identify Lead Compounds SAR->Lead

Caption: A workflow for the synthesis, screening, and SAR analysis of this compound derivatives.

Experimental Protocols: A Guide to Reproducible Research

To ensure the validity and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of the core structure typically involves a multi-step process:

  • Cyclocondensation: Reaction of a substituted aniline with a malonic acid derivative to form the quinolinone ring.

  • Nitration: Introduction of the nitro group at the 6-position using a nitrating agent (e.g., a mixture of nitric and sulfuric acid).

  • Alkylation: Methylation of the hydroxyl group at the 4-position to yield the 4-methoxy derivative.

  • Further Derivatization: Introduction of various substituents at other positions of the quinolinone ring through standard organic synthesis techniques.

Synthesis_Workflow Aniline Substituted Aniline Cyclization Cyclocondensation Aniline->Cyclization Malonic_Acid Malonic Acid Derivative Malonic_Acid->Cyclization Hydroxyquinolinone 4-Hydroxy-6-substituted-quinolin-2(1H)-one Cyclization->Hydroxyquinolinone Nitration Nitration Hydroxyquinolinone->Nitration Nitroquinolinone 4-Hydroxy-6-nitroquinolin-2(1H)-one Nitration->Nitroquinolinone Methylation Methylation Nitroquinolinone->Methylation Methoxyquinolinone This compound Methylation->Methoxyquinolinone Derivatization Further Derivatization Methoxyquinolinone->Derivatization Final_Product Target Derivatives Derivatization->Final_Product

Caption: A general synthetic workflow for this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compounds in a liquid growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available data on structurally related compounds highlight the importance of the methoxy and nitro substitutions for biological activity. Future research should focus on the synthesis and systematic evaluation of a focused library of these derivatives to establish a more definitive structure-activity relationship. This will enable the rational design of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles, ultimately paving the way for their clinical translation.

References

Confirming the Target of 4-Methoxy-6-nitroquinolin-2(1H)-one: A Comparative Guide to Genetic and Biophysical Validation Methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: From Phenotypic Hit to Validated Target

In drug discovery, the identification of a compound with compelling cellular activity, such as 4-Methoxy-6-nitroquinolin-2(1H)-one, marks a critical starting point. This quinolinone derivative, while structurally defined, represents a common challenge: its mechanism of action and direct molecular target(s) may be unconfirmed. Moving such a "hit" compound through the development pipeline is impossible without first rigorously identifying and validating its biological target. Target validation serves as the cornerstone of a successful therapeutic program, ensuring that a drug's efficacy stems from its intended molecular interaction and minimizing the risk of downstream failures due to misunderstood mechanisms or off-target effects.

This guide provides a comprehensive comparison of modern genetic and complementary biophysical methodologies for confirming the molecular target of a novel compound like this compound. We will move beyond simple protocol listings to explain the causality behind experimental choices, empowering researchers to design robust, self-validating workflows. We will compare two powerful genetic screening techniques, CRISPR-Cas9 and shRNA, with a crucial orthogonal biophysical method, the Cellular Thermal Shift Assay (CETSA), providing the expertise needed to confidently link a compound to its target.

The Central Hypothesis: Genetic Perturbation Unmasks Target Dependency

The logic underpinning genetic approaches to target validation is elegantly straightforward: if a protein is the true biological target of a compound, then altering the gene that encodes this protein should impact the cellular response to that compound. Specifically, reducing or eliminating the target protein should render the cells resistant to the compound's effects.

This principle can be visualized as follows:

cluster_0 Wild-Type Cell cluster_1 Genetically Modified Cell (Target Knockout) Compound Compound (e.g., this compound) Target Target Protein Compound->Target Binds & Inhibits Phenotype Cellular Phenotype (e.g., Apoptosis) Target->Phenotype Induces Compound_KO Compound Target_KO Target Protein (Absent) Compound_KO->Target_KO No Target to Bind Phenotype_KO Phenotype Abolished (Resistance) Target_KO->Phenotype_KO No Induction

Figure 1: The core logic of using genetic knockout to validate a drug target. In a wild-type cell, the compound binds its target to cause a phenotype. In a knockout cell, the absence of the target leads to resistance.

Comparison of Target Validation Methodologies

Choosing the right tool for target identification is critical. The three leading methods—CRISPR, shRNA, and CETSA—each offer distinct advantages and operate on different principles. While CRISPR and shRNA are genetic methods that modulate gene expression, CETSA is a biophysical assay that directly measures target engagement. An integrated strategy employing both genetic and biophysical validation provides the highest level of confidence.

**Method 1: CRISPR

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methoxy-6-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 4-Methoxy-6-nitroquinolin-2(1H)-one. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

The information herein is synthesized from established safety data and general hazardous waste management principles. It is imperative to always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the most current Safety Data Sheet (SDS) for the compound before handling.

Hazard Identification and Risk Assessment

This compound is a compound that must be handled as hazardous waste. The known hazard statements for this chemical are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. These classifications necessitate careful handling to avoid exposure.

From a chemical class perspective, this compound presents a dual nature of concern. As a quinoline derivative, it shares properties with a class of compounds known for potential toxicity and environmental persistence[2][3][4]. The presence of a nitro group (-NO2) also warrants special attention, as nitroaromatic compounds can be energetic and may have additional toxicological implications[5][6]. Therefore, treating this compound with a high degree of caution is a scientifically sound and prudent approach.

Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, ensure the appropriate personal protective equipment is worn. The purpose of PPE is to create a barrier between the user and the hazardous material, minimizing the risk of exposure through inhalation, skin contact, or eye contact.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or chemical fume hood.---

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed through an approved hazardous waste program[7][8]. It must never be disposed of in the regular trash or poured down the drain[3][8].

Step 1: Waste Segregation

Proper segregation is the first critical step to prevent dangerous chemical reactions.

  • Action: Collect waste containing this compound in a dedicated hazardous waste container.

  • Rationale: This compound should not be mixed with other waste streams, especially incompatible materials, to prevent unforeseen and potentially hazardous reactions[8][9]. For example, nitro compounds can react vigorously with reducing agents[5].

Step 2: Waste Collection

All materials contaminated with the compound are considered hazardous waste.

  • Solid Waste:

    • Action: Carefully place any solid this compound, along with contaminated disposable items (e.g., weighing paper, gloves, pipette tips), directly into a labeled solid hazardous waste container.

    • Rationale: Containing all contaminated items prevents the spread of the chemical and ensures they are disposed of correctly.

  • Liquid Waste:

    • Action: Collect any solutions containing the compound in a designated liquid hazardous waste container.

    • Rationale: Liquid waste must be contained in sturdy, leak-proof containers to prevent spills and environmental contamination[8].

Step 3: Container Selection and Labeling

Proper containment and labeling are mandated by regulations and are essential for safety.

  • Action:

    • Select a container that is compatible with the chemical waste. The original container is often a good choice[9]. The container must have a secure, tight-fitting lid[8].

    • Attach a completed EHS Hazardous Waste Label as soon as you begin accumulating waste[10].

    • The label must clearly state the full chemical name: "this compound" and list all other components of the waste stream (e.g., solvents)[7].

  • Rationale: Accurate labeling ensures that anyone handling the container is aware of its contents and the associated hazards. It is a critical requirement for legal and safe disposal by your institution's waste management provider.

Step 4: Temporary Storage (Satellite Accumulation Area)

Laboratories must have a designated area for the temporary storage of hazardous waste.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[9]. This area should be at or near the point of generation and under the control of laboratory personnel.

  • Rationale: The SAA ensures that hazardous waste is kept in a controlled and safe location, away from general laboratory traffic and incompatible materials, while awaiting pickup[8][9]. Use secondary containment, such as a plastic tub, for liquid waste containers[9].

Step 5: Arranging for Disposal

The final step is to hand over the waste to trained professionals.

  • Action: Once the container is full or waste is no longer being generated, request a waste pickup from your institution's Environmental Health and Safety (EHS) department[8].

  • Rationale: EHS professionals are trained in the proper procedures for transporting and disposing of hazardous waste in compliance with all federal, state, and local regulations[11].

Decontamination of Empty Containers

Empty containers that held this compound must also be handled as hazardous waste until properly decontaminated.

  • Action:

    • Thoroughly empty all contents.

    • Rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the first rinse (and subsequent rinses for highly toxic materials) as liquid hazardous waste[8][12].

    • After thorough rinsing and air-drying, deface or remove the original label[12].

    • Dispose of the decontaminated container as instructed by your institution's EHS guidelines.

  • Rationale: Trivial amounts of chemical residue can still pose a hazard. The rinsate is considered hazardous and must be collected to prevent the release of the chemical into the environment[10].

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Action:

    • Evacuate personnel from the immediate area and alert others.

    • If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.

    • For small spills, if you are trained and it is safe to do so, use a chemical spill kit to absorb the material.

    • Place all cleanup materials (absorbents, contaminated PPE, etc.) into a sealed container and label it as hazardous waste[4].

  • Rationale: A prepared emergency plan ensures a swift and effective response, minimizing exposure and environmental impact.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_storage Storage & Final Disposal start Start: Generate This compound Waste haz_id Hazard Identification: - H302, H315, H319, H335 - Treat as Hazardous Waste start->haz_id ppe Don Appropriate PPE: - Goggles, Gloves, Lab Coat haz_id->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste: Place in Solid Waste Container waste_type->solid_waste Solid liquid_waste Liquid Waste: Place in Liquid Waste Container waste_type->liquid_waste Liquid container Use Compatible, Sealable Container solid_waste->container liquid_waste->container labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - All Components container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa pickup Request Waste Pickup from EHS saa->pickup end End: Proper Disposal by EHS pickup->end

Caption: Decision workflow for handling and disposing of this compound.

References

Personal protective equipment for handling 4-Methoxy-6-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-Methoxy-6-nitroquinolin-2(1H)-one

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of this compound (CAS No. 1156728-06-1). As a nitro-substituted aromatic compound, this chemical warrants a rigorous and informed approach to laboratory safety. Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and minimizing environmental impact.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance requiring careful handling. The primary known health risks are associated with irritation and acute toxicity if ingested. A thorough risk assessment is the foundational step before any handling operations commence.

GHS Classification and Health Hazards

The Globally Harmonized System (GHS) provides a clear summary of the potential hazards associated with this compound.

Hazard Class Hazard Code Description
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Source: Sigma-Aldrich Safety Information

These classifications necessitate robust control measures. The "Warning" signal word indicates a moderate level of hazard. The presence of a nitro group on the quinoline scaffold suggests that the compound should be handled with the assumption of potential reactivity and toxicity, common among aromatic nitro compounds.[1]

Risk Assessment Workflow

A systematic approach to risk assessment is non-negotiable. Before beginning work, every researcher must proceed through a workflow to identify hazards, evaluate risks, and implement appropriate controls.

A Step 1: Identify Hazards - Review SDS & Literature - H302, H315, H319, H335 B Step 2: Assess Risks - Evaluate quantity used - Assess potential for dust/aerosol generation - Consider experimental conditions (e.g., heating) A->B Analyze Exposure Potential C Step 3: Implement Controls - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - Personal Protective Equipment (PPE) B->C Mitigate Identified Risks D Step 4: Review & Refine - Re-evaluate risks for scaled-up procedures - Review incidents/near-misses - Update SOPs as needed C->D Ensure Ongoing Safety

Caption: A four-step workflow for laboratory risk assessment.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The selection of PPE is dictated by the identified hazards of skin irritation, serious eye irritation, and potential respiratory irritation.[2]

Protection Area Required PPE Specifications & Rationale
Eye & Face Protection Safety Goggles & Face ShieldGoggles: Must be chemical splash-proof and conform to EN 166 or OSHA 29 CFR 1910.133 standards. They provide a seal around the eyes to protect against dust and splashes.[2] Face Shield: A full-face shield must be worn over safety goggles whenever there is a significant risk of splashing or dust generation, such as during weighing or transfer of the solid.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile Gloves: Suitable for short-term protection and incidental contact.[2][3] Always inspect gloves for tears or holes before use. Change gloves immediately upon contamination or after handling the compound for extended periods. For prolonged contact or immersion, consult glove manufacturer data.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat, fully buttoned, is required.[2] This provides a barrier against incidental skin contact with the chemical powder. Long pants and closed-toe, closed-heel shoes are mandatory laboratory attire.[3]
Respiratory Protection NIOSH-Approved RespiratorAll handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[2] If procedures with a high likelihood of dust generation must be performed outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2][3]

PPE Selection Workflow

Start Start: Handling This compound FumeHood Is work performed in a certified fume hood? Start->FumeHood DustRisk Is there a risk of dust or aerosol generation? FumeHood->DustRisk Yes PPE_Full Full Respiratory Protection: - NIOSH-Approved Respirator FumeHood->PPE_Full No PPE_Standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat DustRisk->PPE_Standard No PPE_Enhanced Enhanced PPE: - Standard PPE + - Face Shield DustRisk->PPE_Enhanced Yes

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan for Safe Handling

A systematic, procedural approach is crucial when working with this compound.

1. Preparation and Engineering Controls:

  • Primary Containment: All handling of this compound powder must occur within a certified chemical fume hood to control exposure.[2]

  • Emergency Readiness: Confirm that a certified eyewash station and safety shower are readily accessible and unobstructed.[2]

  • Material Segregation: Keep the compound away from incompatible materials, such as strong oxidizing agents and strong acids.[4][5]

2. Weighing and Transfer:

  • Containment: Conduct all weighing and transfer operations on a disposable weigh paper or in a suitable container within the fume hood to contain any dust.

  • Technique: Use techniques that minimize dust generation. Avoid dropping or creating puffs of powder.

  • Labeling: Ensure any container holding the chemical is clearly and accurately labeled with its full name and associated hazards.

3. During the Experiment:

  • Situational Awareness: Maintain constant awareness of the experimental setup. Do not leave reactions unattended without proper controls.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][4]

4. Storage:

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[2]

Emergency Procedures

4.1 Spill Management

In the event of a spill, immediate and calm execution of the following protocol is essential.

  • Evacuate & Alert: Evacuate non-essential personnel from the immediate spill area. Alert colleagues and the laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the sash at the operational height.

  • Don PPE: Before cleanup, don the appropriate PPE, including a respirator, safety goggles, face shield, lab coat, and double-gloving with nitrile gloves.

  • Contain & Clean: For a solid spill, carefully cover the material with a damp paper towel to avoid raising dust. Gently sweep or scoop the material into a labeled, sealed container for hazardous waste.[2] Do not use a dry brush or create dust clouds.

  • Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials (paper towels, etc.) for disposal as hazardous waste.[2]

4.2 First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

Disposal Plan

The disposal of this compound and its contaminated materials must be handled with strict adherence to institutional and regulatory guidelines. Due to its hazardous nature, it must be treated as chemical hazardous waste.[1]

  • Consult EHS: Your institution's Environmental Health and Safety (EHS) office is the primary authority for chemical waste disposal.[1] They will provide specific instructions based on local, state, and federal regulations.

  • Waste Collection:

    • Solid Waste: Collect excess solid reagent and any materials used for spill cleanup (e.g., contaminated paper towels, gloves) in a designated, leak-proof, and chemically compatible hazardous waste container.[1]

    • Liquid Waste: Collect reaction mixtures and solutions containing the compound in a separate, clearly labeled hazardous liquid waste container.

  • Labeling: Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Do not use abbreviations.[1]

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials until pickup by authorized EHS personnel.

Disposal Workflow

Start Waste Generation (Excess Reagent, Contaminated Materials) Consult Consult Institutional EHS Disposal Guidelines Start->Consult Container Select Compatible, Leak-Proof Hazardous Waste Container Consult->Container Label Label Container: 'Hazardous Waste' + Full Chemical Name Container->Label Segregate Segregate Solid & Liquid Waste into Separate Containers Label->Segregate Store Store Sealed Container in Satellite Accumulation Area (SAA) Segregate->Store Pickup Arrange for Waste Pickup by Authorized EHS Personnel Store->Pickup

Caption: Procedural workflow for the safe disposal of chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.